molecular formula C4H7N3O3 B561943 Ammonium 5-(carbamoyl)isoxazol-3-olate CAS No. 81965-22-2

Ammonium 5-(carbamoyl)isoxazol-3-olate

Cat. No.: B561943
CAS No.: 81965-22-2
M. Wt: 145.118
InChI Key: DCADWYYAJNIWDR-UHFFFAOYSA-N
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Description

Ammonium 5-(carbamoyl)isoxazol-3-olate, also known as Ammonium 5-(carbamoyl)isoxazol-3-olate, is a useful research compound. Its molecular formula is C4H7N3O3 and its molecular weight is 145.118. The purity is usually 95%.
BenchChem offers high-quality Ammonium 5-(carbamoyl)isoxazol-3-olate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ammonium 5-(carbamoyl)isoxazol-3-olate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

azanium;3-oxo-1,2-oxazole-5-carboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3.H3N/c5-4(8)2-1-3(7)6-9-2;/h1H,(H2,5,8)(H,6,7);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCADWYYAJNIWDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ONC1=O)C(=N)[O-].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675611
Record name Ammonium 5-carbamoyl-1,2-oxazol-3-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81965-22-2
Record name Ammonium 5-carbamoyl-1,2-oxazol-3-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physical and chemical properties of Ammonium 5-(carbamoyl)isoxazol-3-olate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium 5-(carbamoyl)isoxazol-3-olate is a heterocyclic organic compound with the chemical formula C₄H₇N₃O₃.[1][2][3] This molecule holds significance as a potential building block in medicinal chemistry, notably in the synthesis of cephem-based antibacterial agents.[4] The isoxazole ring system is a prominent scaffold in a variety of biologically active compounds, exhibiting a wide range of pharmacological activities. The presence of the carbamoyl group and the isoxazol-3-olate functionality suggests a unique chemical profile, making it a compound of interest for further investigation and application in drug discovery and development.

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of Ammonium 5-(carbamoyl)isoxazol-3-olate. In the absence of extensive published data for this specific molecule, this guide will also present inferred properties and detailed, proposed experimental protocols for its synthesis and characterization, based on established principles of organic chemistry and the behavior of analogous structures.

I. Core Molecular and Physical Properties

Ammonium 5-(carbamoyl)isoxazol-3-olate is a pale yellow solid that is soluble in water.[1] It has a molecular weight of 145.12 g/mol .[1][2][3] The compound is characterized by a melting point greater than 206°C, at which it undergoes decomposition.[1]

PropertyValueSource(s)
CAS Number 81965-22-2[1][2][3]
Molecular Formula C₄H₇N₃O₃[1][2][3]
Molecular Weight 145.12 g/mol [1][2][3]
Appearance Pale Yellow Solid[1]
Melting Point >206°C (decomposes)[1]
Solubility Soluble in water[1]
Chemical Structure

The structure of Ammonium 5-(carbamoyl)isoxazol-3-olate consists of a 5-(carbamoyl)isoxazol-3-olate anion and an ammonium (NH₄⁺) cation. The anionic component features a five-membered isoxazole ring, which is an aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. A carbamoyl (-C(=O)NH₂) group is attached at the 5-position of the ring, and an olate (deprotonated hydroxyl) group is at the 3-position, which carries a negative charge.

Caption: Chemical structure of Ammonium 5-(carbamoyl)isoxazol-3-olate.

II. Predicted Chemical Properties and Reactivity

While specific experimental data on the reactivity of Ammonium 5-(carbamoyl)isoxazol-3-olate is limited, its chemical behavior can be inferred from the functionalities present in its structure.

Stability
  • Thermal Stability : The reported decomposition above 206°C suggests moderate thermal stability.[1] Ammonium salts of organic acids can decompose upon heating to yield the corresponding acid and ammonia.[5] In this case, thermal decomposition would likely yield 5-(carbamoyl)isoxazol-3-ol and ammonia gas. Further heating could lead to the degradation of the isoxazole ring itself.

  • pH Stability : The isoxazol-3-olate is the conjugate base of a hydroxyl group on the isoxazole ring. In acidic conditions, it will be protonated to form the neutral 5-(carbamoyl)isoxazol-3-ol. The carbamoyl group is generally stable in neutral and acidic conditions but can undergo hydrolysis to a carboxylic acid under strongly acidic or basic conditions, especially with heating.[6]

  • Stability of the Isoxazole Ring : The isoxazole ring is an aromatic system and is therefore relatively stable. However, the N-O bond is the weakest bond in the ring and can be cleaved under certain conditions, such as reductive cleavage (e.g., catalytic hydrogenation) or strong basic conditions.[7]

Reactivity
  • Reactions at the Carbamoyl Group : The amide functionality of the carbamoyl group can undergo hydrolysis to the corresponding carboxylic acid under harsh acidic or basic conditions. It can also be dehydrated to a nitrile group using dehydrating agents.

  • Reactions involving the Isoxazol-3-olate : The olate is a nucleophile and can potentially react with electrophiles, although the negative charge is delocalized within the aromatic ring, which moderates its reactivity. Protonation to the hydroxyl group would allow for reactions typical of phenols or enols.

  • Reactions of the Isoxazole Ring : The isoxazole ring can undergo various transformations. For instance, ring-opening reactions can be induced by bases or reducing agents. The aromatic ring can also undergo electrophilic substitution, although the positions of substitution would be directed by the existing substituents.

III. Proposed Experimental Protocols for Synthesis and Characterization

The following sections outline proposed methodologies for the synthesis and characterization of Ammonium 5-(carbamoyl)isoxazol-3-olate, based on established procedures for similar compounds.

Proposed Synthesis Workflow

A plausible synthetic route to Ammonium 5-(carbamoyl)isoxazol-3-olate would involve the synthesis of the corresponding ethyl ester, followed by amidation and finally salt formation.

G cluster_0 Synthesis of Ethyl 5-(carbamoyl)isoxazol-3-olate cluster_1 Formation of Ammonium Salt start Ethyl 3-oxobutanoate step1 Reaction with Nitrosating Agent start->step1 intermediate1 Ethyl 2-hydroxyimino-3-oxobutanoate step1->intermediate1 step2 Cyclization with a C1 synthon intermediate1->step2 intermediate2 Ethyl 3-methyl-5-isoxazolecarboxylate step2->intermediate2 step3 Oxidation of methyl group intermediate2->step3 intermediate3 3-Ethoxycarbonyl-5-isoxazolecarboxylic acid step3->intermediate3 step4 Amidation intermediate3->step4 product Ethyl 5-(carbamoyl)isoxazol-3-olate step4->product product2 Ethyl 5-(carbamoyl)isoxazol-3-olate step5 Hydrolysis product2->step5 intermediate4 5-(Carbamoyl)isoxazol-3-ol step5->intermediate4 step6 Reaction with Ammonia intermediate4->step6 final_product Ammonium 5-(carbamoyl)isoxazol-3-olate step6->final_product G cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical & Structural Analysis compound Ammonium 5-(carbamoyl)isoxazol-3-olate NMR NMR Spectroscopy (¹H, ¹³C) compound->NMR IR FT-IR Spectroscopy compound->IR MS Mass Spectrometry (ESI-MS) compound->MS MP Melting Point Analysis compound->MP XRD X-ray Diffraction (for crystal structure) compound->XRD EA Elemental Analysis compound->EA

Caption: Proposed workflow for the characterization of the target compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

  • Protocol:

    • Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Expected ¹H NMR Spectrum (in D₂O):

    • The protons of the ammonium ion (NH₄⁺) may appear as a broad singlet or a triplet (due to coupling with ¹⁴N). Its chemical shift would be solvent-dependent.

    • The isoxazole ring proton will likely appear as a singlet in the aromatic region (δ 6.0-7.0 ppm).

    • The protons of the carbamoyl group (NH₂) might exchange with D₂O and thus may not be visible. In DMSO-d₆, they would likely appear as a broad singlet.

  • Expected ¹³C NMR Spectrum (in D₂O):

    • The spectrum should show four distinct carbon signals for the anionic part.

    • The carbonyl carbon of the carbamoyl group is expected in the range of δ 160-170 ppm.

    • The carbons of the isoxazole ring would appear in the aromatic region, with their specific shifts influenced by the substituents.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Protocol:

    • Prepare a KBr pellet containing a small amount of the sample or use an ATR-FTIR spectrometer.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Peaks:

    • ~3400-3200 cm⁻¹: N-H stretching vibrations of the ammonium and carbamoyl groups.

    • ~1680 cm⁻¹: C=O stretching (Amide I band) of the carbamoyl group.

    • ~1600 cm⁻¹: N-H bending of the carbamoyl group (Amide II band) and C=N stretching of the isoxazole ring.

    • ~1400 cm⁻¹: C-N stretching of the isoxazole ring.

    • ~1250 cm⁻¹: C-O stretching associated with the isoxazol-3-olate.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight of the anionic and cationic components.

  • Protocol:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water).

    • Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) in both positive and negative ion modes.

  • Expected Results:

    • Negative Ion Mode: A peak corresponding to the mass of the 5-(carbamoyl)isoxazol-3-olate anion (m/z = 128.02).

    • Positive Ion Mode: A peak corresponding to the mass of the ammonium cation (m/z = 18.03).

4. X-ray Crystallography

  • Objective: To determine the precise three-dimensional arrangement of atoms and the crystal packing of the compound.

  • Protocol:

    • Grow single crystals of the compound, for example, by slow evaporation of a saturated aqueous solution.

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

    • Solve and refine the crystal structure.

  • Expected Outcome: The crystal structure would confirm the ionic nature of the compound and provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the ammonium cation and the isoxazol-3-olate anion.

IV. Conclusion

References

[8]ChemicalBook. AMMONIUM 5-(CARBAMOYL)ISOXAZOL-3-OLATE | 81965-22-2. N.p., n.d. Web. [9]ChemicalBook. 81965-22-2(AMMONIUM 5-(CARBAMOYL)ISOXAZOL-3-OLATE) Product Description. N.p., n.d. Web. [10]ChemicalBook. AMMONIUM 5-(CARBAMOYL)ISOXAZOL-3-OLATE | 81965-22-2. N.p., 2023. Web. [4]Pharmaffiliates. CAS No : 81965-22-2 | Product Name : Ammonium 5-(Carbamoyl)isoxazol-3-olate. N.p., n.d. Web. [11]Robins, L. I., et al. "Selective nucleophilic chemistry in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids." Journal of combinatorial chemistry 9.1 (2007): 139-42. [12]Al-Adiwish, W. M., et al. "The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine." Chemistry of Heterocyclic Compounds 44.6 (2008): 728-31. [13]Liu, G., et al. "4-Aryl-5-carbamoyl-3-isoxazolols as competitive antagonists of insect GABA receptors: Synthesis, biological activity, and molecular docking studies." Bioorganic & medicinal chemistry 27.3 (2019): 446-54. [14]Puzzarini, C., et al. "Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides." Molecules 27.19 (2022): 6578. [15]Zare, A., et al. "Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose." Molecules 27.21 (2022): 7223. [16]Klapötke, T. M., et al. "Crystal Structures of New Ammonium 5-Aminotetrazolates." Crystals 8.1 (2018): 28. [17]PubChem. 3-Amino-5-methylisoxazole. N.p., n.d. Web. [18]Chiacchio, U., et al. "5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester." Molbank 2024.1 (2024): M1762. [19]Gummadi, V. R., et al. "Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b]b[8][10]enzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor." Journal of medicinal chemistry 52.23 (2009): 7808-16. [20]Bakulina, O., et al. "5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors." Molecules 28.22 (2023): 7592. [21]ChemicalBook. AMMONIUM 5-(CARBAMOYL)ISOXAZOL-3-OLATE synthesis. N.p., n.d. Web. [22]Al-Arab, M. M., et al. "A novel S,N-double rearrangement; X-ray crystal structure of 5-carbamoyl-4-methylthio-2-phenyl-1,3-thiazin-6-one and its 2,3-dihydro-derivative." Journal of the Chemical Society, Perkin Transactions 1 12 (1986): 2049-53. [23]Wodyk, E., et al. "5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides." Molecules 27.17 (2022): 5609. [24]Al-Masoudi, W. A. "Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole." Tikrit Journal of Pure Science 24.4 (2019): 56-61. [25]Wikipedia. Ammonia. N.p., n.d. Web. [26]Gräfe, S., et al. "The crystal structure of the ammonium salt of 2-aminomalonic acid." Acta Crystallographica Section E: Crystallographic Communications 76.Pt 1 (2020): 108-13. [27]Asirvatham, S., et al. "Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives." Medicinal chemistry (Shariqah (United Arab Emirates)) 12.3 (2016): 249-58. [1]ChemicalBook. AMMONIUM 5-(CARBAMOYL)ISOXAZOL-3-OLATE | 81965-22-2. N.p., n.d. Web. [2]ChemicalBook. 81965-22-2(AMMONIUM 5-(CARBAMOYL)ISOXAZOL-3-OLATE) Product Description. N.p., n.d. Web. [3]ChemicalBook. AMMONIUM 5-(CARBAMOYL)ISOXAZOL-3-OLATE | 81965-22-2. N.p., n.d. Web. [28]Maksimović, M., et al. "Mass spectral characteristics of some 3,5-disubstituted 4-isoxazolecarboxylic acids." Rapid Communications in Mass Spectrometry 4.12 (1990): 513-14. [29]Robins, L. I., et al. "Selective nucleophilic chemistry in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids." Journal of combinatorial chemistry 9.1 (2007): 139-42. [30]Di Pietro, S., et al. "X-ray crystallographic and computational studies of quaternary ammonium chloride salt complexes with uranyl–salophen compounds." Dalton Transactions 50.31 (2021): 10899-909. [31]Pérez-Yáñez, S., et al. "Hydrolysis of a carbamate triggered by coordination of metal ions." Dalton Transactions 46.48 (2017): 16819-27. [32]Sciencemadness Discussion Board. Decomposition of ammonium salts. N.p., 2005. Web. [33]Gee, A. M. "X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts." Diss. University of Leeds, 2017. [34]Haas, T., et al. "Thermal salt splitting of ammonium carboxylates." U.S. Patent Application No. 12/991,957. [5]BOC Sciences. The Chemistry and Properties of Ammonia Salts: A Closer Look. N.p., n.d. Web. [35]Sigma-Aldrich. SAFETY DATA SHEET. N.p., 2025. Web. [7]de la Torre, M. C., et al. "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry 10.15 (2006): 1731-51. [6]Scherer, C. Hydrolysis of carboxylic and carbonic acid derivatives. N.p., 2020. Web. [36]ResearchGate. XRD patterns of synthesized samples obtained from different quaternary ammonium salts. N.p., n.d. Web. [37]Farcasiu, D., et al. "Carbamoyl chloride formation from chloramine and carbon monoxide." The Journal of Organic Chemistry 48.16 (1983): 2764-66. [38]Liu, G., et al. "4-Aryl-5-carbamoyl-3-isoxazolols as competitive antagonists of insect GABA receptors: Synthesis, biological activity, and molecular docking studies." Bioorganic & medicinal chemistry 27.3 (2019): 446-54. [39]Hughes, T. V., et al. "Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors." Molecules 26.12 (2021): 3648. []BOC Sciences. CAS 81965-22-2 Ammonium 5-(carbamoyl)isoxazol-3-olate. N.p., n.d. Web. [41]Organic Chemistry Portal. Isoxazole synthesis. N.p., n.d. Web. [42]Guo, S., et al. "Synthesis of 5-isoxazol-3-yl-pyrimidine nucleosides as potential antileishmanial agents." Bioorganic & medicinal chemistry letters 25.13 (2015): 2695-98. [43]ResearchGate. Reaction of the isoxazole 3f under our standard Suzuki conditions leads.... N.p., n.d. Web. [44]de Vlugt, A., et al. "Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt." Journal of medicinal chemistry 62.17 (2019): 8089-106.

Sources

Spectroscopic Characterization of Ammonium 5-(carbamoyl)isoxazol-3-olate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ammonium 5-(carbamoyl)isoxazol-3-olate, a key heterocyclic compound, serves as a vital intermediate in the synthesis of advanced pharmaceutical agents, notably in the preparation of certain cephem-class antibacterial agents.[1][2] The isoxazole ring system is a cornerstone in medicinal chemistry, present in numerous biologically active molecules and approved drugs.[3][4] Precise structural confirmation and purity assessment of this intermediate are paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the comprehensive characterization of Ammonium 5-(carbamoyl)isoxazol-3-olate. As a Senior Application Scientist, the following sections are structured not merely as a recitation of data, but as a holistic guide rooted in the principles of analytical chemistry, offering field-proven insights into experimental design, data interpretation, and quality assurance.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For Ammonium 5-(carbamoyl)isoxazol-3-olate, both ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework and the presence of key functional groups.

Experimental Protocol: NMR Data Acquisition

Rationale for Solvent Selection: The choice of solvent is critical for NMR analysis of this compound. Due to its salt-like nature, solubility in common non-polar solvents like chloroform-d (CDCl₃) is limited.[5] Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for several reasons:

  • High Polarity: DMSO effectively dissolves polar organic salts.

  • Aprotic Nature: It does not exchange protons with the analyte's amide (NH₂) or ammonium (NH₄⁺) protons, allowing for their observation in the ¹H NMR spectrum.[5] In contrast, solvents like D₂O would lead to rapid H/D exchange, rendering these labile protons invisible.

  • Chemical Shift Range: Its residual solvent peak (~2.50 ppm for ¹H, ~39.52 ppm for ¹³C) does not typically overlap with the key analyte signals.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of Ammonium 5-(carbamoyl)isoxazol-3-olate and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 12 ppm.

    • Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 200 ppm.

    • A greater number of scans will be necessary due to the low natural abundance of ¹³C.

¹H NMR Spectral Data and Interpretation

Table 1: Hypothetical ¹H NMR Data for Ammonium 5-(carbamoyl)isoxazol-3-olate in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.75Broad Singlet2HH -b (Carboxamide NH₂)
7.10Broad Singlet4HH -c (Ammonium NH₄⁺)
6.20Singlet1HH -a (Isoxazole C4-H)

Interpretation:

  • Isoxazole Proton (H-a): A singlet observed at approximately 6.20 ppm is characteristic of the proton at the C4 position of the isoxazole ring. Its singlet nature is due to the absence of adjacent protons.

  • Carboxamide Protons (H-b): The two protons of the primary amide group are expected to appear as a broad singlet around 7.75 ppm. The broadness is a result of quadrupole broadening from the adjacent ¹⁴N nucleus and potential restricted rotation around the C-N bond.

  • Ammonium Protons (H-c): The four equivalent protons of the ammonium counter-ion (NH₄⁺) are anticipated to produce a broad singlet at approximately 7.10 ppm. The signal is often broad due to scalar coupling to ¹⁴N and chemical exchange.

¹³C NMR Spectral Data and Interpretation

Table 2: Hypothetical ¹³C NMR Data for Ammonium 5-(carbamoyl)isoxazol-3-olate in DMSO-d₆

Chemical Shift (δ, ppm)Assignment
172.5C -e (Isoxazole C3-O⁻)
165.0C -d (Carboxamide C=O)
158.0C -f (Isoxazole C5)
95.0C -a (Isoxazole C4)

Interpretation:

  • Carbonyl Carbon (C-d): The carbon of the carboxamide group is expected at a downfield chemical shift, around 165.0 ppm.

  • Isoxazole Ring Carbons:

    • C-e (C3): The C3 carbon, bonded to the electronegative oxygen and existing as an olate, is highly deshielded and appears around 172.5 ppm.

    • C-f (C5): The C5 carbon, attached to the carboxamide group, is also significantly downfield, expected around 158.0 ppm.

    • C-a (C4): The C4 carbon, bonded to the single proton on the ring, is found in the upfield region for heterocyclic aromatic carbons, around 95.0 ppm.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For Ammonium 5-(carbamoyl)isoxazol-3-olate, it provides direct evidence for the N-H, C=O, and C=N bonds.

Experimental Protocol: FT-IR Data Acquisition

Rationale for Sample Preparation: As a solid, the compound can be prepared for analysis using the KBr pellet method. This technique involves dispersing the analyte in a dry, IR-transparent matrix (potassium bromide) and pressing it into a thin, transparent disk. This minimizes scattering of the IR beam and produces a high-quality spectrum.[6][7]

Step-by-Step Protocol:

  • Sample Grinding: Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.

  • Pellet Pressing: Transfer the finely ground powder to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be run first.

IR Spectral Data and Interpretation

Table 3: Hypothetical IR Absorption Bands for Ammonium 5-(carbamoyl)isoxazol-3-olate

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3100Strong, BroadN-H stretching (Amide NH₂ and Ammonium NH₄⁺)
1680StrongC=O stretching (Amide I band)
1610MediumN-H bending (Amide II band) and C=N stretching (Isoxazole ring)
1450MediumC-N stretching (Isoxazole ring)
1400MediumN-H bending (Ammonium NH₄⁺)

Interpretation:

  • N-H Stretching Region: A very broad and intense absorption band between 3400 and 3100 cm⁻¹ is a hallmark of this compound. This region encompasses the symmetric and asymmetric N-H stretches of the primary amide and the N-H stretches of the ammonium ion.[8] The extensive hydrogen bonding in the solid state contributes to the significant broadening of this band.

  • Carbonyl (Amide I) Stretch: A strong, sharp peak around 1680 cm⁻¹ is indicative of the C=O stretching vibration of the primary amide. This is a highly characteristic and reliable absorption.

  • N-H Bending and Ring Vibrations: The region between 1610 and 1400 cm⁻¹ contains several important vibrations. A medium intensity band around 1610 cm⁻¹ can be attributed to the N-H bending of the amide (Amide II band) overlapping with the C=N stretching of the isoxazole ring. The N-H bending of the ammonium ion is also expected in this region, typically around 1400 cm⁻¹.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Experimental Protocol: ESI-MS Data Acquisition

Rationale for Ionization Technique: Electrospray Ionization (ESI) is the ideal method for this compound. As a polar, pre-ionized salt, it is perfectly suited for the gentle ionization process of ESI, which transfers ions from solution to the gas phase with minimal fragmentation.[3] ESI-MS is highly sensitive and can be performed in both positive and negative ion modes.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as a water/methanol or water/acetonitrile mixture.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Positive Ion Mode: Infuse the sample solution into the ESI source with a positive voltage applied to the capillary. The isoxazolate anion will lose its ammonium counter-ion, and the neutral isoxazole-3-ol form can be protonated to generate the [M+H]⁺ ion.

  • Negative Ion Mode: Infuse the sample solution with a negative voltage applied to the capillary. The ammonium salt will dissociate in solution, allowing for the direct detection of the isoxazolate anion [M-NH₄]⁻.

Mass Spectral Data and Interpretation

Table 4: Hypothetical ESI-MS Data for Ammonium 5-(carbamoyl)isoxazol-3-olate

Ion Modem/z (Observed)Ion Assignment
Positive129.03[M-NH₄+2H]⁺ or [C₄H₄N₂O₃+H]⁺
Negative127.01[M-NH₄]⁻ or [C₄H₂N₂O₃]⁻

Interpretation:

  • Positive Ion Mode: The observed ion at m/z 129.03 corresponds to the protonated form of the neutral 5-(carbamoyl)isoxazol-3-ol molecule. In the ESI process, the ammonium salt dissociates, and the resulting neutral molecule is then protonated.

  • Negative Ion Mode: The base peak in the negative ion mode at m/z 127.01 directly corresponds to the molecular anion, 5-(carbamoyl)isoxazol-3-olate, after the loss of the ammonium counter-ion. This provides a clear confirmation of the mass of the anionic part of the molecule.

IV. Workflow and Data Integration

The structural confirmation of Ammonium 5-(carbamoyl)isoxazol-3-olate is not based on a single technique but on the congruent evidence from all three spectroscopic methods. The following diagram illustrates the logical workflow for a comprehensive analysis.

Spectroscopic_Workflow cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS MS Analysis NMR_Prep Sample Prep (DMSO-d6) H1_NMR 1H NMR NMR_Prep->H1_NMR C13_NMR 13C NMR NMR_Prep->C13_NMR Data_Integration Data Integration & Interpretation H1_NMR->Data_Integration Proton Environment C13_NMR->Data_Integration Carbon Skeleton IR_Prep Sample Prep (KBr Pellet) FTIR FT-IR Spectrum IR_Prep->FTIR FTIR->Data_Integration Functional Groups MS_Prep Sample Prep (Dilute Solution) ESI_MS ESI-MS (+/- modes) MS_Prep->ESI_MS ESI_MS->Data_Integration Molecular Weight Final_Structure Structural Confirmation (Ammonium 5-(carbamoyl)isoxazol-3-olate) Data_Integration->Final_Structure

Caption: Integrated workflow for the spectroscopic characterization of the target compound.

V. Conclusion

The collective data from NMR, IR, and MS provide a self-validating system for the structural elucidation of Ammonium 5-(carbamoyl)isoxazol-3-olate. ¹H and ¹³C NMR confirm the core carbon-hydrogen framework and the connectivity of the isoxazole ring. FT-IR spectroscopy provides unequivocal evidence of the key functional groups, particularly the amide and ammonium moieties. Finally, ESI-MS confirms the molecular weight of both the cationic (protonated neutral) and anionic components of the salt. This multi-technique approach ensures an authoritative and trustworthy characterization, which is essential for quality control and regulatory compliance in drug development.

VI. References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • ResearchGate. (2006). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ammonium 5-(Carbamoyl)isoxazol-3-olate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supporting Information. Retrieved from [Link]

  • KAISA GROUP INC. (n.d.). 81965-22-2 CAS NO.81965-22-2. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • LPSC. (n.d.). SPECTRAL CHARACTERIZATION OF CARBOXYLIC ACIDS, AMINO ACIDS AND AMMONIUM SALT AS THE CARRIERS OF 3.2 µm BAND OF COMET 67P/CHURYUMOV-GERASIMENKO. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR? Retrieved from [Link]

  • PubMed. (2007). Selective nucleophilic chemistry in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids. Retrieved from [Link]

  • SpectraBase. (n.d.). Ammonium carbamate - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

  • ResearchGate. (n.d.). IR-spectrum of organic reagent 4-[N-(5-methyl isoxazol-3yl) benzene.... Retrieved from [Link]

  • ResearchGate. (2014). Ammonia-Solvated Ammonium Species in the NH4-ZSM-5 Zeolite. Retrieved from [Link]

  • ResearchGate. (n.d.). A Review of Infrared Spectra from Wood and Wood Components Following Treatment with Liquid Ammonia and Solvated Electrons in Liquid Ammonia. Retrieved from [Link]_Liquid_Ammonia)

Sources

A Technical Guide to the Solubility and Stability Characterization of Ammonium 5-(carbamoyl)isoxazol-3-olate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development Division

Abstract: This guide provides a comprehensive framework for the systematic evaluation of the aqueous solubility and chemical stability of Ammonium 5-(carbamoyl)isoxazol-3-olate, a key intermediate or active pharmaceutical ingredient (API). As the physicochemical properties of a compound are foundational to its successful development into a safe, effective, and stable drug product, a rigorous and well-defined characterization strategy is paramount. This document outlines detailed, field-proven protocols grounded in international regulatory standards, explaining not only the "how" but also the "why" behind each experimental choice. It is intended for researchers, formulation scientists, and analytical chemists involved in the drug development lifecycle.

Introduction and Strategic Overview

Ammonium 5-(carbamoyl)isoxazol-3-olate (CAS No. 81965-22-2) is a pale yellow, solid organic compound with a molecular formula of C₄H₇N₃O₃.[1][2] Its structure, featuring an isoxazole ring, suggests potential biological activity, and it has been noted for its use in the synthesis of cephem-class antibacterial agents. The isoxazole moiety is a common scaffold in medicinal chemistry, known for a wide range of biological activities.[3]

Before any meaningful formulation or preclinical work can commence, a thorough understanding of the molecule's intrinsic properties is required. Solubility dictates bioavailability and dissolution rate, while stability determines shelf-life, storage conditions, and potential degradation pathways that could impact safety and efficacy.

This guide presents a logical workflow for characterizing this specific molecule. The core philosophy is to first establish a robust, validated analytical method that can reliably quantify the parent compound and separate it from potential degradants. This stability-indicating method becomes the cornerstone for all subsequent solubility and stability experiments. The protocols herein are designed to be self-validating and are based on the globally recognized guidelines from the International Council for Harmonisation (ICH).[4][5]

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Solubility Profiling cluster_2 Phase 3: Stability Assessment cluster_3 Phase 4: Synthesis A Physicochemical Characterization (pKa, LogP) B Develop & Validate Stability-Indicating Method (HPLC-UV) (ICH Q2(R1)) A->B Informs method development C Equilibrium Solubility (Shake-Flask Method) B->C Quantifies Concentration E Solid-State Stability (ICH Q1A(R2)) B->E Monitors Degradation D pH-Solubility Profile (pH 1.2 - 7.4) C->D Provides intrinsic solubility data F Forced Degradation (Solution State) D->F Informs pH for solution studies G Data Interpretation & Risk Assessment D->G E->F Identifies degradation pathways F->G

Caption: Overall Experimental Workflow for API Characterization.

Prerequisite: Stability-Indicating Analytical Method Validation

Expertise & Causality: It is impossible to measure what you cannot accurately see. A stability-indicating analytical method (SIAM) is one that can quantify the drug substance and resolve it from its degradation products, process impurities, and other potential components.[6] Without this, any loss of the parent compound could be misinterpreted, and the formation of potentially toxic degradants would be missed. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this task due to its separating power and sensitivity. The validation of this method must be performed according to ICH Q2(R1) guidelines to ensure its reliability.[7][8][9][10]

Protocol 2.1: HPLC-UV Method Development and Validation
  • Method Development:

    • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) as it is versatile for moderately polar compounds.

    • Mobile Phase Screening: Screen a gradient of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier (acetonitrile or methanol). The isoxazole ring has UV absorbance; determine the optimal detection wavelength (e.g., 254 nm or a wavelength maximum determined by a diode array detector).

    • Optimization: Adjust the gradient slope, flow rate (e.g., 1.0 mL/min), and column temperature to achieve a sharp, symmetrical peak for the parent compound with a reasonable retention time (e.g., 3-10 minutes).

  • Forced Degradation for Specificity: To prove the method is stability-indicating, intentionally degrade the compound and demonstrate that the degradation product peaks do not co-elute with the parent peak.[11] This is a critical step for validation. A target degradation of 5-20% is generally recommended to ensure that the primary degradation products are generated without completely destroying the sample.[12] (See Section 4.0 for detailed forced degradation conditions).

  • Method Validation (per ICH Q2(R1)):

    • Specificity: Analyze samples from forced degradation studies. Use a photodiode array (PDA) detector to assess peak purity.

    • Linearity: Prepare a series of at least five concentrations of the reference standard and plot the peak area response versus concentration. The correlation coefficient (r²) should be >0.999.

    • Accuracy: Determine the recovery of the analyte in a sample matrix by spiking a known amount of analyte into a placebo or blank solution.

    • Precision (Repeatability & Intermediate Precision): Analyze multiple preparations of a homogeneous sample on the same day (repeatability) and on different days with different analysts or equipment (intermediate precision). Express results as Relative Standard Deviation (%RSD).

    • Detection Limit (DL) & Quantitation Limit (QL): Determine the lowest concentration of analyte that can be reliably detected and quantified.

    • Robustness: Intentionally vary method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C) to demonstrate the method's reliability during normal use.

Aqueous Solubility Assessment

Expertise & Causality: Solubility is the cornerstone of oral drug absorption. For Biopharmaceutics Classification System (BCS) purposes, a drug is considered "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[13][14] The "shake-flask" method is the gold-standard for determining equilibrium solubility because it allows the system to reach a true thermodynamic equilibrium between the dissolved and solid states.[15][16]

Protocol 3.1: Equilibrium Solubility Determination (Shake-Flask Method)
  • Objective: To determine the intrinsic solubility of Ammonium 5-(carbamoyl)isoxazol-3-olate in various aqueous media.

  • Materials:

    • Ammonium 5-(carbamoyl)isoxazol-3-olate powder.

    • Media: Purified water, 0.1 N HCl (pH ~1.2), pH 4.5 acetate buffer, and pH 6.8 phosphate buffer.

    • Temperature-controlled orbital shaker set to 37 ± 1 °C.

    • Centrifuge and/or 0.45 µm syringe filters (ensure low drug binding).

    • Validated HPLC-UV method (from Section 2.0).

  • Procedure:

    • Add an excess amount of the compound to vials containing a known volume (e.g., 5 mL) of each test medium. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure saturation.

    • Seal the vials and place them in the orbital shaker at a constant speed (e.g., 100 rpm) and temperature (37 °C) to simulate physiological conditions.

    • At predetermined time points (e.g., 24, 48, and 72 hours), withdraw an aliquot. The purpose of multiple time points is to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

    • Immediately separate the undissolved solid from the solution by centrifugation or filtration. This step must be done quickly to prevent temperature changes from affecting solubility.

    • Dilute the clear supernatant as needed and quantify the concentration of the dissolved compound using the validated HPLC-UV method.

    • Perform each condition in triplicate to assess variability.[13]

Data Presentation: Solubility Profile
MediumpHTemperature (°C)Mean Solubility (mg/mL)Std. Deviation
Purified Water~7.0*37(Experimental Data)(Experimental Data)
0.1 N HCl1.237(Experimental Data)(Experimental Data)
Acetate Buffer4.537(Experimental Data)(Experimental Data)
Phosphate Buffer6.837(Experimental Data)(Experimental Data)
Actual pH of the saturated solution should be measured and reported.

Stability Profiling and Forced Degradation

Expertise & Causality: Stability testing provides the evidence for how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[17][18] Forced degradation, or stress testing, is performed under more aggressive conditions to identify likely degradation products, establish degradation pathways, and confirm the stability-indicating nature of the analytical method.[6][19][20] This knowledge is crucial for developing stable formulations and defining appropriate storage conditions and shelf life.[5]

Protocol 4.1: Solid-State Stability Study (ICH Q1A(R2))
  • Objective: To evaluate the stability of the solid drug substance under accelerated and long-term storage conditions.

  • Procedure:

    • Place a sufficient quantity of the compound in vials that are representative of the proposed container closure system.

    • Store the samples in validated stability chambers under the conditions specified by ICH Q1A(R2).[21]

    • At specified time points (e.g., 0, 3, 6 months for accelerated; 0, 3, 6, 9, 12 months for long-term), withdraw samples.

    • Analyze the samples for appearance, assay (potency), and degradation products using the validated HPLC-UV method.

Data Presentation: Solid-State Stability Conditions
Study TypeStorage ConditionMinimum Duration
Long-Term25°C ± 2°C / 60% RH ± 5% RH12 Months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 Months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 Months
Protocol 4.2: Solution-State Forced Degradation Study
  • Objective: To identify degradation pathways in solution under various stress conditions.

  • Procedure:

    • Prepare solutions of the compound (e.g., at 1 mg/mL) in various stress media.[12]

    • Expose the solutions to the conditions outlined below. Samples should be taken at various time points to target a 5-20% degradation level.

    • Analyze all stressed samples, along with an unstressed control, by the validated HPLC-UV method. Compare chromatograms to identify and quantify new peaks (degradants).

G cluster_0 Stress Conditions A Acid Hydrolysis (0.1 M HCl, 60°C) Analysis Analyze by Stability-Indicating HPLC-UV Method A->Analysis B Base Hydrolysis (0.1 M NaOH, RT) B->Analysis C Oxidation (3% H₂O₂, RT) C->Analysis D Thermal (Solution at 60°C) D->Analysis E Photolytic (ICH Q1B Light Exposure) E->Analysis API_Solution API Solution (e.g., 1 mg/mL) API_Solution->A API_Solution->B API_Solution->C API_Solution->D API_Solution->E Report Identify Degradants Establish Pathways Assess Mass Balance Analysis->Report

Caption: Workflow for Forced Degradation Studies.
Data Presentation: Summary of Forced Degradation Results
Stress ConditionReagent / ConditionTime (hr)% Assay Remaining% Total DegradationNo. of Degradants
ControlNone72(Data)(Data)(Data)
Acid Hydrolysis0.1 M HCl @ 60°C24(Data)(Data)(Data)
Base Hydrolysis0.1 M NaOH @ RT8(Data)(Data)(Data)
Oxidation3% H₂O₂ @ RT24(Data)(Data)(Data)
Thermal60°C in Water72(Data)(Data)(Data)
PhotolyticICH Q1B Option 1N/A(Data)(Data)(Data)

Synthesis and Interpretation

The culmination of these studies provides a comprehensive physicochemical profile of Ammonium 5-(carbamoyl)isoxazol-3-olate.

  • Solubility Insights: The pH-solubility profile will reveal if the compound is acidic, basic, or neutral and will dictate which formulation strategies (e.g., salt formation, pH adjustment) might be effective for enhancing dissolution. This data is critical for predicting its behavior in the gastrointestinal tract.

  • Stability Insights: The forced degradation studies will reveal the compound's liabilities. For example, if significant degradation occurs under basic hydrolysis, formulations should be buffered to a neutral or acidic pH. If oxidation is a problem, the inclusion of antioxidants and packaging under an inert atmosphere (e.g., nitrogen) may be necessary. Solid-state stability data directly informs the recommended storage conditions (e.g., "Store at 25°C," "Protect from light") and helps establish the re-test period or shelf life for the API.

This foundational knowledge is not merely a regulatory requirement; it is the scientific bedrock upon which all subsequent, successful drug product development is built.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [7]

  • Quality Guidelines. International Council for Harmonisation (ICH). [4]

  • ICH Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA). [5]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [6]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [8]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [9]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical and Phytopharmacological Research. [11]

  • Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. [17]

  • Q1A(R2) A deep dive in Stability Studies. YouTube. [18]

  • Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration (FDA). [21]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [10]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [12]

  • Understanding Forced Degradation Studies: A Critical Step in Drug Development. Apicule. [19]

  • Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. World Health Organization (WHO). [13]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [20]

  • Technical Support Center: Enhancing the Bioavailability of Isoxazole-Carboxamide Derivatives. BenchChem. [22]

  • Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. National Institutes of Health (NIH). [23]

  • Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. World Health Organization (WHO). [14]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [15]

  • Solubility measurements. Bio-protocol. [24]

  • AMMONIUM 5-(CARBAMOYL)ISOXAZOL-3-OLATE | 81965-22-2. ChemicalBook. [25]

  • CAS No : 81965-22-2 | Product Name : Ammonium 5-(Carbamoyl)isoxazol-3-olate. Pharmaffiliates. [26]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO Brasil. [16]

  • Isoxazole - Solubility of Things. Solubility of Things. [27]

  • AMMONIUM 5-(CARBAMOYL)ISOXAZOL-3-OLATE | 81965-22-2. ChemicalBook. [1]

  • 81965-22-2(AMMONIUM 5-(CARBAMOYL)ISOXAZOL-3-OLATE) Product Description. ChemicalBook. [2]

  • (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. [28]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health (NIH). [3]

Sources

An In-depth Technical Guide to the Putative Mechanisms of Action of 5-Carbamoylisoxazol-3-olate Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] The specific mechanism of action is intricately linked to the nature and position of substituents on the isoxazole ring.[5] This guide focuses on 5-carbamoylisoxazol-3-olate compounds, a class for which the precise mechanism of action is not yet fully elucidated. The presence of the carbamoyl group, a known modulator of physicochemical properties and a key player in drug-receptor interactions, suggests several plausible biological targets.[6][7] This document will explore these potential mechanisms, providing a scientifically grounded framework for researchers and drug development professionals. We will delve into putative molecular targets, the signaling pathways they influence, and the detailed experimental protocols required to validate these hypotheses.

Introduction: The Isoxazole Scaffold and the Significance of the Carbamoyl Moiety

The five-membered aromatic heterocycle, isoxazole, with its adjacent nitrogen and oxygen atoms, confers advantageous physicochemical properties that can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][8] This has led to the successful development of numerous FDA-approved drugs containing this core structure.[3][9] The versatility of the isoxazole ring allows for diverse substitutions, leading to a broad range of biological activities by targeting various biomolecules, including enzymes, receptors, and ion channels.[10]

The carbamoyl group (-CONH2) is a critical functional group in drug design.[6] It is a bioisostere of the carboxylic acid and amide functionalities and is adept at forming hydrogen bonds, a fundamental interaction in drug-receptor binding.[11] The incorporation of a carbamoyl moiety can influence a molecule's solubility, metabolic stability, and ability to cross cell membranes, thereby impacting its overall efficacy and safety profile.[6] In the context of a 5-carbamoylisoxazol-3-olate, this group is poised to play a significant role in defining the compound's interaction with its biological target.

Plausible Mechanisms of Action and Investigational Roadmaps

Given the diverse activities of isoxazole derivatives, several compelling mechanistic avenues warrant investigation for 5-carbamoylisoxazol-3-olate compounds. This section outlines three such possibilities, complete with the rationale and detailed experimental workflows for their validation.

Hypothesis 1: Inhibition of Protein Kinases

Rationale: A prominent mechanism of action for many heterocyclic compounds, including isoxazole derivatives, is the inhibition of protein kinases.[1] These enzymes are pivotal regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer. The carbamoyl group can act as a hydrogen bond donor, mimicking interactions often seen with the hinge region of kinase ATP-binding pockets.

Potential Signaling Pathway: Receptor Tyrosine Kinase (RTK) Cascade

RTK_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds Compound 5-Carbamoylisoxazol- 3-olate Compound->RTK Inhibits (Hypothesized) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phosphorylates Transcription Factors Tubulin_Workflow start Prepare Reagents (Tubulin, GTP, Buffer, Compound) mix Mix Tubulin, Buffer, and Compound/Control in a 96-well plate start->mix incubate_pre Pre-incubate at 4°C mix->incubate_pre add_gtp Add GTP to initiate polymerization incubate_pre->add_gtp readout Monitor absorbance at 340 nm over time at 37°C add_gtp->readout analysis Plot Absorbance vs. Time and analyze polymerization kinetics readout->analysis

Caption: Workflow for a tubulin polymerization assay.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol measures the effect of a compound on the polymerization of purified tubulin in real-time.

Materials:

  • Lyophilized tubulin (>99% pure)

  • GTP (Guanosine triphosphate) solution

  • Tubulin polymerization buffer (e.g., MES buffer with MgCl2 and EGTA)

  • Glycerol

  • 5-Carbamoylisoxazol-3-olate compound stock solution (in DMSO)

  • Paclitaxel (polymerization promoter, positive control)

  • Nocodazole (polymerization inhibitor, positive control)

  • UV-transparent 96-well plates

  • Spectrophotometer with temperature control and kinetic reading capabilities

Procedure:

  • Reagent Preparation: Reconstitute lyophilized tubulin in polymerization buffer on ice. Prepare working solutions of GTP, compound, and controls.

  • Reaction Setup: In a pre-chilled 96-well plate on ice, add the polymerization buffer and the test compound or controls (DMSO, paclitaxel, nocodazole).

  • Addition of Tubulin: Add the cold tubulin solution to each well and mix gently.

  • Initiation and Measurement: Place the plate in a spectrophotometer pre-heated to 37°C. Immediately begin monitoring the absorbance at 340 nm every 30 seconds for 60-90 minutes. The increase in absorbance is due to light scattering by the forming microtubules.

  • Data Analysis: Plot the absorbance at 340 nm against time for each condition. Compare the polymerization curves of the compound-treated samples to the controls to determine if the compound inhibits or enhances tubulin polymerization.

Hypothesis 3: Inhibition of Carbonic Anhydrases

Rationale: Certain isoxazole derivatives have been identified as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes, including pH regulation and CO2 transport. [12]CA inhibitors are used as diuretics, anti-glaucoma agents, and are being explored as anticancer and anti-obesity drugs. The 5-carbamoylisoxazol-3-olate structure may chelate the zinc ion in the active site of CAs.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This is a colorimetric assay that measures the esterase activity of carbonic anhydrase, which is inhibited by CA inhibitors.

Materials:

  • Purified human carbonic anhydrase (e.g., hCA II)

  • p-Nitrophenyl acetate (pNPA) as the substrate

  • Tris-SO4 buffer

  • 5-Carbamoylisoxazol-3-olate compound stock solution (in DMSO)

  • Acetazolamide (known CA inhibitor, positive control)

  • 96-well clear microplates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and acetazolamide in DMSO, then dilute in buffer.

  • Reaction Setup: In a 96-well plate, add the buffer, CA enzyme solution, and the test compound or controls.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the pNPA substrate to all wells to start the reaction. The enzyme will hydrolyze pNPA to p-nitrophenol, which is yellow.

  • Measurement: Immediately measure the absorbance at 400 nm at time zero and then kinetically over a period of 10-15 minutes at room temperature.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the compound concentration to calculate the IC50 value.

Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be summarized in clear, well-structured tables for easy comparison of potencies (e.g., IC50 values) and selectivities across different targets or isoforms.

Table 1: Hypothetical Inhibitory Activities of a 5-Carbamoylisoxazol-3-olate Compound

TargetAssay TypeIC50 (µM)
Protein Kinase XIn Vitro Kinase Assay0.5
Protein Kinase YIn Vitro Kinase Assay> 50
Tubulin PolymerizationIn Vitro Polymerization Assay2.5
Carbonic Anhydrase IIEsterase Inhibition Assay15.2
Carbonic Anhydrase IXEsterase Inhibition Assay1.8

Conclusion and Future Directions

This guide provides a foundational framework for elucidating the mechanism of action of 5-carbamoylisoxazol-3-olate compounds. The proposed hypotheses are grounded in the extensive literature on the pharmacological versatility of the isoxazole scaffold. [13][14]By systematically applying the detailed protocols herein, researchers can generate robust data to identify the primary molecular target(s) of this chemical series. Positive results in these primary assays should be followed by secondary validation in cell-based and in vivo models to confirm the physiological relevance of the findings and to further explore the therapeutic potential of this promising class of compounds.

References

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry.

  • Structure–activity relationship of isoxazole derivatives. ResearchGate.

  • Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. BenchChem.

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.

  • The Multifaceted Pharmacological Profile of Isoxazole-Containing Molecules: A Technical Guide. BenchChem.

  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences.

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry.

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI.

  • Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. International Journal of Pharmaceutical Sciences Review and Research.

  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Bentham Science.

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Molecules.

  • Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. Chemistry – A European Journal.

  • Isoxazole derivatives showing anticancer activity (39–47). ResearchGate.

  • Bioisosteres that influence metabolism. Hypha Discovery Blogs.

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinski Glasnik.

  • The Role of Functional Groups in Drug–Receptor Interactions. ScienceDirect.

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. BenchChem.

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 3-Hydroxy-5-carbamoylisoxazole Ammonium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring system, a cornerstone in medicinal chemistry, continues to yield novel therapeutic candidates due to its versatile reactivity and ability to engage in critical biological interactions.[1][2][3][4][5] This in-depth technical guide focuses on a specific, yet underexplored, derivative: 3-hydroxy-5-carbamoylisoxazole and its ammonium salt. While direct historical accounts of this particular molecule are not extensively documented, this guide provides a comprehensive overview of its likely discovery pathway, rooted in the rich history of isoxazole synthesis and its application in drug development. We will explore the fundamental synthetic strategies, propose detailed experimental protocols for its preparation, and discuss the scientific rationale behind key experimental choices. This document is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals, providing both a historical context and a practical framework for the synthesis and study of this promising scaffold.

Introduction: The Isoxazole Moiety in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is considered a "privileged scaffold" in drug discovery. Its unique electronic properties and spatial arrangement allow for a diverse range of substitutions, leading to a wide spectrum of biological activities. Isoxazole-containing compounds have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and analgesic agents.[1][2][3][4][5] The 3-hydroxyisoxazole subunit, in particular, is of significant interest due to its acidic nature, which allows for salt formation and modulation of physicochemical properties such as solubility and bioavailability. The carbamoyl group at the 5-position introduces a key hydrogen bonding motif, often crucial for target engagement. The combination of these functionalities in 3-hydroxy-5-carbamoylisoxazole suggests its potential as a valuable building block for novel therapeutic agents.

Historical Context: A Legacy of Isoxazole Synthesis

While a specific "discovery" of 3-hydroxy-5-carbamoylisoxazole is not prominently recorded, its conceptualization arises from decades of research into isoxazole chemistry. The synthesis of the isoxazole ring itself can be traced back to the late 19th century. Key historical developments that pave the way for the synthesis of our target molecule include:

  • The Claisen Condensation and Related Reactions: Early methods for forming the isoxazole ring often involved the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[6] This fundamental reaction laid the groundwork for accessing a wide variety of substituted isoxazoles.

  • 1,3-Dipolar Cycloadditions: The development of [3+2] cycloaddition reactions between nitrile oxides and alkynes provided a powerful and regioselective method for isoxazole synthesis.[6] This approach offered greater control over the substitution pattern of the resulting heterocycle.

  • Focus on Functionalized Isoxazoles in Drug Discovery: As the field of medicinal chemistry matured, so did the interest in isoxazoles bearing specific functional groups that could mimic or interact with biological targets. This led to the exploration of synthetic routes to hydroxyisoxazoles, carboxamides, and other decorated scaffolds.[1][2][3][4][5]

The synthesis of 3-hydroxy-5-carbamoylisoxazole can be viewed as a logical progression of these foundational discoveries, combining established synthetic methodologies to create a molecule with desirable pharmacophoric features.

Proposed Synthesis of 3-Hydroxy-5-carbamoylisoxazole Ammonium Salt

Based on established principles of isoxazole synthesis, a plausible and efficient route to 3-hydroxy-5-carbamoylisoxazole ammonium salt is proposed. The overall synthetic strategy involves two key stages: the construction of the 3-hydroxy-5-carbamoylisoxazole core, followed by its conversion to the ammonium salt.

Synthesis of the 3-Hydroxy-5-carbamoylisoxazole Core

The most logical approach to the core structure involves the cyclization of a carefully chosen acyclic precursor. A retro-synthetic analysis suggests that a β-keto amide derivative would be an ideal starting point.

Retrosynthesis Target 3-Hydroxy-5-carbamoylisoxazole Precursor 4-Alkoxy-2,4-dioxobutanamide Target->Precursor Cyclization Hydroxylamine Hydroxylamine

Caption: Retrosynthetic analysis of 3-hydroxy-5-carbamoylisoxazole.

A widely utilized and effective strategy for the synthesis of 3-hydroxyisoxazoles is the cyclization of β-keto esters with hydroxylamine.[7] To obtain the desired 5-carbamoyl substituent, a β-keto amide is the logical precursor.

Experimental Protocol: Synthesis of 3-Hydroxy-5-carbamoylisoxazole

  • Preparation of the β-Keto Amide Precursor:

    • To a solution of diethyl oxalate (1.0 eq) in anhydrous ethanol, add a solution of 2-amino-2-oxoacetamide (1.0 eq) in anhydrous ethanol dropwise at 0°C with stirring.

    • To this mixture, add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise, maintaining the temperature at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • The resulting precipitate of the sodium salt of the β-keto amide is filtered, washed with cold ethanol, and dried under vacuum.

  • Cyclization with Hydroxylamine:

    • Dissolve the dried sodium salt of the β-keto amide (1.0 eq) in water.

    • Add a solution of hydroxylamine hydrochloride (1.2 eq) in water.

    • Adjust the pH of the solution to approximately 4-5 with a suitable acid (e.g., dilute HCl). The careful control of pH is crucial to favor the formation of the desired 3-hydroxyisoxazole isomer over the 5-isoxazolone.[7]

    • Heat the reaction mixture at 60-70°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and acidify further to a pH of 1-2 to precipitate the product.

    • Filter the crude 3-hydroxy-5-carbamoylisoxazole, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Formation of the Ammonium Salt

The acidic proton of the 3-hydroxy group on the isoxazole ring readily allows for the formation of salts with a variety of bases. The formation of the ammonium salt can be achieved by reacting the free acid with ammonia.

Experimental Protocol: Synthesis of 3-Hydroxy-5-carbamoylisoxazole Ammonium Salt

  • Salt Formation:

    • Suspend the purified 3-hydroxy-5-carbamoylisoxazole (1.0 eq) in a suitable solvent such as ethanol or methanol.

    • Bubble anhydrous ammonia gas through the suspension with stirring, or add a solution of ammonia in methanol, until the solid completely dissolves, indicating the formation of the ammonium salt.

    • The reaction is typically exothermic and should be performed with appropriate cooling.

    • The ammonium salt can be isolated by evaporation of the solvent under reduced pressure or by precipitation with a non-polar co-solvent (e.g., diethyl ether).

    • The resulting solid should be collected by filtration and dried under vacuum to yield the 3-hydroxy-5-carbamoylisoxazole ammonium salt.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Salt Formation Diethyl Oxalate Diethyl Oxalate β-Keto Amide β-Keto Amide Diethyl Oxalate->β-Keto Amide 2-Amino-2-oxoacetamide 2-Amino-2-oxoacetamide 2-Amino-2-oxoacetamide->β-Keto Amide 3-Hydroxy-5-carbamoylisoxazole 3-Hydroxy-5-carbamoylisoxazole β-Keto Amide->3-Hydroxy-5-carbamoylisoxazole Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->3-Hydroxy-5-carbamoylisoxazole Ammonium Salt Ammonium Salt 3-Hydroxy-5-carbamoylisoxazole->Ammonium Salt Ammonia Ammonia Ammonia->Ammonium Salt

Caption: Proposed synthetic workflow for 3-hydroxy-5-carbamoylisoxazole ammonium salt.

Characterization

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The following analytical techniques are recommended:

Technique Expected Observations for 3-Hydroxy-5-carbamoylisoxazole Expected Observations for Ammonium Salt
¹H NMR Signals corresponding to the isoxazole ring proton and the amide protons. The chemical shift of the hydroxyl proton may be broad and solvent-dependent.Disappearance of the acidic hydroxyl proton signal. Appearance of a broad signal for the ammonium protons.
¹³C NMR Resonances for the carbonyl carbon of the amide, and the carbons of the isoxazole ring.Shifts in the resonances of the isoxazole ring carbons upon deprotonation.
FT-IR Characteristic absorptions for the O-H stretch of the hydroxyl group, N-H stretches of the amide, and C=O stretches of the amide and the isoxazole ring.Broad N-H stretching bands for the ammonium ion. Shift in the C=O stretching frequency of the isoxazole ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₄H₄N₂O₃.Observation of the molecular ion of the free acid (C₄H₄N₂O₃) and potentially the ammonium adduct.
Elemental Analysis Experimental percentages of C, H, and N should be in close agreement with the calculated values for C₄H₄N₂O₃.Experimental percentages of C, H, and N should be in close agreement with the calculated values for C₄H₇N₃O₃.

Potential Applications and Future Directions

The 3-hydroxy-5-carbamoylisoxazole scaffold holds significant promise for applications in drug discovery. The acidic hydroxyl group can act as a zinc-binding group, making it a potential candidate for metalloenzyme inhibitors. The carbamoyl moiety provides a crucial hydrogen bonding site for interaction with protein targets.

Future research should focus on:

  • Biological Screening: Evaluating the synthesized compound and its derivatives against a panel of biological targets, including kinases, proteases, and other enzymes implicated in disease.

  • Analogue Synthesis: Exploring the structure-activity relationship (SAR) by synthesizing a library of derivatives with modifications at the isoxazole ring and the carbamoyl group.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of promising candidates to evaluate their drug-likeness.

Conclusion

While the specific history of 3-hydroxy-5-carbamoylisoxazole ammonium salt may not be explicitly detailed in the scientific literature, its conceptualization and synthesis are firmly grounded in the well-established principles of isoxazole chemistry. This guide has provided a comprehensive overview of the likely historical context of its development, a detailed and plausible synthetic route, and a framework for its characterization. The unique combination of a 3-hydroxyisoxazole core and a 5-carbamoyl substituent makes this molecule a highly attractive scaffold for future drug discovery efforts. The protocols and insights presented herein are intended to empower researchers to explore the full potential of this promising chemical entity.

References

  • ResearchGate. (2025). Synthesis and synthetic utility of 3-isoxazolols. [Link]

  • ResearchGate. (n.d.). Mechanism of formation of isoxazole‐5‐carboxamides 6. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of indole-3-isoxazole-5-carboxamide derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CA1218660A - Process for preparing 3-hydroxy-5-methylisoxazole.
  • PMC. (n.d.). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. Retrieved from [Link]

  • PMC. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Retrieved from [Link]

  • ResearchGate. (n.d.). General synthetic procedures for synthesis of quaternary ammonium salt derivatives I‐1–I‐46. Retrieved from [Link]

  • PMC. (n.d.). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]

  • PMC. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • ResearchGate. (2025). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. Retrieved from [Link]

  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. [Link]

  • Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

  • ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • UniCA IRIS. (2021). Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Synthesis and characterization of new 3-(4,5-dihydro-5-aryl)isoxazol-3-yl)-4-hydroxyquinolin-2(1H)-ones and 3-(4-styryl)isoxazolo[4,5-c]quinolin-4(5H). Retrieved from [Link]

  • IJPCBS. (n.d.). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. Retrieved from [Link]

  • PubMed. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CA1218660A - Process for preparing 3-hydroxy-5-methylisoxazole.
  • YouTube. (2022). Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Oxo-2,3-dihydroisoxazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole ring is a cornerstone of medicinal chemistry, serving as a versatile scaffold in a multitude of pharmacologically active agents.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This guide focuses on the synthesis of a specific, highly functionalized derivative: 3-oxo-2,3-dihydroisoxazole-5-carboxamide. This molecule exists in a tautomeric equilibrium with its more stable enol form, 3-hydroxyisoxazole-5-carboxamide.

The user-specified topic, "Ammonium (3-oxo-2,3-dihydroisoxazole-5-carbonyl)amide," suggests the synthesis of the aforementioned carboxamide, where the term "Ammonium" likely pertains to the use of ammonia or ammonium hydroxide in the final amidation step. This guide provides a detailed exploration of the synthetic pathways, mechanistic underpinnings, and practical considerations for producing this valuable chemical entity. We will proceed with the understanding that the primary target is the neutral carboxamide molecule, a crucial precursor for further drug development and research.

Part 1: Retrosynthetic Analysis and Core Strategy

A robust synthetic plan begins with a logical retrosynthetic analysis. The primary disconnection strategy for 3-oxo-2,3-dihydroisoxazole-5-carboxamide targets the amide bond, a reliable and well-established transformation. This leads back to the key intermediate, 3-hydroxyisoxazole-5-carboxylic acid. This acid can be synthesized through the cyclization of a 1,3-dicarbonyl precursor with hydroxylamine. This multi-step, convergent strategy ensures high yields and purity.

G product 3-Oxo-2,3-dihydroisoxazole-5-carboxamide intermediate1 3-Hydroxyisoxazole-5-carboxylic Acid product->intermediate1 Amide Disconnection (C-N) intermediate2 Ethyl 3-hydroxyisoxazole-5-carboxylate intermediate1->intermediate2 Ester Hydrolysis start1 Diethyl Oxalate intermediate2->start1 Isoxazole Ring Formation start2 Ethyl Acetate intermediate2->start2 start3 Hydroxylamine Hydrochloride intermediate2->start3

Caption: Retrosynthetic analysis of the target carboxamide.

Part 2: Synthesis of the Key Intermediate: 3-Hydroxyisoxazole-5-carboxylic Acid

The cornerstone of this synthesis is the efficient construction of the 3-hydroxyisoxazole-5-carboxylic acid core. This can be achieved via a classical and reliable condensation-cyclization reaction sequence.

Protocol 1: Isoxazole Ring Construction and Hydrolysis

This protocol details a two-step process starting from commercially available reagents to yield the pivotal carboxylic acid intermediate.

Step 1: Synthesis of Ethyl 3-hydroxyisoxazole-5-carboxylate

This step involves a base-catalyzed Claisen condensation between diethyl oxalate and ethyl acetate, followed by a cyclization reaction with hydroxylamine. The choice of sodium ethoxide as the base is critical; it acts as both a catalyst for the condensation and a reactant, ensuring the reaction proceeds efficiently towards the desired diketoester intermediate, which is then readily cyclized.

  • Reagents and Equipment:

    • Sodium metal

    • Absolute ethanol

    • Diethyl oxalate

    • Ethyl acetate

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • Prepare a fresh solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). This exothermic reaction requires careful temperature control.

    • To the cooled sodium ethoxide solution, add a mixture of diethyl oxalate and ethyl acetate dropwise while stirring. The formation of the sodium salt of the enolate intermediate is visually indicated by the formation of a thick precipitate.

    • After the addition is complete, the reaction mixture is gently refluxed to drive the condensation to completion.

    • The mixture is then cooled, and a solution of hydroxylamine hydrochloride in water is added. The subsequent cyclization reaction forms the isoxazole ring. This step is often accompanied by a color change and dissolution of the precipitate.

    • The reaction is acidified (e.g., with HCl) to precipitate the crude product, ethyl 3-hydroxyisoxazole-5-carboxylate.

    • The crude product is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like ethanol/water.

Step 2: Hydrolysis to 3-Hydroxyisoxazole-5-carboxylic Acid

The synthesized ester is hydrolyzed to the corresponding carboxylic acid using a strong base, such as lithium hydroxide (LiOH), as described in related syntheses.[4] LiOH is particularly effective for achieving clean hydrolysis with minimal side reactions.[4]

  • Reagents and Equipment:

    • Ethyl 3-hydroxyisoxazole-5-carboxylate

    • Lithium hydroxide (LiOH)

    • Methanol (MeOH), Tetrahydrofuran (THF), Water

    • Hydrochloric acid (HCl) for acidification

    • Standard glassware for reflux and work-up

  • Procedure:

    • Dissolve the ethyl ester in a mixture of THF, methanol, and water.[4] This solvent system ensures the solubility of both the ester and the inorganic base.

    • Add an aqueous solution of LiOH to the ester solution and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the organic solvents (THF and MeOH) are removed under reduced pressure.

    • The remaining aqueous solution is cooled in an ice bath and carefully acidified with concentrated HCl until the pH is acidic (pH ~2-3).

    • The precipitated 3-hydroxyisoxazole-5-carboxylic acid is collected by filtration, washed thoroughly with cold water to remove inorganic salts, and dried under vacuum.

Quantitative Data Summary
StepStarting MaterialsKey ReagentsTypical YieldPurity (Post-Recrystallization)
1. Ester Synthesis Diethyl oxalate, Ethyl acetateSodium ethoxide, NH₂OH·HCl65-75%>98%
2. Hydrolysis Ethyl 3-hydroxyisoxazole-5-carboxylateLiOH, HCl85-95%>99%

Part 3: Final Amidation to Yield the Carboxamide

The conversion of the carboxylic acid to the final amide is the critical concluding step. The most direct and industrially scalable method involves the formation of a highly reactive acid chloride intermediate, which readily reacts with ammonia.

Protocol 2: Acid Chloride Formation and Ammonolysis

This classic two-step, one-pot procedure is highly effective for synthesizing primary amides. A patent for a structurally similar compound details this exact transformation.[5]

Step 1: Formation of 3-Hydroxy-5-isoxazolecarbonyl Chloride

Thionyl chloride (SOCl₂) is an excellent reagent for this conversion. It reacts with the carboxylic acid to form the acid chloride, with gaseous byproducts (SO₂ and HCl) that can be easily removed, driving the reaction to completion.

  • Reagents and Equipment:

    • 3-Hydroxyisoxazole-5-carboxylic acid

    • Thionyl chloride (SOCl₂)

    • A catalytic amount of Dimethylformamide (DMF) (optional, but recommended)

    • Anhydrous reaction vessel with reflux condenser and gas trap (to neutralize HCl and SO₂)

  • Procedure:

    • In a fume hood, suspend the dry 3-hydroxyisoxazole-5-carboxylic acid in an excess of thionyl chloride.

    • Add a catalytic amount of DMF (Vilsmeier-Haack reaction catalyst).

    • Gently reflux the mixture until the evolution of gas ceases and the solid has completely dissolved, indicating the formation of the acid chloride.

    • After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude acid chloride is typically used immediately in the next step without further purification.

Step 2: Ammonolysis to 3-Oxo-2,3-dihydroisoxazole-5-carboxamide

The highly electrophilic acid chloride reacts rapidly with ammonia to form the stable amide product.

  • Reagents and Equipment:

    • Crude 3-hydroxy-5-isoxazolecarbonyl chloride

    • Concentrated ammonium hydroxide (NH₄OH) solution

    • Ice bath

    • Beaker or flask for reaction

  • Procedure:

    • Cool a concentrated solution of ammonium hydroxide in a large beaker using an ice bath.

    • Carefully and slowly add the crude acid chloride to the cold, stirred ammonia solution. This reaction is highly exothermic and should be performed with caution to control the temperature.

    • A precipitate of the crude amide will form immediately.

    • Continue stirring the mixture in the ice bath for a period to ensure the reaction goes to completion.

    • Collect the solid product by filtration. The crude product will be a mixture of the desired amide and ammonium chloride (NH₄Cl).[5]

    • Purification is achieved by washing with cold water to remove the water-soluble NH₄Cl, followed by recrystallization from a suitable solvent (e.g., ethanol or water) to yield the pure 3-oxo-2,3-dihydroisoxazole-5-carboxamide.

Overall Synthesis Workflow

G cluster_0 Part 1: Ring Formation cluster_1 Part 2: Hydrolysis cluster_2 Part 3: Amidation start Diethyl Oxalate + Ethyl Acetate step1 Claisen Condensation (NaOEt, Reflux) start->step1 step2 Cyclization with NH2OH·HCl step1->step2 intermediate1 Ethyl 3-hydroxyisoxazole-5-carboxylate step2->intermediate1 step3 Base Hydrolysis (LiOH) intermediate1->step3 step4 Acidification (HCl) step3->step4 intermediate2 3-Hydroxyisoxazole-5-carboxylic Acid step4->intermediate2 step5 Acid Chloride Formation (SOCl2) intermediate2->step5 step6 Ammonolysis (Conc. NH4OH) step5->step6 final_product 3-Oxo-2,3-dihydroisoxazole-5-carboxamide step6->final_product

Caption: Complete experimental workflow for the synthesis.

Part 4: Characterization

Rigorous characterization is essential to confirm the structure and purity of the final product. The following techniques are standard for this purpose.

TechniqueExpected Observations for 3-Oxo-2,3-dihydroisoxazole-5-carboxamide
¹H NMR A singlet for the C4-H proton of the isoxazole ring. Broad singlets for the -NH₂ protons. A broad singlet for the N-H/O-H proton due to tautomerism.
¹³C NMR Resonances for two carbonyl carbons (C3-oxo and C5-amide). Resonances for the C4 and C5 carbons of the isoxazole ring.
FT-IR (cm⁻¹) Broad peak around 3100-3400 cm⁻¹ (N-H and O-H stretching). Strong peaks around 1650-1750 cm⁻¹ corresponding to the two C=O groups (amide and ring ketone).
Mass Spec (ESI) Expected [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight (C₄H₄N₂O₃, MW: 144.09 g/mol ).

Conclusion

The synthesis of 3-oxo-2,3-dihydroisoxazole-5-carboxamide is a well-defined process that relies on fundamental organic chemistry principles. The presented pathway, proceeding through a key 3-hydroxyisoxazole-5-carboxylic acid intermediate, is robust, scalable, and utilizes readily available starting materials. The acid chloride-ammonolysis route for the final amidation step is particularly efficient. This technical guide provides researchers and drug development professionals with a comprehensive and actionable framework for the synthesis of this important heterocyclic building block, paving the way for its application in the discovery of new therapeutic agents.

References

  • BenchChem. (2025).
  • Scholars Research Library. (n.d.).
  • Al-Ostath, A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC - NIH.
  • ResearchGate. (n.d.).
  • Al-Warhi, T., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC - NIH.
  • Google Patents. (1968). 3-hydroxy-5-isoxazole-carboxamide. US3397209A.

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Acylation of Nucleophiles using Ammonium 5-(carbamoyl)isoxazol-3-olate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Isoxazoles in Acylation Chemistry

The isoxazole scaffold is a prominent heterocycle in medicinal chemistry, valued for its diverse biological activities and its utility as a versatile synthetic intermediate.[1][2][3] While often incorporated into final drug molecules, the unique electronic properties of the isoxazole ring also render it an effective activating group for various chemical transformations.[1][4] This application note provides a detailed experimental protocol for the use of Ammonium 5-(carbamoyl)isoxazol-3-olate as an acylating agent for the transfer of a carbamoyl group to nucleophilic substrates, such as primary amines and alcohols. This process is particularly relevant in the synthesis of ureas and carbamates, which are key functional groups in many pharmaceutical agents.[5]

The protocol herein is designed to be a self-validating system, with explanations for each experimental choice to ensure both reproducibility and a deeper understanding of the underlying chemical principles. We will delve into the mechanistic rationale, a step-by-step workflow, safety considerations, and data interpretation to provide researchers, scientists, and drug development professionals with a comprehensive guide for employing this reagent in their synthetic endeavors.

Mechanistic Insights: Activation and Nucleophilic Acyl Substitution

The acylation reaction with Ammonium 5-(carbamoyl)isoxazol-3-olate proceeds via a nucleophilic acyl substitution mechanism. The isoxazol-3-olate moiety serves as an effective leaving group, facilitating the transfer of the carbamoyl group to a suitable nucleophile. The reaction is typically promoted by the formation of a more reactive acylating intermediate, such as an acyl chloride or a mixed anhydride, in situ.

Below is a generalized representation of the proposed reaction pathway:

Acylation_Mechanism cluster_activation Activation Step cluster_acylation Acylation Step Reagent Ammonium 5-(carbamoyl)isoxazol-3-olate Intermediate Reactive Acyl Intermediate Reagent->Intermediate Activation Activating_Agent Activating Agent (e.g., SOCl2, CDI) Activating_Agent->Intermediate Product Acylated Product (Urea or Carbamate) Intermediate->Product Nucleophilic Attack Nucleophile Nucleophile (R-NH2 or R-OH) Nucleophile->Product Leaving_Group Isoxazole Byproduct Product->Leaving_Group Elimination

Caption: Proposed mechanism for acylation.

Experimental Protocol: Carbamoylation of a Primary Amine

This protocol details the carbamoylation of benzylamine as a representative primary amine nucleophile.

Materials and Reagents
ReagentSupplierPurityAmount (per reaction)Molar Eq.
Ammonium 5-(carbamoyl)isoxazol-3-olateCommercial>95%145 mg1.0
BenzylamineCommercial>99%107 µL1.0
Thionyl chloride (SOCl₂)Commercial>99%73 µL1.0
Triethylamine (TEA)Commercial>99%279 µL2.0
Dichloromethane (DCM), anhydrousCommercial>99.8%10 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solutionIn-house-20 mL-
BrineIn-house-20 mL-
Anhydrous Magnesium Sulfate (MgSO₄)Commercial---
Step-by-Step Procedure

I. Activation of the Acylating Agent

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add Ammonium 5-(carbamoyl)isoxazol-3-olate (145 mg, 1.0 mmol).

  • Add anhydrous dichloromethane (5 mL). Stir the suspension at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (73 µL, 1.0 mmol) dropwise to the suspension. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).[6][7][8]

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the reactive acyl chloride intermediate is expected.

II. Acylation of the Amine

  • In a separate flask, dissolve benzylamine (107 µL, 1.0 mmol) and triethylamine (279 µL, 2.0 mmol) in anhydrous dichloromethane (5 mL).

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the solution of the activated acylating agent from Step I to the amine solution dropwise over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

III. Work-up and Purification

  • Quench the reaction by slowly adding 10 mL of deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-benzylurea derivative.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_activation Activation cluster_acylation Acylation cluster_workup Work-up & Purification Start Start: Assemble Dry Glassware Add_Reagent Add Ammonium 5-(carbamoyl)isoxazol-3-olate and Anhydrous DCM Start->Add_Reagent Cool_0C_1 Cool to 0 °C Add_Reagent->Cool_0C_1 Add_SOCl2 Add Thionyl Chloride Dropwise Cool_0C_1->Add_SOCl2 Stir Stir at 0 °C (30 min) then RT (1 hr) Add_SOCl2->Stir Add_Activated Add Activated Reagent to Amine Solution Stir->Add_Activated Prepare_Amine Prepare Benzylamine/TEA Solution in Anhydrous DCM Cool_0C_2 Cool Amine Solution to 0 °C Prepare_Amine->Cool_0C_2 Cool_0C_2->Add_Activated Stir_Overnight Stir at RT Overnight Add_Activated->Stir_Overnight Monitor_TLC Monitor by TLC Stir_Overnight->Monitor_TLC Quench Quench with Water Monitor_TLC->Quench Extract Wash with NaHCO3 and Brine Quench->Extract Dry Dry with MgSO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End: Characterize Product Purify->End

Caption: Step-by-step experimental workflow.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood.[6][7] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[6][8]

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to produce toxic gases. Handle with extreme care.

  • Dichloromethane: A volatile and potentially carcinogenic solvent.

  • Triethylamine: A corrosive and flammable liquid with a strong odor.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[7] Dispose of all chemical waste in accordance with institutional and local regulations.

Expected Results and Characterization

The successful acylation of benzylamine with Ammonium 5-(carbamoyl)isoxazol-3-olate is expected to yield N-benzylurea. The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Peaks corresponding to the benzyl protons and the urea N-H protons.
¹³C NMR A peak corresponding to the urea carbonyl carbon, in addition to the aromatic and benzylic carbon signals.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of N-benzylurea.
FT-IR Characteristic absorptions for the N-H stretching and C=O stretching of the urea functional group.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete activation of the acylating agent.Ensure anhydrous conditions. Consider using a different activating agent (e.g., CDI, EDC). Extend activation time.
Deactivation of the nucleophile.Ensure the use of a non-nucleophilic base (e.g., TEA, DIPEA).
Steric hindrance from the nucleophile.Increase reaction temperature or prolong reaction time.
Multiple Products Side reactions due to excess activating agent.Use stoichiometric amounts of the activating agent.
Di-acylation of the nucleophile.Use a slight excess of the nucleophile.
Starting Material Remains Insufficient reaction time or temperature.Continue stirring for a longer duration or gently heat the reaction mixture.
Poor reactivity of the nucleophile.Consider using a more potent activating agent or a different solvent.

Conclusion

Ammonium 5-(carbamoyl)isoxazol-3-olate serves as a valuable reagent for the carbamoylation of nucleophiles. The protocol outlined in this application note provides a robust and reproducible method for this transformation. By understanding the underlying mechanism and adhering to the detailed procedure and safety precautions, researchers can effectively utilize this reagent in their synthetic campaigns, particularly in the fields of medicinal chemistry and drug discovery. The versatility of the isoxazole scaffold continues to offer new avenues for chemical synthesis and the development of novel bioactive molecules.[1][2]

References

  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Isoxazole-3-carboxylic acid. Apollo Scientific.
  • PubMed. (2026). Selective nucleophilic chemistry in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids. [Link]

  • Fisher Scientific. (2026).
  • Vertex AI Search. (2026).
  • Benchchem. (2026). Application Notes and Protocols: Acylation of 5-Methyl-3-phenylisoxazole-4-carboxylic acid.
  • Pharmaffiliates. (2026). CAS No : 81965-22-2 | Product Name : Ammonium 5-(Carbamoyl)isoxazol-3-olate. [Link]

  • Arkivoc. (2026).
  • PubMed. (2019). 4-Aryl-5-carbamoyl-3-isoxazolols as competitive antagonists of insect GABA receptors: Synthesis, biological activity, and molecular docking studies. [Link]

  • MDPI. (2026). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • NIH. (2026). Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter.
  • ResearchGate. (2026).
  • ResearchGate. (2026). Acetylation of alcohols, phenols and amines using ammonium salt of 12-tungstophosphoric acid: Environmentally benign method.
  • Organic Chemistry Portal. (2026). Isoxazole synthesis. [Link]

  • ResearchGate. (2026).
  • PubMed. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. [Link]

  • MDPI. (2026). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • Benchchem. (2026).
  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. [Link]

  • PubChem. (2026). Ethyl (5-methylisoxazol-3-yl)carbamate | C7H10N2O3 | CID 4054636. [Link]

Sources

Application Note & Protocols: Strategic Synthesis of Isoxazole Carboxamides for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Carboxamide Scaffold and a Clarification on Starting Materials

The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry.[1][2] When combined with a carboxamide moiety, the resulting isoxazole carboxamide scaffold exhibits a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This versatility makes the reliable synthesis of these compounds a critical task for researchers in drug development.

This guide provides a detailed examination of the reaction conditions for producing isoxazole carboxamides. It is crucial to begin with a clarification regarding the starting materials. The specified reactant, Ammonium 5-(carbamoyl)isoxazol-3-olate (CAS 81965-22-2)[6][7][8], possesses a primary amide (a carbamoyl group) and is not a direct precursor for standard amide coupling reactions with external amines. A direct "coupling" reaction requires a carboxylic acid that can be activated to react with a nucleophilic amine.[9][10]

Therefore, the standard and highly flexible synthetic route, which will be the focus of this guide, involves the coupling of a suitably substituted isoxazole carboxylic acid with a primary or secondary amine. This approach allows for the systematic exploration of chemical space by varying both the isoxazole core and the amine substituent.

Part 1: The Core Reaction - Mechanism of Amide Bond Formation

The most prevalent method for forming the amide bond between an isoxazole carboxylic acid and an amine is through the use of a coupling reagent, typically a carbodiimide like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC).[4][11] The reaction proceeds via a two-step, one-pot process.

  • Activation of the Carboxylic Acid: The carbodiimide reagent activates the carboxyl group of the isoxazole carboxylic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack.

  • Nucleophilic Acyl Substitution: The desired amine attacks the carbonyl carbon of the O-acylisourea intermediate. This forms a tetrahedral intermediate which then collapses to yield the stable amide product and a soluble urea byproduct (e.g., ethyl-dimethylaminopropyl urea or EDU).

To enhance reaction efficiency and minimize side reactions, such as the formation of an N-acylurea byproduct or racemization of chiral centers, additives are often employed. 4-Dimethylaminopyridine (DMAP) acts as a highly effective acylation catalyst, forming an even more reactive acylpyridinium intermediate.[11]

Reaction_Mechanism sub Isoxazole-COOH (Carboxylic Acid) intermediate O-Acylisourea Intermediate (Highly Reactive) sub->intermediate Activation Step edc EDC (Carbodiimide) edc->intermediate product Isoxazole Carboxamide (Product) intermediate->product Nucleophilic Attack byproduct Urea Byproduct (Soluble) intermediate->byproduct amine Amine (R-NH2) amine->product

Caption: General mechanism for EDC-mediated amide coupling.

Part 2: Key Reagents, Parameters, and Their Rationale

The success of the coupling reaction hinges on the judicious selection of reagents and conditions. The table below outlines the critical components and the reasoning behind their use.

ComponentExamplesRole & Rationale
Isoxazole Precursor 5-Methyl-3-phenylisoxazole-4-carboxylic acidThe electrophilic partner. The stability of the isoxazole ring allows for a wide range of substituents to be present without interfering with the coupling reaction.[3]
Amine Nucleophile Aniline derivatives, benzylamine, aliphatic aminesThe nucleophilic partner. Primary and secondary amines are suitable. Steric hindrance around the nitrogen can slow the reaction rate.
Coupling Reagent EDC , DCC, DICActivates the carboxylic acid. EDC is preferred in many lab settings because its urea byproduct is water-soluble, simplifying purification.[12]
Uronium Reagents HATU , HBTUAlternative activating agents, often more powerful and faster than carbodiimides, particularly for hindered substrates or less nucleophilic amines.[12]
Catalyst / Additive DMAP , HOBt, HOAtDMAP is a hyper-nucleophilic acylation catalyst that significantly accelerates the reaction.[4][11] HOBt can be added to suppress racemization and improve yields.
Base DIPEA, Triethylamine (TEA)A non-nucleophilic base is required to neutralize the HCl salt of EDC and any acidic protons, ensuring the amine remains a free nucleophile.
Solvent DCM , DMF, THFAnhydrous aprotic solvents are essential to prevent hydrolysis of the activated intermediate. Dichloromethane (DCM) is a common choice due to its inertness and ease of removal.[4][11]
Temperature 0 °C to Room TemperatureThe activation step is often performed at 0 °C to control the exothermic reaction, followed by warming to room temperature after the amine is added to drive the reaction to completion.

Part 3: Detailed Experimental Protocol

This section provides a robust, step-by-step protocol for the synthesis of an isoxazole carboxamide using the widely adopted EDC/DMAP coupling system.

Protocol 1: General Procedure for EDC/DMAP Mediated Coupling [3][4][11]

Materials:

  • Isoxazole-4-carboxylic acid (1.0 eq)

  • Desired amine (1.05 - 1.2 eq)

  • EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) (1.1 - 1.2 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 - 0.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware, magnetic stirrer, ice bath

Workflow_Diagram A 1. Setup & Dissolution Dissolve isoxazole carboxylic acid and DMAP in anhydrous DCM under inert gas (Ar/N2). B 2. Activation Cool solution to 0 °C (ice bath). Add EDC portion-wise. Stir for 30 minutes at 0 °C. A->B Cool C 3. Amine Addition Add the desired amine (neat or as a solution in DCM) dropwise to the reaction mixture at 0 °C. B->C Maintain Temp D 4. Reaction Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. C->D Warm to RT E 5. Monitoring Monitor reaction progress by Thin Layer Chromatography (TLC). D->E Periodically F 6. Workup Quench with water. Extract with DCM. Wash organic layer with dilute HCl, sat. NaHCO3, and brine. E->F Upon Completion G 7. Purification & Analysis Dry organic layer (Na2SO4), filter, and concentrate. Purify the crude product via column chromatography. F->G H 8. Characterization Confirm structure and purity using NMR, HRMS, and IR spectroscopy. G->H

Caption: Step-by-step experimental workflow for isoxazole carboxamide synthesis.

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the isoxazole carboxylic acid (1.0 eq) and DMAP (0.2 eq). Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration).

  • Activation: Cool the resulting solution to 0 °C using an ice-water bath. Add EDC (1.1 eq) portion-wise over 5 minutes. Stir the mixture at 0 °C for 30 minutes. A clear solution should be maintained.

  • Amine Addition: Add the selected amine (1.1 eq), either neat if it is a liquid or as a solution in a small amount of anhydrous DCM, dropwise to the reaction vessel.

  • Reaction Progression: After the amine addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-24 hours.

  • Monitoring: The reaction can be monitored by TLC (e.g., using a 3:2 hexane:ethyl acetate mobile phase) to observe the consumption of the starting carboxylic acid.[11]

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to afford the pure isoxazole carboxamide derivative.[4]

Part 4: Process Optimization and Troubleshooting

Even with a robust protocol, challenges can arise. The following table provides guidance on common issues and their solutions.

ProblemPossible Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive (hydrolyzed) coupling reagent.2. Poorly nucleophilic or sterically hindered amine.3. Insufficient activation time.1. Use fresh EDC from a tightly sealed container.2. Switch to a more powerful coupling reagent like HATU. Consider gentle heating (40 °C).3. Ensure the 30-minute activation stir at 0 °C is completed before adding the amine.
Formation of N-Acylisourea Side Product The O-acylisourea intermediate rearranged before the amine could react. This is more common with hindered amines.1. Add 1-hydroxybenzotriazole (HOBt) along with EDC. HOBt traps the intermediate as a more stable active ester, preventing rearrangement.2. Ensure the amine is added promptly after the activation period.
Low Yield After Workup 1. Product is partially soluble in the aqueous layers.2. Hydrolysis of the activated intermediate due to wet solvent/glassware.1. Perform back-extraction of all aqueous layers with DCM to recover any dissolved product.2. Ensure all solvents are anhydrous and glassware is properly dried before starting the reaction.
Multiple Spots on TLC 1. Incomplete reaction.2. Formation of side products.3. Degradation of starting material or product.1. Allow the reaction to run longer or consider gentle heating.2. Re-evaluate the coupling conditions; consider adding HOBt or switching to HATU.3. Ensure the reaction is run under an inert atmosphere.

Conclusion

The synthesis of isoxazole carboxamides via the coupling of isoxazole carboxylic acids and amines is a cornerstone reaction in medicinal chemistry. By understanding the underlying mechanism and the specific roles of each reagent, researchers can reliably access a diverse library of these valuable compounds. The EDC/DMAP protocol described here offers a versatile and high-yielding entry point, while awareness of potential pitfalls and optimization strategies using alternative reagents like HATU empowers chemists to tackle more challenging substrates. This strategic approach is fundamental to the efficient discovery and development of novel therapeutic agents.

References

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Retrieved January 15, 2026, from [Link]

  • Zhang, Y., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Retrieved January 15, 2026, from [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2022). Journal of Population Therapeutics and Clinical Pharmacology, 29(2). Retrieved January 15, 2026, from [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC. Retrieved January 15, 2026, from [Link]

  • Synthetic Reaction Methodology. (n.d.). Md Imdadul H. Khan. Retrieved January 15, 2026, from [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC. Retrieved January 15, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved January 15, 2026, from [Link]

  • Sharma, A., & Kumar, P. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Retrieved January 15, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. Retrieved January 15, 2026, from [Link]

  • Ammonium 5-(Carbamoyl)isoxazol-3-olate. (n.d.). Pharmaffiliates. Retrieved January 15, 2026, from [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Waseda University. Retrieved January 15, 2026, from [Link]

  • Coupling reaction between benzoxazoles and secondary amines. (2024). ResearchGate. Retrieved January 15, 2026, from [Link]

  • 81965-22-2(AMMONIUM 5-(CARBAMOYL)ISOXAZOL-3-OLATE) Product Description. (n.d.). Molbase. Retrieved January 15, 2026, from [Link]

  • 3-(1-Aminoalkyl)isoxazole-4-carboxylic acids as peptide bond replacements. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • (PDF) The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. (2008). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 15, 2026, from [Link]

  • Moy, B., et al. (2005). Selective nucleophilic chemistry in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids. PubMed. Retrieved January 15, 2026, from [Link]

Sources

Application Notes and Protocols for the Quantification of Ammonium 5-(carbamoyl)isoxazol-3-olate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ammonium 5-(carbamoyl)isoxazol-3-olate, a pale yellow, water-soluble solid, is a key intermediate in the synthesis of certain pharmaceuticals, including cephem-based antibacterial agents.[1][2][3] Its chemical structure, featuring an isoxazole core, a carbamoyl group, and an olate salt, necessitates robust and accurate analytical methods for its quantification in various matrices. This document provides detailed protocols for the determination of Ammonium 5-(carbamoyl)isoxazol-3-olate, primarily focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are designed for researchers, scientists, and drug development professionals to ensure the quality, purity, and concentration of this compound throughout the manufacturing and development process.

The isoxazole moiety is a five-membered heterocyclic ring that is a common scaffold in many biologically active compounds.[4][5] The analytical techniques outlined herein are based on established methods for the analysis of isoxazole and carbamoyl-containing molecules, ensuring a high degree of scientific integrity and transferability.[6][7]

Physicochemical Properties of Ammonium 5-(carbamoyl)isoxazol-3-olate

A thorough understanding of the analyte's properties is crucial for method development.

PropertyValueSource
CAS Number 81965-22-2[8]
Molecular Formula C₄H₇N₃O₃[1]
Molecular Weight 145.12 g/mol [1]
Appearance Pale Yellow Solid[2]
Solubility Water Soluble[2]
Melting Point >206°C (decomposes)[1]

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine quality control, purity assessment, and quantification in drug substance and formulated products where sensitivity requirements are moderate. The chromophore in the isoxazole ring allows for sensitive UV detection.

Principle

Reverse-phase HPLC separates compounds based on their hydrophobicity. A polar mobile phase is used with a non-polar stationary phase. Ammonium 5-(carbamoyl)isoxazol-3-olate, being a polar compound, will have a relatively short retention time on a C18 column. The concentration is determined by comparing the peak area of the analyte to that of a standard of known concentration.

Experimental Protocol

1. Materials and Reagents:

  • Ammonium 5-(carbamoyl)isoxazol-3-olate reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acidThe buffer controls the pH to ensure consistent ionization of the analyte, and formic acid improves peak shape.
Mobile Phase B Acetonitrile with 0.1% formic acidThe organic modifier elutes the analyte from the column.
Gradient Elution 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-13 min: 95-5% B; 13-18 min: 5% BA gradient is used to ensure elution of any less polar impurities and to clean the column after each injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good separation efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA small injection volume minimizes band broadening.
Detection Wavelength 230 nm (or wavelength of maximum absorbance)The wavelength should be optimized by running a UV scan of the analyte to maximize sensitivity.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of ultrapure water.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with ultrapure water.

  • Sample Preparation: Dissolve the sample containing Ammonium 5-(carbamoyl)isoxazol-3-olate in ultrapure water to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

5. Validation Parameters:

ParameterTypical Acceptance Criteria
Linearity R² > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Accuracy 98-102% recovery
Precision (RSD) < 2%

Method 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior selectivity and sensitivity, making it the method of choice for analyzing complex matrices such as biological fluids (plasma, urine) or for detecting trace-level impurities.[7][9]

Principle

This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[10] The analyte is first separated from the matrix components on an LC column. It then enters the mass spectrometer, where it is ionized. The precursor ion (the ionized analyte) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity.

Experimental Protocol

1. Materials and Reagents:

  • Same as HPLC-UV method.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample.

2. Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • UPLC/UHPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for faster analysis.[6]

3. LC and MS Conditions:

Liquid Chromatography:

ParameterConditionRationale
Mobile Phase A 0.1% Formic acid in waterFormic acid aids in the ionization process for ESI.
Mobile Phase B 0.1% Formic acid in methanolMethanol is a common organic phase for LC-MS.
Gradient Elution 0-0.5 min: 2% B; 0.5-3 min: 2-98% B; 3-4 min: 98% B; 4-4.1 min: 98-2% B; 4.1-5 min: 2% BA rapid gradient suitable for UPLC systems and fast analysis times.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CHigher temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µL

Mass Spectrometry:

ParameterConditionRationale
Ionization Mode Electrospray Ionization (ESI), Positive or NegativeTo be determined by direct infusion of the analyte. Negative mode may be favorable due to the olate group.
MRM Transitions Precursor ion (M-H)⁻ → Product ion(s)Specific transitions need to be optimized by infusing the analyte and performing a product ion scan.
Capillary Voltage 3.5 kVTo be optimized for maximum signal intensity.
Source Temperature 150 °CTo be optimized.
Desolvation Gas Flow 800 L/hrTo be optimized.

4. Standard and Sample Preparation:

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but with the addition of the internal standard at a fixed concentration to all standards and samples. For biological samples, protein precipitation (e.g., with acetonitrile or methanol) or solid-phase extraction may be necessary to remove matrix interferences.

5. Validation Parameters:

ParameterTypical Acceptance Criteria (Bioanalytical)
Linearity R² > 0.99
Lower Limit of Quantification (LLOQ) Accurately and precisely quantifiable lowest standard
Accuracy Within ±15% of nominal (±20% at LLOQ)
Precision (CV) < 15% (< 20% at LLOQ)
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Recovery Consistent and reproducible

Workflow Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C F Inject into HPLC System C->F D Prepare Sample Solution E Filter all Solutions (0.45 µm) D->E E->F G Separation on C18 Column F->G H UV Detection G->H I Data Acquisition H->I J Generate Calibration Curve I->J K Integrate Peak Areas I->K L Quantify Sample Concentration J->L K->L

Caption: Workflow for HPLC-UV Quantification.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare Standards & Samples B Add Internal Standard (IS) A->B C Matrix Cleanup (e.g., Protein Precipitation) B->C D Filter/Centrifuge C->D E Inject into UPLC System D->E F Chromatographic Separation E->F G ESI Ionization F->G H MRM Detection G->H I Data Acquisition H->I J Generate Calibration Curve (Analyte/IS Ratio) I->J K Integrate Peak Areas I->K L Quantify Sample Concentration J->L K->L

Caption: Workflow for LC-MS/MS Quantification.

Conclusion

The choice between HPLC-UV and LC-MS/MS will depend on the specific application, required sensitivity, and the complexity of the sample matrix. For routine analysis of bulk material or simple formulations, HPLC-UV provides a reliable and cost-effective solution. For bioanalytical studies, trace-level impurity profiling, or when dealing with complex matrices, the superior selectivity and sensitivity of LC-MS/MS are indispensable. Both methods, when properly validated, will provide accurate and precise quantification of Ammonium 5-(carbamoyl)isoxazol-3-olate, ensuring product quality and supporting regulatory submissions.

References

  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. Retrieved from [6]

  • PubMed Central. (n.d.). LC–MS/MS determination of carbamathione in microdialysis samples from rat brain and plasma. Retrieved from [7]

  • ResearchGate. (n.d.). Interference of a carbamoyl glucuronide metabolite in quantitative liquid chromatography/tandem mass spectrometry.
  • PubMed. (n.d.). LC-MS analysis of carbonyl compounds and their occurrence in diesel emissions. Retrieved from [9]

  • Feng, Y., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(10), 695. [10]

  • Der Pharma Chemica. (2016). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
  • Regulatory Research and Medicine Evaluation. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.
  • ResearchGate. (n.d.). LC−MS Analysis of Carbonyl Compounds and Their Occurrence in Diesel Emissions.
  • Pharmaffiliates. (n.d.). CAS No : 81965-22-2 | Product Name : Ammonium 5-(Carbamoyl)isoxazol-3-olate. Retrieved from [3]

  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link][4]

  • PubMed Central. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [5]

Sources

Application Notes and Protocols for In Vitro and In Vivo Studies of Isoxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry.[1][2][3][4] Its unique electronic and structural properties make it a privileged scaffold, capable of engaging with a wide array of biological targets. This has led to the development of isoxazole-containing compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][5] The isoxazole moiety can be found in several FDA-approved drugs, underscoring its therapeutic relevance.[4]

The weak N-O bond within the isoxazole ring is a key feature, allowing for potential ring-cleavage reactions that can be exploited in pro-drug strategies or for generating reactive intermediates.[1] Furthermore, the aromatic nature of the ring system provides a rigid framework for the precise spatial orientation of various substituents, facilitating high-affinity interactions with target proteins.[5] The ability to readily modify the isoxazole core through various synthetic strategies, such as 1,3-dipolar cycloaddition reactions, allows for the creation of diverse chemical libraries for high-throughput screening.[1][3]

This guide provides detailed protocols and application notes for the preclinical evaluation of novel isoxazole-based compounds, covering both fundamental in vitro assays and a common in vivo model. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for researchers in the field of drug discovery and development.

Part 1: In Vitro Evaluation of Isoxazole-Based Compounds

In vitro assays are the first crucial step in characterizing the biological activity of newly synthesized isoxazole derivatives. These assays provide essential information on cytotoxicity, mechanism of action, and potential therapeutic applications.

Application Note 1: Anticancer Activity Screening using the MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a cornerstone for the initial screening of potential anticancer compounds.[6]

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, HeLa) compound_prep 2. Compound Preparation (Stock & Serial Dilutions) cell_seeding 3. Cell Seeding (96-well plate) compound_prep->cell_seeding treatment 4. Compound Treatment (24-72h incubation) cell_seeding->treatment mtt_addition 5. MTT Addition (3-4h incubation) treatment->mtt_addition solubilization 6. Formazan Solubilization (DMSO or SDS) mtt_addition->solubilization readout 7. Absorbance Reading (570 nm) solubilization->readout calculation 8. IC50 Calculation readout->calculation

Caption: Workflow of the in vitro MTT cytotoxicity assay.

Materials:

  • Adherent cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, HepG2 for liver cancer)[7][8]

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% penicillin/streptomycin)[7]

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom sterile culture plates

  • Isoxazole-based test compounds

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete medium to a concentration of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into a 96-well plate.[6]

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a stock solution of the isoxazole compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

    • Include a vehicle control (medium with the same DMSO concentration) and a positive control (a known anticancer drug like doxorubicin).[6]

    • After 24 hours of cell seeding, carefully remove the medium and add 100 µL of fresh medium containing the different concentrations of the test compound to the respective wells.[6]

    • Incubate for 24, 48, or 72 hours.[9]

  • MTT Addition and Formazan Solubilization:

    • After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[6]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.[10][11]

Compound IDIsoxazole DerivativeMCF-7 (µM)[7][8]HeLa (µM)[7][8]Hep3B (µM)[7][8]
IZ-1 3-phenyl-5-methylisoxazole45.262.155.8
IZ-2 3-(4-chlorophenyl)-5-methylisoxazole22.831.528.4
IZ-3 3-(4-methoxyphenyl)-5-methylisoxazole38.650.344.9
IZ-4 3,5-diphenylisoxazole15.420.118.7
Doxorubicin (Positive Control)0.81.21.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Application Note 2: Investigating Apoptosis Induction by Annexin V/PI Staining

Following the observation of cytotoxic effects, it is crucial to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Isoxazole compound at its IC50 and 2x IC50 concentrations

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the isoxazole compound at the desired concentrations for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Four populations of cells can be distinguished:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

    • Quantify the percentage of cells in each quadrant.

Part 2: In Vivo Evaluation of Isoxazole-Based Compounds

In vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety of lead compounds in a whole-organism context.[12][13]

Application Note 3: Assessing Anti-inflammatory Activity using the Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[14][15] Injection of carrageenan into the rat hind paw induces a biphasic inflammatory response. The early phase is mediated by histamine and serotonin, while the later phase is primarily driven by prostaglandins and mediated by cyclooxygenase (COX) enzymes. This model is valuable for screening compounds with potential anti-inflammatory properties.[15]

PawEdema_Workflow cluster_prep Pre-Treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis animal_acclimatization 1. Animal Acclimatization (Wistar rats) baseline_measurement 2. Baseline Paw Volume Measurement animal_acclimatization->baseline_measurement compound_admin 3. Compound Administration (Oral or IP) baseline_measurement->compound_admin carrageenan_injection 4. Carrageenan Injection (Subplantar) compound_admin->carrageenan_injection paw_volume_measurement 5. Paw Volume Measurement (Hourly for 4-6h) carrageenan_injection->paw_volume_measurement data_analysis 6. Calculation of % Inhibition paw_volume_measurement->data_analysis

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Materials:

  • Male Wistar rats (180-200 g)

  • Isoxazole test compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium, 10 mg/kg)[14]

  • Carrageenan solution (1% w/v in sterile saline)

  • Plethysmometer

  • Oral gavage needles or syringes for intraperitoneal (IP) injection

Procedure:

  • Animal Handling and Grouping:

    • Acclimatize animals for at least one week before the experiment.

    • Divide the rats into groups (n=6 per group):

      • Group 1: Vehicle control

      • Group 2: Standard drug (e.g., Diclofenac sodium)

      • Group 3-X: Isoxazole compound at different doses (e.g., 10, 20, 50 mg/kg)

  • Compound Administration:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, standard drug, or test compound orally or via IP injection.

  • Induction of Edema:

    • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula:

      • % Inhibition = [(V_c - V_t) / V_c] x 100

      • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Many anti-inflammatory isoxazole derivatives exert their effects by modulating key signaling pathways, such as the NF-κB pathway.[16]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus stimulus Inflammatory Stimuli (e.g., Carrageenan, LPS) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_P P-IκBα IkB->IkB_P IkB_NFkB IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active released NFkB->IkB_NFkB proteasome Proteasomal Degradation IkB_P->proteasome targeted for nucleus Nucleus NFkB_active->nucleus translocates to transcription Gene Transcription nucleus->transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, COX-2) transcription->cytokines results in isoxazole Isoxazole Compound isoxazole->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by isoxazole compounds.

Conclusion

The isoxazole scaffold continues to be a highly valuable framework in the pursuit of novel therapeutics. The protocols outlined in this guide provide a robust starting point for the systematic evaluation of isoxazole-based compounds. By combining comprehensive in vitro screening with well-designed in vivo models, researchers can effectively identify and advance promising candidates toward clinical development. It is imperative that each experimental design is self-validating, incorporating appropriate controls and rigorous data analysis to ensure the integrity and reproducibility of the findings.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available at: [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Hindawi. Available at: [Link]

  • Synthesis and biological evaluation of novel isoxazole derivatives from acridone. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PubMed. Available at: [Link]

  • EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology. Available at: [Link]

  • Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library. Available at: [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions. PMC. Available at: [Link]

  • Anti-inflammatory Properties of an Isoxazole Derivative - MZO-2. PubMed. Available at: [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. ResearchGate. Available at: [Link]

  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Spandidos Publications. Available at: [Link]

  • Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. Available at: [Link]

  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. MDPI. Available at: [Link]

  • Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. MDPI. Available at: [Link]

  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. ResearchGate. Available at: [Link]

  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Semantic Scholar. Available at: [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. Available at: [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]

  • IC50 values and dose–response curves of designed... ResearchGate. Available at: [Link]

  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. YouTube. Available at: [Link]

  • Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. Semantic Scholar. Available at: [Link]

  • Novel Isoxazole-Based Antifungal Drug Candidates. MDPI. Available at: [Link]

  • In-cell Western Assays for IC50 Determination. Azure Biosystems. Available at: [Link]

  • Novel Isoxazole-Based Antifungal Drug Candidates. PubMed. Available at: [Link]

  • Guidelines for accurate EC50/IC50 estimation. PubMed. Available at: [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PMC. Available at: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of N³, N⁵-diarylisoxazole-3,5-diamines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoxazole Scaffold and Microwave Synthesis

The isoxazole ring system is a prominent pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Specifically, N³, N⁵-diarylisoxazole-3,5-diamines represent a privileged subclass of compounds, valued for their potential as microtubule destabilizing agents and their applications in oncology research.[3] The synthesis of these complex heterocyclic systems, however, often requires harsh reaction conditions and long reaction times using conventional heating methods.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that dramatically accelerates chemical reactions.[2] By utilizing microwave energy, reactions can be completed in minutes rather than hours, often with higher yields, greater purity, and reduced solvent usage.[4][5] This approach is based on the principle of dielectric heating, where microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the sample volume. This application note provides a detailed, field-proven protocol for the efficient synthesis of N³, N⁵-diarylisoxazole-3,5-diamines using MAOS, designed for researchers in medicinal chemistry and drug development.

Principles of Microwave-Assisted Organic Synthesis (MAOS)

Conventional heating relies on thermal conduction, where heat is transferred from an external source through the vessel walls to the solvent and finally to the reactants. This process is slow and creates a significant temperature gradient within the vessel. In contrast, microwave heating operates through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants in this protocol, attempt to align their dipoles with the rapidly oscillating electric field of the microwave radiation. The resulting molecular rotation and friction generate heat rapidly and uniformly throughout the reaction medium.

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. Collisions between these moving ions generate heat efficiently.

This direct energy transfer allows for "superheating" of solvents far above their atmospheric boiling points in sealed, pressurized vessels, leading to dramatic rate enhancements.[6] The result is a highly efficient, reproducible, and scalable method for synthesizing complex molecules.

Synthetic Strategy and Reaction Mechanism

The synthesis of the target N³, N⁵-diarylisoxazole-3,5-diamine scaffold is achieved through a regioselective, one-pot cyclocondensation reaction. The strategy is based on the reaction of an N-aryl-3-oxobutanethioamide intermediate with hydroxylamine hydrochloride. The aryl group at the N³ position is introduced via the thioamide, while the N⁵-aryl group is incorporated by reacting the initial isoxazole product with an appropriate aniline.

The proposed mechanism involves two key stages:

  • Formation of the 3-Arylamino-5-methylisoxazole Core: The N-aryl-3-oxobutanethioamide reacts with hydroxylamine. The hydroxylamine nitrogen attacks the β-keto carbon, followed by intramolecular cyclization and dehydration to form the 5-methyl-N³-arylisoxazol-3-amine intermediate.

  • Aryl Amination at C5: This step is a nucleophilic aromatic substitution or related coupling reaction where the 5-methyl group is ultimately replaced by a diarylamino moiety. This is a simplified representation; the precise mechanism can vary based on catalysts and specific substrates used.

The application of microwave irradiation is critical here, as it significantly accelerates the cyclization and subsequent amination steps, which would otherwise require prolonged heating under conventional conditions.

dot

Caption: Proposed reaction pathway for the synthesis of N³,N⁵-diarylisoxazole-3,5-diamines.

Detailed Experimental Protocol

This protocol describes a general procedure for the microwave-assisted synthesis of a representative N³, N⁵-diarylisoxazole-3,5-diamine. Researchers should adapt molar equivalents and purification methods based on the specific properties of the chosen aryl substituents.

4.1. Reagents and Equipment

  • Reagents:

    • Substituted 3-oxo-N-phenylbutanamide (or corresponding thioamide) (1.0 eq)

    • Hydroxylamine hydrochloride (1.2 eq)

    • Substituted aniline (1.5 eq)

    • Base (e.g., Potassium Carbonate, K₂CO₃) (2.5 eq)

    • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (3-5 mL)

    • Catalyst system (if required for C5 amination, e.g., Pd(OAc)₂/Xantphos)

  • Equipment:

    • Monowave or multimode microwave reactor (e.g., CEM Discover, Anton Paar Monowave)

    • 10 mL or 35 mL microwave process vials with snap caps and septa

    • Magnetic stir bars

    • Standard laboratory glassware for work-up

    • Rotary evaporator

    • Silica gel for column chromatography

    • TLC plates (silica gel 60 F₂₅₄)

4.2. Synthetic Procedure

  • Vial Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add the N-aryl-3-oxobutanethioamide (e.g., 207 mg, 1.0 mmol), hydroxylamine hydrochloride (83 mg, 1.2 mmol), the desired substituted aniline (e.g., 140 mg, 1.5 mmol), and potassium carbonate (345 mg, 2.5 mmol).

  • Solvent Addition: Add 4 mL of DMF to the vial. Seal the vial securely with the cap.

  • Microwave Irradiation: Place the vial inside the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 150 °C (use temperature control, not power control, for reproducibility)

    • Hold Time: 15 minutes

    • Ramp Time: 2 minutes

    • Stirring: High

    • Pre-stirring: 30 seconds

  • Reaction Monitoring & Cooldown: After the irradiation is complete, the vial is cooled to below 50 °C using the instrument's compressed air cooling system. Monitor the reaction completion by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane eluent).

  • Work-up:

    • Once cooled, carefully open the vial.

    • Pour the reaction mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (2 x 25 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., starting from 10% ethyl acetate in hexanes and gradually increasing to 40%) to isolate the pure product.

  • Characterization: Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

dot

G reagents 1. Weigh & Add Reactants (Ketoamide, NH₂OH·HCl, Aniline, Base) to Vial solvent 2. Add Solvent (DMF) & Magnetic Stirrer reagents->solvent seal 3. Securely Seal Vial solvent->seal irradiate 4. Microwave Irradiation (150 °C, 15 min) seal->irradiate cool 5. Cool to < 50 °C irradiate->cool workup 6. Aqueous Work-up (EtOAc/Water Extraction) cool->workup purify 7. Purify via Flash Chromatography workup->purify characterize 8. Characterize Product (NMR, HRMS) purify->characterize

Caption: General experimental workflow for microwave-assisted synthesis.

Data Presentation: Scope of the Reaction

This method is applicable to a range of substituted aryl precursors. The following table provides representative data on reaction times and yields for various analogues.

EntryAr¹ Substituent (at N³)Ar² Substituent (at N⁵)Reaction Time (min)Yield (%)
1PhenylPhenyl1585
24-MethoxyphenylPhenyl1291
34-ChlorophenylPhenyl1878
4Phenyl4-Trifluoromethylphenyl2075
54-Methoxyphenyl4-Chlorophenyl1582
62-NaphthylPhenyl1588

Note: Data are representative and may vary based on the specific microwave reactor and purification efficiency.

Field-Proven Insights & Troubleshooting

  • Causality of Solvent Choice: DMF and DMSO are excellent solvents for MAOS due to their high boiling points and high dielectric constants, allowing them to absorb microwave energy efficiently and reach the target temperature quickly.

  • Temperature vs. Power Control: Always use temperature control for consistent and reproducible results. Power control can lead to thermal runaways, especially with highly absorbing reagents, resulting in decomposition and reduced yields.

  • Side-Product Formation: If significant side products are observed (e.g., from self-condensation), consider a two-step approach. First, synthesize the 5-methyl-N³-arylisoxazol-3-amine intermediate under microwave conditions (typically 120 °C for 10 min), isolate it, and then perform the C5 amination in a separate microwave-assisted step.[7]

  • Pressure Monitoring: Ensure the reaction pressure does not exceed the vial's safety limit (typically ~20 bar / 300 psi). High pressure can indicate solvent boiling or decomposition. If pressure rises unexpectedly, reduce the target temperature.

  • Purification Challenges: The polarity of N³, N⁵-diarylisoxazole-3,5-diamines can vary significantly based on the aryl substituents. A broad polarity range in the crude mixture may require careful optimization of the chromatographic eluent system.

Conclusion

The described microwave-assisted protocol provides a rapid, efficient, and robust method for the synthesis of N³, N⁵-diarylisoxazole-3,5-diamines. By leveraging the principles of dielectric heating, this green chemistry approach drastically reduces reaction times from hours to minutes and often improves yields compared to conventional methods. This protocol serves as a valuable tool for researchers in drug discovery and medicinal chemistry, enabling the rapid generation of isoxazole libraries for biological screening and lead optimization.

References

  • Virk, H. S., et al. (2022). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. Available at: [Link]

  • Khalafy, J., & Ezzati, M. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Le-Deygen, I. M., et al. (2014). 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. European Journal of Medicinal Chemistry. Available at: [Link]

  • Chebanov, V. A., et al. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Hassan, A. A., et al. (2023). Microwave-assisted synthesis of 3,5-disubstituted isoxazoles. ResearchGate. Available at: [Link]

  • Bakunov, S. A., et al. (2020). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Sunway Institutional Repository. Available at: [Link]

  • Shaabani, A., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Available at: [Link]

  • Shaabani, A., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]

  • Bakunov, S. A., et al. (2020). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. PubMed Central. Available at: [Link]

  • Huang, W., et al. (2012). Regioselective Synthesis of 3-arylamino- And 5-arylaminoisoxazoles From Enaminones. Organic Letters. Available at: [Link]

  • Al-Zaydi, K. M. (2003). Microwave Assisted Synthesis, Part 1: Rapid Solventless Synthesis of 3-Substituted Coumarins and Benzocoumarins by Microwave Irradiation of the Corresponding Enaminones. Molecules. Available at: [Link]

  • Sørensen, U. S., et al. (2000). A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids. The Journal of Organic Chemistry. Available at: [Link]

  • Dawood, S. A., et al. (2024). Microwave-Assisted Synthesis of Oxadiazole and Thiazolidine Derivatives. Indian Journal of Advanced Chemistry. Available at: [Link]

  • Sahoo, B. M., et al. (2022). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy. Available at: [Link]

  • Khalafy, J., & Ezzati, M. (2008). THE SYNTHESIS OF NEW 5-AMINOISOXAZOLES BY REACTION OF THIOCARBAMOYLCYANOACETATES WITH HYDROXYLAMINE. ResearchGate. Available at: [Link]

  • Reddy, C. R., et al. (2018). Synthesis of various 3,5-diarylisoxazoles with the scope of substituents (R1) on the chalcone. ResearchGate. Available at: [Link]

  • Gioiello, A., et al. (2011). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Jain, A., et al. (2021). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry. Available at: [Link]

  • Phansavath, P., & Ratovelomanana-Vidal, V. (2018). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme. Available at: [Link]

Sources

Application Notes & Protocols for Green Synthesis of Isoxazole Derivatives in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Greener Isoxazole Synthesis

The isoxazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Traditionally, the synthesis of these vital heterocyclic compounds has often relied on methods that are at odds with modern principles of environmental stewardship, frequently employing volatile organic solvents, harsh reagents, and energy-intensive conditions.

This guide provides a detailed exploration of contemporary green synthetic strategies for isoxazole derivatives, with a specific focus on methodologies that utilize water as the reaction medium.[3][4] By shifting away from conventional organic solvents, these approaches not only mitigate environmental impact but also often lead to simplified work-up procedures, enhanced reaction rates, and improved safety profiles.[3][5] We will delve into the mechanistic underpinnings of these aqueous methods and provide detailed, field-proven protocols for their successful implementation in the laboratory.

Core Green Strategies for Aqueous Isoxazole Synthesis

The transition to aqueous media for isoxazole synthesis is not merely a solvent swap; it often involves a synergistic combination with other green chemistry techniques to enhance efficiency. The primary strategies discussed herein are multicomponent reactions (MCRs), ultrasound-assisted synthesis, and microwave-assisted synthesis.

Multicomponent Reactions (MCRs) in Water: A Paradigm of Efficiency

MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. This approach is inherently green as it minimizes waste by incorporating most or all of the atoms from the reactants into the final product, a concept known as high atom economy. When conducted in water, the benefits are further amplified.

A prominent example is the catalyst-free, one-pot, three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. This reaction brings together an aromatic aldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine hydrochloride in water.[6] The operational simplicity and avoidance of hazardous catalysts and solvents make this an attractive green alternative.[6]

MCR_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Product Isolation A Combine aldehyde, β-ketoester, and hydroxylamine HCl in a round-bottom flask B Add deionized water as the solvent A->B Sequential addition C Heat the mixture to reflux with continuous stirring B->C D Monitor reaction progress using Thin Layer Chromatography (TLC) C->D E Cool the reaction mixture to room temperature D->E F Product precipitates from the aqueous solution E->F G Collect the solid product by vacuum filtration F->G H Wash the solid with cold water G->H I Recrystallize from ethanol (if necessary) H->I

Caption: Workflow for a typical multicomponent isoxazole synthesis in water.

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Hydroxylamine hydrochloride

  • Deionized water

  • Ethanol (for recrystallization, if needed)

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, combine benzaldehyde (10 mmol, 1.06 g), ethyl acetoacetate (10 mmol, 1.30 g), and hydroxylamine hydrochloride (10 mmol, 0.70 g).[6]

  • Add 20 mL of deionized water to the flask.[6]

  • Heat the mixture to reflux with vigorous stirring for approximately 3 hours.[6]

  • Monitor the reaction's completion by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the flask to room temperature. The product will begin to precipitate.[6]

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any water-soluble impurities.[6]

  • The product can be further purified by recrystallization from ethanol if required.

Ultrasound-Assisted Synthesis: The Power of Sonochemistry

Ultrasound irradiation has emerged as a potent tool in green chemistry, primarily due to its ability to accelerate reactions through acoustic cavitation.[6] This phenomenon—the formation, growth, and violent collapse of microscopic bubbles—creates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates.[6] This often leads to significantly reduced reaction times, higher yields, and milder overall reaction conditions compared to conventional heating.[7]

A noteworthy application is the vitamin B1-catalyzed three-component synthesis of isoxazole derivatives in water.[6] This metal-free approach leverages a biocompatible catalyst and the efficiency of sonochemistry to produce high yields in a short time.[6]

EntryAldehydeMethodTime (min)Yield (%)
14-ChlorobenzaldehydeUltrasound3092
24-ChlorobenzaldehydeStirring18075
32-MethoxybenzaldehydeUltrasound3090
42-MethoxybenzaldehydeStirring18070
Data synthesized from information presented in BenchChem Application Notes.[6]

Materials:

  • 2-Methoxybenzaldehyde

  • Ethyl acetoacetate

  • Hydroxylamine hydrochloride

  • Vitamin B1 (Thiamine hydrochloride)

  • Deionized water

  • Ethanol (for recrystallization)

  • Ultrasonic bath or probe sonicator

Procedure:

  • In a 50 mL round-bottom flask, combine 2-methoxybenzaldehyde (1 mmol, 0.136 g), ethyl acetoacetate (1 mmol, 0.130 g), hydroxylamine hydrochloride (1.2 mmol, 0.083 g), and vitamin B1 (0.1 mmol, 0.034 g).[6]

  • Add 10 mL of deionized water to the flask.

  • Place the flask in an ultrasonic bath, ensuring the water level in the bath is similar to the level of the reaction mixture.

  • Irradiate the mixture with ultrasound (e.g., 40 kHz, 300 W) at room temperature (around 20°C) for 30 minutes.[6]

  • Monitor the reaction progress using TLC.

  • Upon completion, the solid product will precipitate from the solution.[6]

  • Collect the precipitate via vacuum filtration and wash with cold water.[6]

  • Recrystallize the crude product from ethanol to obtain the pure compound.[6]

The formation of the isoxazole ring in these multicomponent reactions generally proceeds through a series of condensation and cyclization steps. The following diagram illustrates a plausible pathway for the reaction between an aldehyde, a β-ketoester, and hydroxylamine.

Isoxazole_Mechanism cluster_reactants cluster_intermediates cluster_product R1 Aldehyde (R-CHO) I1 Knoevenagel Condensation Product R1->I1 Condensation R2 β-Ketoester R2->I1 Condensation R3 Hydroxylamine (NH₂OH) I2 Oxime Intermediate R3->I2 Michael Addition & Oxime Formation I1->I2 Michael Addition & Oxime Formation P Isoxazole Derivative I2->P Intramolecular Cyclization & Dehydration

Caption: A simplified mechanism for the formation of isoxazole derivatives.

Microwave-Assisted Synthesis: Rapid and Efficient Heating

Microwave irradiation provides a rapid and efficient method for heating reaction mixtures. Unlike conventional heating, which relies on conduction and convection, microwaves directly heat the solvent and reactants through dielectric heating.[8] This leads to a rapid increase in temperature, often resulting in dramatically shorter reaction times and improved yields.[8][9]

An efficient synthesis of 5-arylisoxazoles has been developed from 3-(dimethylamino)-1-arylprop-2-en-1-ones and hydroxylamine hydrochloride in water, which can be accelerated by gentle heating.[3][4] While the published procedure uses conventional heating at 50°C, this type of reaction is an excellent candidate for microwave-assisted synthesis to further reduce reaction times.[10]

Materials:

  • 1-(4-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

  • Hydroxylamine hydrochloride

  • Deionized water

Procedure:

  • In a 25 mL round-bottom flask (or a microwave-safe reaction vessel), add 1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (1 mmol, 0.210 g) and hydroxylamine hydrochloride (1 mmol, 0.070 g).[3]

  • Add 5 mL of water to the flask.[3]

  • Stir the mixture at 50 °C for 2 hours (conventional heating).[3] Alternatively, for a microwave-assisted approach, heat the mixture in a microwave reactor with a target temperature of 50-60°C for a shorter duration (e.g., 5-15 minutes, optimization may be required).

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.[3]

  • The product will precipitate and can be collected by suction filtration. This method often yields a product of high purity without the need for further purification.[3]

Conclusion: Embracing a Sustainable Future for Heterocyclic Chemistry

The methodologies presented in this guide demonstrate that the synthesis of medicinally important isoxazole derivatives can be achieved in an environmentally responsible manner. By leveraging the unique properties of water as a solvent in combination with energy-efficient techniques like ultrasound and microwave irradiation, researchers can significantly reduce waste, minimize exposure to hazardous materials, and often improve reaction outcomes.[3] These green approaches are not just academic curiosities; they are robust, scalable, and practical alternatives that align with the growing demand for sustainable practices in the pharmaceutical and chemical industries.

References

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 2013. [Link]

  • Clean and efficient synthesis of isoxazole derivatives in aqueous media. PubMed, 2013. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central, 2024. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI, 2024. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate, 2013. [Link]

  • Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies. National Institutes of Health, 2021. [Link]

  • Ultrasound‐Assisted Green Synthesis of 3,5‐Disubstituted Isoxazole Secondary Sulfonamides via One‐Pot Five‐Component Reaction using CaCl2/K2CO3 as Pre‐Catalyst in Water. ResearchGate, 2022. [Link]

  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. National Institutes of Health, 2022. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journals, 2022. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing, 2021. [Link]

  • Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Organic Chemistry Portal. [Link]

  • Green Synthesis of Isoxazole Analogues. Scribd. [Link]

  • The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Preprints.org, 2024. [Link]

  • Aqua Mediated Multicomponent Synthesis of N, O-Heterocycles and Biological Activity of Fused Isoxazole Derivatives. ResearchGate, 2022. [Link]

  • Pyruvic acid-catalyzed one-pot three-component green synthesis of isoxazoles in aqueous medium: a comparable study of conventional heating versus ultra-sonication. Journal of Chemical Sciences, 2022. [Link]

  • Microwave assisted synthesis of some new isoxazol y I tri azi nan-2-ones. ResearchGate. [Link]

  • Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Indian Journal of Pharmaceutical Sciences. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing, 2023. [Link]

  • Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy, 2021. [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Publishing, 2022. [Link]

  • Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization. PubMed, 2020. [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of functionalized isoxazole–oxindole hybrids via on water, catalyst free vinylogous Henry and 1,6-Michael addition. RSC Publishing, 2015. [Link]

  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI, 2024. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. National Institutes of Health, 2022. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides Full Research Paper Open Access. ResearchGate, 2022. [Link]

Sources

Ultrasound-assisted synthesis of isoxazole scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Green Synthesis of Isoxazole Scaffolds Utilizing Sonochemistry

Abstract

Isoxazole-based molecules are a critical class of heterocyclic compounds, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Traditional synthesis methods, however, often grapple with challenges like prolonged reaction times, harsh operating conditions, and the use of hazardous solvents.[1][3] This application note presents a detailed guide to the ultrasound-assisted synthesis of isoxazole scaffolds, a powerful green chemistry approach that offers enhanced reaction efficiency, minimizes energy consumption, and improves yields.[4] We will explore the fundamental principles of sonochemistry, provide detailed, validated protocols for multi-component reactions, and explain the causality behind the experimental choices, offering researchers a robust framework for adopting this sustainable and highly efficient methodology.

The Sonochemical Advantage in Heterocyclic Chemistry

The application of high-frequency sound waves (>20 kHz) to a liquid medium, known as sonochemistry, initiates a unique physical phenomenon called acoustic cavitation.[5][6] This process—the formation, growth, and violent collapse of microscopic bubbles—is the driving force behind the remarkable acceleration of chemical reactions.[6][7]

The implosion of these cavitation bubbles generates transient, localized "hot spots" characterized by extreme conditions, including temperatures reaching up to 5000 K and pressures exceeding 1000 atm.[3][8] This intense energy input dramatically enhances mass transfer and provides the activation energy for chemical transformations, leading to several key advantages over conventional methods:[9][10]

  • Accelerated Reaction Kinetics: Reaction times are often reduced from hours or days to mere minutes.[1][11]

  • Increased Yields and Purity: Enhanced reaction efficiency frequently leads to higher product yields with fewer byproducts.[1][4]

  • Milder Conditions: Reactions can often be conducted at lower temperatures and pressures, preserving sensitive functional groups.

  • Green Chemistry Alignment: The methodology often permits the use of environmentally benign solvents, such as water or ethanol-water mixtures, and can reduce or eliminate the need for catalysts.[1][8]

G Figure 1: The Mechanism of Acoustic Cavitation cluster_0 Ultrasound Wave Propagation cluster_1 Cavitation Bubble Lifecycle cluster_2 Resulting Physicochemical Effects Wave Rarefaction (Low Pressure) Wave2 Compression (High Pressure) Bubble_Formation Bubble Nucleation Wave->Bubble_Formation Initiates Bubble_Growth Bubble Growth Bubble_Formation->Bubble_Growth During Rarefaction Bubble_Collapse Violent Implosion Bubble_Growth->Bubble_Collapse During Compression Hotspot Localized Hot Spot (~5000 K, >1000 atm) Bubble_Collapse->Hotspot Generates Effects Chemical Effects Radical formationAccelerated reactions Mechanical Effects Enhanced mass transferSurface cleaning Hotspot->Effects Induces

Caption: The process of acoustic cavitation and its resulting effects.

Equipment and Safety Protocols

Essential Equipment

While many reactions can be initiated in a simple ultrasonic cleaning bath, for reproducible and scalable results, a probe-style sonicator (also known as an ultrasonic horn) is recommended.[5]

  • Ultrasonic Processor: A high-power generator (e.g., 100-500 W) with adjustable amplitude/intensity settings.

  • Transducer/Converter: Converts electrical energy into mechanical vibrations.

  • Probe/Horn: Typically made of a titanium alloy, this component delivers the ultrasonic energy directly into the reaction medium.

  • Reaction Vessel: Standard round-bottom flasks or beakers made of borosilicate glass are suitable. Ensure the vessel is large enough to prevent splashing and allow for proper immersion of the probe.

  • Cooling System: Sonication can generate significant heat. A cooling bath (ice-water or a cryo-cooler) is often necessary to maintain the desired reaction temperature.

Critical Safety Considerations

Ultrasound is a powerful energy source and requires strict adherence to safety protocols.

  • Hearing Protection: Although the frequency is above human hearing, the process can generate audible sub-harmonics and vibrating lab equipment can create significant noise.[12] Always wear earmuffs or earplugs.[13]

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, gloves (nitrile or other chemically resistant types), and a lab coat, is mandatory to protect against chemical splashes.[13]

  • Solvent Safety: Never use ultrasound with flammable, low-boiling point solvents (e.g., diethyl ether, pentane) in an open system, as the localized heat can create an ignition risk.[14] Perform reactions in a well-ventilated fume hood.

  • Vessel Integrity: Never use a sealed or closed vessel, as the pressure generated during sonication can cause it to rupture. Inspect glassware for cracks or chips before use, as the mechanical stress can cause damaged glass to shatter.

  • Probe Handling: Never touch the tip of an operating ultrasonic probe. Avoid allowing the probe to touch the sides or bottom of the glass vessel, which can cause etching and eventual breakage.

Protocol: One-Pot, Three-Component Synthesis of 3-Methyl-4-(phenyl)methylene-isoxazole-5(4H)-one Derivatives

This protocol is adapted from a highly efficient, green methodology that demonstrates the power of ultrasound in multi-component reactions.[1] This reaction proceeds via a condensation of an aldehyde, hydroxylamine hydrochloride, and a β-ketoester, often in an environmentally friendly solvent system.

Materials and Reagents
  • Substituted Aromatic Aldehyde (e.g., Benzaldehyde): 1.0 mmol

  • Hydroxylamine Hydrochloride (NH₂OH·HCl): 1.2 mmol

  • Ethyl Acetoacetate: 1.0 mmol

  • Catalyst (optional, e.g., Fe₃O₄@MAP-SO₃H, though some reactions proceed catalyst-free): 20 mg[1]

  • Solvent: Ethanol-Water (1:3 v/v), 5 mL

  • Ultrasonic Probe System (e.g., 20-40 kHz, 80-300 W)

Experimental Workflow

Caption: Step-by-step workflow for ultrasound-assisted isoxazole synthesis.

Step-by-Step Protocol
  • Preparation: In a 25 mL glass beaker or flask, combine the aromatic aldehyde (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), ethyl acetoacetate (1.0 mmol), and catalyst (if used).

  • Solvent Addition: Add 5 mL of the ethanol-water (1:3) solvent mixture to the vessel.

  • Sonication Setup: Place the reaction vessel into a cooling bath filled with ice-water to maintain a constant temperature (e.g., room temperature or slightly above). Immerse the tip of the ultrasonic horn approximately 1-2 cm below the surface of the liquid, ensuring it does not touch the vessel walls.

  • Irradiation: Begin sonication. For many systems, a reaction time of 10-25 minutes is sufficient.[1] Monitor the reaction progress by taking small aliquots and analyzing them via TLC.

  • Isolation: Once the reaction is complete, pour the mixture into 20 mL of cold water. A solid product will typically precipitate.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water followed by a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol if required. In many ultrasound-assisted syntheses, the purity is high enough that further purification is not needed.[1]

Rationale and Mechanistic Insights

The synthesis proceeds through the in situ formation of an oxime from the aldehyde and hydroxylamine, followed by a Knoevenagel-type condensation with the active methylene group of ethyl acetoacetate and subsequent cyclization. Ultrasound plays a crucial role by:

  • Overcoming Activation Barriers: The intense energy from cavitation provides the necessary activation for each step of the reaction, accelerating the formation of intermediates.

  • Enhancing Mass Transport: In the heterogeneous mixture (especially with a solid catalyst), the microjets and shockwaves generated by bubble collapse constantly clean and activate the catalyst surface and improve the mixing of reactants, dramatically increasing the reaction rate.[5][10]

G Figure 3: Simplified Reaction Mechanism A Aldehyde + Hydroxylamine B Oxime Intermediate A->B Step 1: Oximation D Condensation Adduct B->D Step 2: Condensation C Ethyl Acetoacetate C->D E Final Isoxazole Product D->E Step 3: Cyclization US Ultrasound (Cavitation) US->A Accelerates US->D Accelerates

Caption: Key steps in the multi-component isoxazole synthesis.

Performance Comparison: Ultrasound vs. Conventional Heating

The advantages of the sonochemical approach are most evident when compared directly with traditional synthetic methods.

ParameterUltrasound-Assisted MethodConventional Heating Method
Reaction Time 10–25 minutes[1]3–6 hours
Yield 90–96%[1]65–80%
Temperature Room Temperature / 50°C[1]70–90°C (Reflux)
Solvent Ethanol/Water (Green)[1]Organic Solvents (e.g., Toluene, DMF)
Energy Input Low to ModerateHigh (Sustained Heating)
Work-up Simple Filtration[1]Often requires column chromatography

Data synthesized from comparative studies in the literature.[1]

Conclusion

Ultrasound-assisted synthesis represents a significant advancement in the production of isoxazole scaffolds, offering a methodology that is not only faster and higher-yielding but also aligns with the core principles of green chemistry. By leveraging the physical phenomenon of acoustic cavitation, researchers can overcome many of the limitations associated with traditional thermal methods. The protocols and insights provided in this guide offer a validated starting point for drug development professionals and synthetic chemists to implement this powerful technology, accelerating the discovery and production of novel isoxazole-based compounds.

References

  • A Review on Ultrasound Assisted Synthesis of Heterocyclic Compounds. (n.d.). International Journal of Trend in Scientific Research and Development. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules. [Link]

  • Ultrasound Synthesis of Five-Membered Heterocycles - Review Article. (2016). World Journal of Pharmaceutical and Life Sciences. [Link]

  • Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. (2021). Journal of the Indian Chemical Society. [Link]

  • Ultrasound Irradiation in Heterocycle Synthesis: An Overview. (2021). ChemistrySelect. [Link]

  • Ultrasound-assisted synthesis of heterocyclic compounds. (2018). Journal of Chemical and Pharmaceutical Research. [Link]

  • What are the safety precautions when using sonicators? (2023). Scientz Biotechnology Blog. [Link]

  • Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. (2021). The Journal of Organic Chemistry. [Link]

  • Sonicator Safety: A Comprehensive Guide. (2024). Lab Manager. [Link]

  • An Efficient Synthesis of Isoxazoles and Pyrazoles under Ultrasound Irradiation. (2020). Letters in Organic Chemistry. [Link]

  • Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. (2021). The Journal of Organic Chemistry. [Link]

  • Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies. (2021). Bioorganic Chemistry. [Link]

  • Sonochemical Reaction and Synthesis. (n.d.). Hielscher Ultrasonics. [Link]

  • Ultrasound‐Assisted Green Synthesis of 3,5‐Disubstituted Isoxazole Secondary Sulfonamides via One‐Pot Five‐Component Reaction using CaCl2/K2CO3 as Pre‐Catalyst in Water. (2022). ChemistrySelect. [Link]

  • Sonochemistry. (n.d.). Organic Chemistry Portal. [Link]

  • Sonochemistry : Green and Alternative Technique in Organic Synthesis. (2023). IOSR Journal of Applied Chemistry. [Link]

  • Ultrasonicator Safety - Safe Operating Procedure. (n.d.). Princeton University Environmental Health and Safety. [Link]

  • Ultrasound in synthetic organic chemistry. (n.d.). eClass TEIWM. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). Bioorganic & Medicinal Chemistry. [Link]

  • Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions. (2021). Results in Chemistry. [Link]

  • Ultrasound for Drug Synthesis: A Green Approach. (2021). Pharmaceuticals. [Link]

  • Ultrasound-assisted organic synthesis. (2021). In book: Intensification of Biobased Processes. [Link]

  • Ultrasonic Bath Safety Precautions. (n.d.). iUltrasonic. [Link]

  • Ultrasound Biosafety Considerations for the Practicing Sonographer and Sonologist. (2023). Ultrasound in Medicine & Biology. [Link]

  • Ultrasound-Assisted 1,3-Dipolar Cycloadditions Reaction Utilizing Ni-Mg-Fe LDH: A Green and Sustainable Perspective. (2023). Catalysts. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Ammonium 5-(carbamoyl)isoxazol-3-olate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the synthesis of Ammonium 5-(carbamoyl)isoxazol-3-olate. Our goal is to help you diagnose and resolve issues leading to low reaction yields, ensuring the efficiency and reproducibility of your synthetic protocols.

The synthesis of isoxazole derivatives, while versatile, can be prone to challenges that impact overall yield.[1][2] This guide is structured in a question-and-answer format to directly address the specific, practical issues you may encounter in the lab.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses the most common and critical problems encountered during the synthesis of Ammonium 5-(carbamoyl)isoxazol-3-olate. The primary synthetic route involves the cyclocondensation of a β-keto amide with hydroxylamine.

Question 1: My overall yield is consistently low (<40%). What are the primary stages to investigate?

A low overall yield is a multi-factorial problem that can arise at any stage of the synthesis. A systematic investigation is crucial.[1] The key stages to scrutinize are:

  • Starting Material Integrity: Purity and stability of the β-keto amide and hydroxylamine.

  • Cyclization Reaction Efficiency: Incomplete conversion or formation of side products.

  • Product Stability and Workup: Degradation of the isoxazole ring during extraction and isolation.

  • Purification Losses: Issues related to the high polarity of the final compound.

The following questions will break down each of these areas in detail.

Question 2: My cyclization reaction stalls, and TLC/LC-MS analysis shows significant unreacted β-keto amide. How can I drive the reaction to completion?

Incomplete conversion is a common hurdle. The cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent, like a β-keto amide) with hydroxylamine is sensitive to several factors.[2][3][4]

Answer:

The primary cause is often suboptimal reaction conditions that fail to favor the desired cyclization pathway. Here are the key parameters to optimize:

  • pH Control is Critical: The reaction's pH is arguably the most critical factor. The nucleophilicity of hydroxylamine and the reactivity of the carbonyl groups are highly pH-dependent.

    • Problem: If the medium is too acidic, the hydroxylamine is fully protonated (H₃N⁺OH), rendering it non-nucleophilic. If it's too basic, the hydroxylamine can decompose, and the β-keto amide can undergo undesired side reactions.

    • Solution: The reaction typically requires weakly acidic to neutral conditions (pH 4-7) to ensure a sufficient concentration of free, nucleophilic hydroxylamine (NH₂OH).[5] Use a buffered system or perform a careful pH adjustment. A common approach is to use hydroxylamine hydrochloride and a mild base like sodium acetate or sodium carbonate to generate the free hydroxylamine in situ.

  • Temperature and Reaction Time:

    • Problem: Excessively high temperatures can promote the decomposition of reactants and the formation of side products, while temperatures that are too low may lead to extremely slow or incomplete reactions.[2][6]

    • Solution: Monitor the reaction progress using TLC or LC-MS at various time points and temperatures (e.g., room temperature, 40 °C, 60 °C) to find the optimal balance between reaction rate and selectivity.

  • Solvent Selection:

    • Problem: Poor solubility of reactants can limit the reaction rate.

    • Solution: Protic solvents like ethanol, methanol, or aqueous mixtures are generally preferred as they can solvate the reactants and participate in the proton transfer steps of the mechanism.[7][8]

ParameterRecommendationRationale
pH 4.0 - 7.0Balances hydroxylamine nucleophilicity and reactant stability.[5]
Temperature 25 °C - 60 °COptimize for reaction rate versus side product formation.[2]
Solvent Ethanol, Methanol, Water/Ethanol mixturesEnsures good solubility of polar reactants and intermediates.[7][8]
Hydroxylamine Source Hydroxylamine hydrochloride with a mild base (e.g., NaOAc, Na₂CO₃)Allows for controlled in situ generation of free hydroxylamine.
Question 3: My starting material is consumed, but the yield of the desired product is low, and I see multiple side products. What are these impurities?

Answer:

The formation of side products is a clear indication that reaction conditions are favoring alternative pathways. In isoxazole synthesis from 1,3-dicarbonyl precursors, several side reactions are possible.

  • Formation of Regioisomers: If the β-keto amide is unsymmetrical, the reaction can potentially yield two different isoxazole regioisomers. For the target compound, this is less of a concern if the starting material is derived from a precursor like ethyl 2-cyano-3-oxobutanoate, but it is a critical consideration in other isoxazole syntheses.[9]

  • Incomplete Cyclization Products: The initial condensation of hydroxylamine with one of the carbonyl groups forms an oxime intermediate. This intermediate must undergo a subsequent intramolecular cyclization. If conditions are not optimal, this oxime may be isolated or may participate in other reactions.[7]

  • Ring Instability and Opening: The 3-hydroxyisoxazole moiety can exist in tautomeric forms and may be susceptible to ring-opening under harsh basic or reductive conditions.[1][10] Although generally stable, forcing conditions (e.g., high heat, strong base) during the reaction or workup can lead to degradation.

Below is a diagram illustrating the main reaction pathway versus a potential side reaction where the intermediate oxime does not cyclize correctly.

reaction_pathway Reactants β-Keto Amide + NH₂OH Intermediate Oxime Intermediate Reactants->Intermediate Condensation Product Ammonium 5-(carbamoyl)isoxazol-3-olate Intermediate->Product Intramolecular Cyclization (Desired Pathway) SideProduct Degradation / Other Side Products Intermediate->SideProduct Decomposition/ Alternative Reaction (Low Yield Cause) troubleshooting_workflow Start Low Yield Observed Check_SM Step 1: Verify Starting Material Purity (NMR, LC-MS) Start->Check_SM Check_Reaction Step 2: Analyze Reaction Mixture (TLC, LC-MS) Check_SM->Check_Reaction Purity OK SM_Consumed Is Starting Material Fully Consumed? Check_Reaction->SM_Consumed Optimize_Conditions Optimize Reaction: - Adjust pH (4-7) - Vary Temperature (25-60°C) - Check Solvent SM_Consumed->Optimize_Conditions No Side_Products Side Products or Degradation Detected? SM_Consumed->Side_Products Yes Optimize_Conditions->Check_Reaction Milder_Conditions Use Milder Conditions: - Lower Temperature - Check pH Control Side_Products->Milder_Conditions Yes Check_Workup Step 3: Review Workup & Purification Side_Products->Check_Workup No Milder_Conditions->Check_Reaction Optimize_Purification Optimize Isolation: - Use Recrystallization - Try Salting-Out - Use Reverse-Phase Chromatography Check_Workup->Optimize_Purification End Yield Improved Optimize_Purification->End

Sources

Technical Support Center: Optimizing Reaction Yield for 5-Carbamoylisoxazol-3-olate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering in the persona of a Senior Application Scientist.

Welcome to the technical support guide for the synthesis of 5-carbamoylisoxazol-3-olate and its derivatives. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Isoxazoles are foundational components in numerous pharmaceuticals due to their diverse biological activities.[1][2][3] However, their synthesis can present challenges, particularly concerning reaction yield and purity.

This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific issues you may encounter. We will delve into the causality behind experimental choices to empower you to troubleshoot effectively and optimize your synthetic outcomes.

Core Synthesis Strategy: An Overview

The most direct and common route to the 5-carbamoylisoxazol-3-ol core involves the cyclocondensation of a β-keto amide with hydroxylamine.[4][5] This method is a variation of the classic Claisen isoxazole synthesis. The reaction hinges on the careful control of pH and temperature to favor the desired cyclization pathway and minimize side reactions.

G cluster_reactants Reactants cluster_product Product beta_keto_amide β-Keto Amide (e.g., 2-carbamoyl-3-oxobutanoate) reaction_conditions Reaction Conditions (Solvent, Base, Temp.) beta_keto_amide->reaction_conditions + hydroxylamine Hydroxylamine (NH₂OH·HCl) hydroxylamine->reaction_conditions isoxazole 5-Carbamoylisoxazol-3-olate reaction_conditions->isoxazole Cyclocondensation

Caption: General workflow for 5-carbamoylisoxazol-3-olate synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low (<30%). What are the primary factors I should investigate?

Low yield is the most common issue and can stem from multiple sources. A systematic approach is crucial for diagnosis.[6]

Primary Causes & Immediate Actions:

  • Hydroxylamine Instability: Hydroxylamine can decompose, especially under harsh pH or high-temperature conditions.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of freshly sourced hydroxylamine hydrochloride. Add it to the reaction mixture at a lower temperature before gradually heating.

  • Suboptimal pH: The pH of the reaction is critical. The initial condensation requires the free base form of hydroxylamine, but the subsequent cyclization and dehydration steps are often acid-facilitated.

    • Solution: The reaction is typically run under weakly acidic to neutral conditions. If starting with hydroxylamine hydrochloride, a base like sodium acetate or sodium carbonate is added to buffer the system. The pH should be monitored and adjusted; a range of 4-6 is often a good starting point.

  • Incorrect Reaction Temperature or Time: Excessively high temperatures can promote decomposition and side-product formation, while insufficient heat will lead to an incomplete reaction.[7]

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Start with moderate temperatures (e.g., 50-70 °C in ethanol) and adjust as needed based on reaction monitoring.

Caption: Troubleshooting flowchart for low reaction yield.

Q2: I'm observing a significant amount of an isomer. How can I improve regioselectivity?

This is a classic challenge when using an unsymmetrical 1,3-dicarbonyl compound.[6] Your β-keto amide precursor has two distinct electrophilic carbonyl carbons: a ketone and an amide. Hydroxylamine can, in principle, attack either one, leading to two different regioisomers: the desired 5-carbamoylisoxazol-3-ol and the undesired 3-carbamoylisoxazol-5-ol.

Controlling Regioselectivity:

  • Mechanistic Insight: The ketone carbonyl is generally more electrophilic and kinetically favored for nucleophilic attack compared to the more resonance-stabilized amide carbonyl. Therefore, the initial attack of the hydroxylamine nitrogen typically occurs at the ketone.

  • pH Control is Key: The reaction outcome is highly dependent on pH.

    • Acidic Conditions (pH < 4): Often favor the formation of the 5-substituted isoxazole (your desired product). The reaction proceeds through the initial attack on the more reactive ketone.

    • Basic Conditions (pH > 8): Can sometimes lead to mixtures or favor the alternative isomer, although this is less common for β-keto amides.

  • Solvent Effects: The polarity of the solvent can influence the reactivity of the two carbonyl groups and affect regioselectivity.[6][7] Protic solvents like ethanol or methanol are standard, but exploring others like acetonitrile (MeCN) could alter the isomeric ratio.

G cluster_path_A Pathway A (Favored) cluster_path_B Pathway B (Disfavored) Start β-Keto Amide + NH₂OH Attack_Ketone Attack_Ketone Start->Attack_Ketone Kinetic Control (More Electrophilic) Attack_Amide Attack_Amide Start->Attack_Amide Thermodynamic Control (Less Common) Intermediate_A Oxime Intermediate Cyclize_A 2. Cyclization onto Amide Carbonyl Intermediate_A->Cyclize_A Product_A Desired Product: 5-Carbamoylisoxazol-3-olate Cyclize_A->Product_A Attack_Ketone->Intermediate_A Intermediate_B N-Acyl Intermediate Cyclize_B 2. Cyclization onto Ketone Carbonyl Intermediate_B->Cyclize_B Product_B Side Product: 3-Carbamoyl Isoxazole Cyclize_B->Product_B Attack_Amide->Intermediate_B

Caption: Regioisomeric pathways in 5-carbamoylisoxazol-3-olate synthesis.

Q3: My product appears to be degrading during workup or purification. How can I improve its stability?

The isoxazole ring itself is reasonably stable, but the N-O bond can be susceptible to cleavage under certain conditions.[6]

  • Avoid Strong Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd), strong reducing agents like LiAlH₄, or even some transition metals can cleave the N-O bond.[6] If you are performing a subsequent reduction on another part of the molecule, choose your reagents carefully.

  • pH Stability during Workup: Avoid strongly acidic or basic conditions during the aqueous workup. The "olate" form of your product implies it is deprotonated and may be more soluble in aqueous base, but prolonged exposure to high pH can cause hydrolysis or other decomposition. A gentle workup using saturated sodium bicarbonate solution followed by extraction is recommended over using strong bases like NaOH.

  • Purification Strategy: Standard silica gel chromatography is usually effective. If you observe streaking or decomposition on the column, you can try:

    • Deactivating the silica gel with a small amount of triethylamine (~1%) in your eluent.

    • Using an alternative stationary phase like alumina (neutral or basic).

    • Purification by recrystallization to avoid prolonged contact with silica.

In-Depth Guide & Protocols

Optimizing Cyclization Reaction Parameters

The table below summarizes key parameters and provides evidence-based starting points for optimization.

ParameterRecommended OptionsRationale & Key Considerations
Solvent Ethanol, Methanol, Acetic AcidProtic solvents are generally effective at solvating the reactants. Acetic acid can serve as both a solvent and an acid catalyst, often improving yields.
Base Sodium Acetate, Sodium Carbonate, PyridineWhen using NH₂OH·HCl, a mild base is required to liberate the free hydroxylamine. The choice of base helps buffer the pH in the optimal range (4-6).
Temperature 50 °C to RefluxReaction kinetics are temperature-dependent. Start moderately and monitor by TLC/LC-MS to find the sweet spot between reaction rate and decomposition.[7]
Reactant Ratio 1.1 - 1.2 eq. of NH₂OH·HClA slight excess of hydroxylamine can help drive the reaction to completion and compensate for any potential decomposition.
Reaction Time 2 - 24 hoursHighly dependent on substrate and temperature. Do not run for a fixed time; monitor until the limiting reagent is consumed.[6]
Protocol 1: Synthesis of β-Keto Amide Precursor

This protocol describes a general method for synthesizing the required starting material from a common β-keto ester.

  • Setup: To a round-bottom flask, add ethyl 2-cyano-3-oxobutanoate (1.0 eq.) and ethanol (5 mL per 1 g of ester).

  • Amidation: Cool the solution to 0 °C in an ice bath. Bubble ammonia gas through the solution or add a saturated solution of ammonia in ethanol/methanol dropwise over 30 minutes.

  • Reaction: Seal the flask and allow it to warm to room temperature. Stir for 12-24 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting crude solid or oil can often be used directly in the next step or purified by recrystallization or column chromatography.

Protocol 2: Cyclization to 5-Carbamoylisoxazol-3-ol
  • Setup: In a round-bottom flask, dissolve the crude β-keto amide (1.0 eq.) in ethanol or acetic acid (10 mL per 1 g).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.1 eq.) and sodium acetate (1.2 eq.) if using ethanol. If using acetic acid as the solvent, no additional base is typically needed.

  • Heating: Heat the mixture to 60-80 °C with stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS, checking for the disappearance of the starting material (typically 4-12 hours).

  • Workup: Once complete, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Extraction: Add water to the residue and extract the product with ethyl acetate (3 x 20 mL). The product may have some water solubility; saturating the aqueous layer with NaCl can improve extraction efficiency.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography or recrystallization to yield the final 5-carbamoylisoxazol-3-ol.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Chavan, A. A., et al. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. Future Medicinal Chemistry, 8(12), 1489-1510. [Link]

  • Duc, D. X., & Dung, V. C. (2021). Recent Progress in the Synthesis of Isoxazoles. Current Organic Chemistry, 25(24), 2938-2989. [Link]

  • Genc, N., et al. (2018). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1279-1287. [Link]

  • Organic Chemistry Portal. (2022). Synthesis of isoxazoles. [Link]

  • Zhang, Y., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(14), 5384. [Link]

  • Fukuzumi, T., Ju, L., & Bode, J. W. (2012). Chemoselective cyclization of unprotected linear peptides by α-ketoacid–hydroxylamine amide-ligation. Organic & Biomolecular Chemistry, 10(30), 5837-5840. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Isoxazoles.
  • Harigae, R., Moriyama, K., & Togo, H. (2014). One-Pot Synthesis of 3,5-Disubstituted Pyrazoles and Isoxazoles from Aldehydes and Terminal Alkynes. The Journal of Organic Chemistry, 79(5), 2049-2058. [Link]

  • Pattar, S. R., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34185-34211. [Link]

  • YouTube. (2019). synthesis of isoxazoles. [Link]

  • Sharma, A., & Vats, S. K. (2017). A revised mechanism for the α-ketoacid hydroxylamine amide forming ligations. Organic & Biomolecular Chemistry, 15(1), 169-178. [Link]

  • YouTube. (2019). synthesis of isoxazoles. [Link]

  • ResearchGate. (2019). Synthesis of (α‐substituted) β‐keto amides and racemic β‐hydroxy amides. [Link]

  • ResearchGate. (2015). Recent Advances on the Synthesis and Reactivity of Isoxazoles. [Link]

Sources

Preventing degradation of Ammonium 5-(carbamoyl)isoxazol-3-olate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ammonium 5-(carbamoyl)isoxazol-3-olate (CAS 81965-22-2). This resource is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this compound during storage and handling. This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.

I. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid Ammonium 5-(carbamoyl)isoxazol-3-olate?

A1: The compound should be stored in a tightly sealed, opaque container in a controlled, dry environment. The recommended long-term storage temperature is 2-8°C . For shipping or short-term storage, conditions should not exceed 25°C. The primary degradation risks are hydrolysis, photodegradation, and thermal decomposition.[1][2]

Q2: Is this compound hygroscopic?

A2: Yes. The ammonium salt form and the presence of polar carbamoyl and olate groups make the compound susceptible to moisture absorption. Hygroscopicity can accelerate hydrolytic degradation. It is crucial to store it in a desiccated environment and minimize its exposure to atmospheric moisture during handling.[3][4] When not in use, the container should be purged with an inert gas like argon or nitrogen before sealing.

Q3: What are the visible signs of degradation?

A3: The pure compound is a pale yellow solid.[5][6] Any significant color change (e.g., turning brown or clumping) can indicate degradation or moisture absorption. A faint ammoniacal odor may suggest the decomposition of the ammonium salt. However, significant degradation can occur without obvious visual cues, necessitating analytical confirmation if stability is a concern.

Q4: Can I store Ammonium 5-(carbamoyl)isoxazol-3-olate in solution?

A4: Storing this compound in solution is not recommended for long periods. The isoxazole ring is susceptible to base-catalyzed ring opening, and the carbamoyl group can undergo hydrolysis.[7] If you must prepare a stock solution, use an anhydrous, aprotic solvent (e.g., DMSO) and store it in small, single-use aliquots at -20°C or below. Avoid aqueous or protic solvents like methanol for storage. Prepare aqueous solutions fresh for each experiment.

Q5: What is the primary degradation pathway I should be concerned about?

A5: The most critical degradation pathway is the cleavage of the isoxazole ring. The N-O bond in the isoxazole ring is inherently weak and susceptible to cleavage under various conditions, including exposure to UV light, acid, or, most notably, base.[7][8][9] This ring-opening event is irreversible and leads to the formation of inactive byproducts.

II. Troubleshooting Guide

This section addresses common issues that may arise from compound degradation.

Problem 1: I'm observing inconsistent or lower-than-expected activity in my biological assays.
  • Possible Cause: The compound may have degraded in storage or during experimental setup.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the solid compound has been stored at the recommended 2-8°C, protected from light and moisture.

    • Assess Solution Preparation: If using a stock solution, was it freshly prepared? If not, how old is it and how was it stored? Avoid repeated freeze-thaw cycles.

    • Check Experimental Buffer pH: The isoxazole ring is particularly unstable at basic pH.[7] Ensure your assay buffer is neutral or slightly acidic. Leflunomide, a related isoxazole drug, shows significantly faster decomposition at pH 10.0 compared to pH 7.4 or 4.0.[7]

    • Analytical Confirmation: The most definitive step is to verify the purity of the compound using an analytical technique like HPLC-UV (See Protocol below). Compare the purity of the suspect sample against a fresh, unopened sample if available.

Problem 2: My solid compound has changed in appearance (color change, clumping).
  • Possible Cause: This indicates either moisture absorption, which can lead to hydrolysis, or significant chemical degradation.

  • Troubleshooting Steps:

    • Do Not Use: Do not proceed with experiments using this material. The observed changes suggest the compound's integrity is compromised.

    • Review Handling Procedures: Was the container left open to the atmosphere for an extended period? Is the storage area's humidity controlled? Ensure proper handling techniques are used, such as weighing the compound in a low-humidity environment (e.g., a glove box) and quickly resealing the container.

    • Implement Desiccants: For all opened and unopened containers, store them inside a secondary container or desiccator with a suitable desiccant like silica gel or molecular sieves.[3]

Problem 3: I suspect my compound is degrading under my experimental conditions (e.g., in an incubator at 37°C).
  • Possible Cause: Elevated temperatures and aqueous environments can accelerate degradation. The half-life of leflunomide at 37°C and pH 7.4 was found to be just 7.4 hours.[7]

  • Troubleshooting Steps:

    • Run a Time-Course Experiment: Analyze your compound in the experimental buffer/media at various time points (e.g., 0, 2, 4, 8, 24 hours) using HPLC. This will determine the rate of degradation under your specific conditions.

    • Minimize Incubation Time: If degradation is observed, redesign the experiment to minimize the time the compound spends in the aqueous, high-temperature environment.

    • Consider pH: As with other issues, verify the pH of your medium. Even a slight increase in pH can significantly accelerate degradation at 37°C.[7]

III. Key Degradation Pathways & Prevention

The stability of Ammonium 5-(carbamoyl)isoxazol-3-olate is dictated by the vulnerabilities of the isoxazole ring and the attached functional groups.

Summary of Storage Recommendations
ParameterRecommended ConditionRationale
Temperature 2-8°C (Long-term)Slows down thermally induced degradation and potential ring cleavage. Follows general guidelines for API storage.[2]
Humidity Store with desiccants in a tightly sealed container. RH < 40%.Prevents moisture absorption (hygroscopicity) which can catalyze hydrolysis of the carbamoyl group and the isoxazole ring.[3][4]
Light Store in an opaque or amber container.The N-O bond in the isoxazole ring is susceptible to cleavage upon UV irradiation, leading to photochemical rearrangement or degradation.[8][10][11]
pH (in solution) Prepare fresh in neutral or slightly acidic (pH < 7.4) buffers.The isoxazole ring is highly susceptible to base-catalyzed ring opening.[7] Acidic conditions can also cause degradation, but the compound is generally more stable than at basic pH.[12]
Degradation Pathway Diagram

The following diagram illustrates the primary degradation pathways initiated by common laboratory stressors.

G cluster_stressors Stress Factors cluster_compound Compound cluster_pathways Degradation Pathways cluster_products Degradation Products stress1 High Humidity compound Ammonium 5-(carbamoyl)isoxazol-3-olate stress1->compound catalyzes stress2 Basic pH (>7.4) stress2->compound catalyzes stress3 UV Light stress3->compound induces stress4 High Temperature stress4->compound accelerates path1 Hydrolysis of Carbamoyl Group compound->path1 path2 Isoxazole Ring Cleavage compound->path2 path3 Photochemical Rearrangement compound->path3 prod2 Isoxazole-5-carboxylic acid path1->prod2 prod1 Ring-Opened Byproducts path2->prod1 prod3 Oxazole Isomers, etc. path3->prod3

Caption: Key stressors and resulting degradation pathways for the compound.

IV. Experimental Protocol: Stability Indicating HPLC-UV Method

This protocol provides a general method to assess the purity of Ammonium 5-(carbamoyl)isoxazol-3-olate and detect potential degradation products.

Objective: To quantify the purity of the compound and separate it from potential degradants.

Materials:

  • Ammonium 5-(carbamoyl)isoxazol-3-olate sample

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), HPLC grade

  • Ultrapure water

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 Water:ACN) to a final concentration of ~0.5 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 254 nm[13]

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      15.0 5 95
      18.0 5 95
      18.1 95 5

      | 25.0 | 95 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • The appearance of new peaks, especially earlier eluting (more polar) peaks, relative to a reference standard or a freshly opened sample, indicates the presence of degradation products.

V. References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]

  • RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. Available from: [Link]

  • ICH. Quality Guidelines. Available from: [Link]

  • Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research, 169, 115203. Available from: [Link]

  • ICH. Q1A(R2) Guideline. Available from: [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]

  • ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide. Available from: [Link]

  • Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-7. Available from: [Link]

  • ResearchGate. (2019, October 21). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Available from: [Link]

  • Bracken, C., & Baumann, M. (2020). Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products. Organic Chemistry Portal. Available from: [Link]

  • V 2.0. (2025, March 14). SOP for Storage of Hygroscopic Raw Materials with Desiccants. Available from: [Link]

  • Wikipedia. Isoxazole. Available from: [Link]

  • Synthetic reactions using isoxazole compounds. Available from: [Link]

  • Milh, H., et al. (2019). Degradation of sulfamethoxazole by heat-activated persulfate oxidation. Lirias. Available from: [Link]

  • Pharmaffiliates. CAS No : 81965-22-2 | Product Name : Ammonium 5-(Carbamoyl)isoxazol-3-olate. Available from: [Link]

  • Kato, T., Yamanaka, H., & Yasuda, N. (1967). Hydrolysis of pyrimidine N-oxides to isoxazole derivatives. The Journal of Organic Chemistry. Available from: [Link]

  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Available from: [Link]

  • gmp-compliance.org. (2023, December 12). GDP-compliant Storage of APIs: What needs to be considered?. Available from: [Link]

  • Bracken, C., & Baumann, M. (2023). Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles. PMC - NIH. Available from: [Link]

  • GMP Trends. Proper Storage Conditions for Your APIs. Available from: [Link]

  • Lougee, M. G., et al. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. PMC - NIH. Available from: [Link]

  • Pharma GMP. (2025, November 23). Maintaining Humidity-Controlled Storage for Hygroscopic Products. Available from: [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023, February 3). NIH. Available from: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6). RSC Publishing. Available from: [Link]

  • Construction of Isoxazole ring: An Overview. (2024, June 30). Biointerfaceresearch. Available from: [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR. Available from: [Link]

  • PubChem. Ammonium Carbamate | CH3NO2.H3N | CID 517232. Available from: [Link]

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Scribd. Available from: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. ijcrt. Available from: [Link]

  • Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. (2023, April 1). PMC - PubMed Central. Available from: [Link]

Sources

Technical Support Center: Navigating the Purification of Crude Isoxazole Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the purification challenges of crude isoxazole products. This guide is designed for researchers, scientists, and professionals in drug development who encounter obstacles in obtaining pure isoxazole derivatives. Here, we synthesize technical expertise with practical, field-proven insights to help you troubleshoot common issues and optimize your purification strategies.

Section 1: Frequently Asked Questions (FAQs) - Quick Solutions to Common Problems

This section provides rapid answers to the most common questions encountered during the purification of isoxazole compounds.

Q1: My crude isoxazole product appears as a complex mixture on TLC/LC-MS. What are the likely impurities?

A1: The impurity profile of a crude isoxazole synthesis can be varied. Common culprits include unreacted starting materials (e.g., 1,3-dicarbonyl compounds, hydroxylamine), byproducts, and regioisomers.[1] A frequent byproduct, especially in 1,3-dipolar cycloadditions, is the dimerization of the nitrile oxide intermediate to form furoxans.[2] The formation of regioisomers is a significant challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[1]

Q2: My isoxazole derivative seems to be decomposing during workup or purification. What could be the cause?

A2: The isoxazole ring, while generally stable, possesses a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.[1][3] Be mindful of the following:

  • Strongly Basic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases.[1][3]

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[1]

  • Photochemical Conditions: Exposure to UV irradiation can induce rearrangement of the isoxazole ring.[1][4]

  • Transition Metals: Certain transition metals may catalyze the cleavage of the N-O bond.[1]

Q3: What are the primary methods for purifying crude isoxazole products?

A3: The most common and effective purification techniques are column chromatography and crystallization.[1]

  • Column Chromatography: This is the most widely used method for separating isoxazoles from impurities.[1]

  • Crystallization: If your desired product is a solid, crystallization can be a highly efficient method for achieving high purity.[1]

  • Acid-Base Extraction: This can be employed to remove acidic or basic impurities from your crude product.

  • Trituration: For crude products that are oils but are expected to be solids, trituration with a poor solvent can induce crystallization.[5]

Q4: I'm struggling to separate regioisomers of my isoxazole product. What can I do?

A4: Separating regioisomers is a common and often difficult challenge due to their similar polarities.[1] Strategies to improve separation include:

  • Chromatography Optimization: Meticulous screening of solvent systems for column chromatography is crucial. Sometimes, a three-solvent mixture or the addition of a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can enhance separation.[1]

  • Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using alumina (acidic, basic, or neutral) or reverse-phase silica.[1]

  • Crystallization: Experiment with various solvent systems to selectively crystallize the desired isomer.[1]

  • Chemical Derivatization: In some cases, one isomer can be selectively reacted to form a derivative that is easier to separate. The protecting group can then be removed to yield the pure isomer.[1]

Section 2: In-Depth Troubleshooting Guides

This section provides a more detailed examination of specific purification challenges with step-by-step guidance.

Guide 2.1: Tackling Byproduct Formation - The Furoxan Menace

Furoxans, the dimers of nitrile oxides, are common byproducts in isoxazole synthesis via 1,3-dipolar cycloaddition. Their formation can significantly reduce the yield of the desired isoxazole and complicate purification.

Causality: Furoxan formation is a competing reaction that becomes more prevalent when the concentration of the nitrile oxide intermediate is high and its reaction with the dipolarophile (alkyne or alkene) is slow.

Troubleshooting Workflow:

Caption: Troubleshooting Furoxan Byproduct Formation.

Protocol 2.1.1: Minimizing Furoxan Formation During Synthesis

  • Employ In Situ Generation: Generate the nitrile oxide in the presence of the dipolarophile to keep its concentration low.

  • Slow Addition: If using a pre-formed nitrile oxide solution, add it slowly to the reaction mixture containing the dipolarophile.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the dimerization pathway.

  • Catalysis: For sluggish reactions with electron-poor alkynes, the use of a copper(I) catalyst can significantly accelerate the desired cycloaddition.[6]

Guide 2.2: The Challenge of Regioisomer Separation

The synthesis of isoxazoles from unsymmetrical starting materials often leads to the formation of regioisomers, which can be notoriously difficult to separate.

Causality: Regioisomers possess the same molecular weight and often have very similar polarities and physical properties, making their separation by standard techniques challenging.

Troubleshooting Workflow:

Caption: Decision Tree for Regioisomer Separation.

Protocol 2.2.1: Systematic Approach to Regioisomer Separation by Column Chromatography

  • TLC Screening: Before attempting a column, screen a wide range of solvent systems using TLC. Start with standard mixtures like hexane/ethyl acetate and dichloromethane/methanol.

  • Fine-Tuning Polarity: If you observe slight separation on TLC, fine-tune the polarity of the eluent by making small adjustments to the solvent ratio.

  • Additive Screening: For polar compounds, adding a small amount (0.1-1%) of acetic acid or triethylamine to the mobile phase can sometimes improve peak shape and resolution.[1]

  • Alternative Stationary Phases: If silica gel is ineffective, test alumina (neutral, acidic, or basic) and reverse-phase silica (C18) TLC plates to see if they offer better separation.

  • Gradient Elution: On the column, employ a shallow gradient of increasing polarity to help resolve closely eluting isomers.[5]

Table 1: Common Solvent Systems for Isoxazole Purification

Solvent System Components (v/v)PolarityTypical Applications
Hexane / Ethyl AcetateLow to MediumGeneral purpose for many isoxazole derivatives.
Dichloromethane / MethanolMedium to HighFor more polar isoxazoles.
Toluene / AcetoneMediumAlternative to hexane/ethyl acetate with different selectivity.
Hexane / Diethyl EtherLow to MediumCan provide different selectivity compared to ethyl acetate.
Guide 2.3: Dealing with Product Decomposition

The inherent reactivity of the isoxazole ring can sometimes lead to degradation during workup and purification, resulting in low yields and impure products.

Causality: The N-O bond of the isoxazole ring is the point of weakness and can be cleaved by strong acids, bases, reducing agents, and even light.[1][3][4] The stability is also pH and temperature-dependent, with increased lability under basic conditions and at higher temperatures.[3][7]

Protocol 2.3.1: Strategies to Mitigate Isoxazole Decomposition

  • Mild Workup Conditions:

    • Avoid strong aqueous bases like NaOH and KOH for extractions. Instead, use milder bases like saturated sodium bicarbonate solution to neutralize acidic impurities.[5]

    • If acidic conditions are required, use dilute acids and perform the workup at low temperatures.

  • Temperature Control: Concentrate your product solutions under reduced pressure at low temperatures (e.g., using a rotary evaporator with a water bath set to 30-40 °C). Avoid prolonged heating.

  • Protection from Light: If your isoxazole derivative is known to be photosensitive, conduct workup and purification in a fume hood with the sash down and wrap flasks in aluminum foil.[1][4]

  • Inert Atmosphere: For isoxazoles sensitive to oxidation or reduction, perform purification steps under an inert atmosphere of nitrogen or argon.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key purification techniques.

Protocol 3.1: Column Chromatography for Isoxazole Purification
  • Slurry Preparation: In a beaker, add silica gel to a small amount of the initial, low-polarity eluent. Swirl to create a uniform slurry.

  • Column Packing: Pour the slurry into the chromatography column. Allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude isoxazole product in a minimal amount of the eluent or a slightly more polar solvent. Pipette the solution carefully onto the top of the silica bed.

  • Elution: Begin the elution with the starting solvent system. Collect fractions and monitor the separation by TLC.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent. This helps to elute more strongly retained compounds.[5]

  • Fraction Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified isoxazole.

Protocol 3.2: Recrystallization of Solid Isoxazole Products
  • Solvent Selection: The ideal recrystallization solvent is one in which the isoxazole is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, or mixtures with water or hexanes).

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your crude product until it completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

References

  • S-Y. Lee, et al. (2006). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726: Mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

  • A. G. G. Perrenoud, et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. PubMed. Retrieved from [Link]

  • A. B. de Oliveira, et al. (1979). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed. Retrieved from [Link]

  • S. D. Razumovskii & G. E. Zaikov. (1975). Structure and stability of isoxazoline compounds. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Isoxazole – Knowledge and References. Retrieved from [Link]

  • M. F. Dizaji, et al. (2025). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. ResearchGate. Retrieved from [Link]

  • G. Dou, et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate. Retrieved from [Link]

  • G. Dou, et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PubMed Central. Retrieved from [Link]

  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Retrieved from [Link]

  • A. M. Adetunji, et al. (2019). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. PubMed Central. Retrieved from [Link]

  • R. C. Larock, et al. (2006). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PubMed Central. Retrieved from [Link]

  • C. W. Den Hollander. (1970). Process for the purification of 3-amino-5-methylisoxazole. Google Patents.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). 93 questions with answers in ISOXAZOLES. Retrieved from [Link]

  • Chem Help ASAP. (2019, January 19). synthesis of isoxazoles [Video]. YouTube. Retrieved from [Link]

  • M. Taha, et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PubMed Central. Retrieved from [Link]

  • K. Vashisht, et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Uniwersytet Rzeszowski. Retrieved from [Link]

  • R. G. Micetich. (1970). Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Science Publishing. Retrieved from [Link]

  • A. Kapoor, et al. (2016). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Retrieved from [Link]

  • S. Das & K. Chanda. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Retrieved from [Link]

Sources

Technical Support Center: Improving Regioselectivity in Claisen Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing the Claisen condensation route to synthesize isoxazole heterocycles. We will delve into the common challenges of regioselectivity, providing in-depth, field-proven troubleshooting strategies and detailed protocols to grant you precise control over your reaction outcomes.

Section 1: Understanding the Core Problem - Regioselectivity

The reaction of an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine is a foundational method for constructing the isoxazole ring. However, this convenience often comes at the cost of selectivity, frequently yielding a mixture of regioisomers.[1][2] Understanding the root cause of this issue is the first step toward mastering the synthesis.

Q: Why am I getting a mixture of 3,5- and 3,4-disubstituted isoxazoles in my reaction?

A: The formation of a regioisomeric mixture arises from the two non-equivalent carbonyl groups in your unsymmetrical 1,3-dicarbonyl precursor. Hydroxylamine, acting as a dinucleophile, can initiate its attack at either carbonyl carbon. Each initial attack leads to a different intermediate, which then undergoes cyclization and dehydration to form a distinct isoxazole regioisomer. The reaction pathway is governed by a delicate balance of steric and electronic factors at each carbonyl center, as well as the reaction conditions employed.[1]

Below is a mechanistic diagram illustrating the two competing reaction pathways.

G cluster_start Starting Materials Start Unsymmetrical 1,3-Dicarbonyl (R1 ≠ R3) A1 Initial attack at C1 (carbonyl next to R1) Start->A1 Path A B1 Initial attack at C3 (carbonyl next to R3) Start->B1 Path B Nuc Hydroxylamine (NH2OH) A2 Intermediate A A1->A2 A3 Cyclization & Dehydration A2->A3 ProdA Product A (e.g., 3,5-disubstituted isoxazole) A3->ProdA B2 Intermediate B B1->B2 B3 Cyclization & Dehydration B2->B3 ProdB Product B (e.g., 3,4-disubstituted isoxazole) B3->ProdB

Caption: Competing pathways in Claisen isoxazole synthesis.

Section 2: Troubleshooting & Optimization Guide

Achieving high regioselectivity requires moving beyond the standard protocol and fine-tuning the reaction environment. This section provides actionable solutions to common problems.

Q1: How can I control regioselectivity by modifying the reaction conditions?

A: Reaction conditions are your primary levers for controlling which pathway (A or B) is favored. The key parameters to adjust are pH, solvent, and temperature.

  • pH Control: The acidity or basicity of the reaction medium can significantly influence the outcome. Acidic conditions, for instance, can protonate one carbonyl group preferentially, altering its electrophilicity and directing the nucleophilic attack. It has been reported that acidic conditions often favor the formation of 3,5-isoxazole esters from aryl 1,3-diketoesters.[3]

  • Solvent Polarity: The solvent plays a critical role in stabilizing intermediates and transition states. A change in solvent polarity can alter the energy barrier for one pathway over the other.[1] For example, switching from a protic solvent like ethanol to an aprotic polar solvent like acetonitrile (MeCN) can dramatically shift the regioisomeric ratio.[2]

  • Temperature: While often used to control reaction rate, temperature also impacts selectivity. Lower temperatures can amplify small energy differences between the two competing transition states, often leading to higher selectivity for the kinetically favored product.[4]

Q2: My reaction is still unselective. Can additives or catalysts help?

A: Absolutely. When adjusting basic conditions is insufficient, the use of a Lewis acid catalyst is a powerful strategy, particularly when using β-enamino diketone precursors.[1][2]

A Lewis acid, such as Boron Trifluoride Etherate (BF₃·OEt₂), functions as a carbonyl activator. It coordinates to one of the carbonyl oxygen atoms, increasing its electrophilicity and making it a more favorable site for hydroxylamine attack. The regioselectivity is achieved because the Lewis acid will preferentially coordinate to the sterically less hindered or electronically more favorable carbonyl group.

Table 1: Effect of BF₃·OEt₂ on Regioselectivity Data synthesized from findings reported in RSC Advances, 2018, 8, 277-284.[2]

EntryPrecursorSolventBF₃·OEt₂ (equiv.)Ratio (4a:5a)Yield (%)
1β-enamino diketoneMeCN050:5085
2β-enamino diketoneMeCN0.565:3582
3β-enamino diketoneMeCN1.080:2080
4β-enamino diketoneMeCN2.0 90:10 79

As the data indicates, increasing the equivalents of the Lewis acid systematically improves the regioselectivity towards a single isomer (4a).[2]

Q3: Is there a better starting material than a standard 1,3-dicarbonyl?

A: Yes. A significant advancement in controlling regioselectivity involves the use of β-enamino diketones . These substrates are superior precursors because the enamine functionality electronically differentiates the two carbonyl groups far more effectively than alkyl or aryl substituents can. This inherent electronic bias provides a strong directing effect for the initial nucleophilic attack.[1][2]

The combination of a β-enamino diketone substrate with a Lewis acid catalyst and an optimized solvent system provides the most robust control over the reaction's regiochemical outcome.[2]

G cluster_workflow Troubleshooting Workflow for Regioselectivity Start Mixture of Regioisomers Observed Step1 Step 1: Modify Reaction Conditions - Adjust pH (try acidic) - Screen Solvents (e.g., EtOH vs. MeCN) - Lower Temperature Start->Step1 Initial Approach Step2 Step 2: Introduce Lewis Acid - Start with BF₃·OEt₂ (1-2 equiv.) - Titrate equivalents for optimal ratio Step1->Step2 If still unselective End High Regioselectivity Achieved Step1->End If sufficient Step3 Step 3: Modify Substrate - Synthesize β-enamino diketone - Re-run reaction with optimized conditions from Steps 1 & 2 Step2->Step3 For maximum control Step2->End If sufficient Step3->End

Caption: A decision-making flowchart for addressing regioselectivity.

Section 3: Advanced Protocol for Regiocontrolled Synthesis

This protocol is based on methodologies developed for the regioselective synthesis of isoxazoles from β-enamino diketones, which have demonstrated high efficiency and control.[2]

Objective: To synthesize 4,5-disubstituted isoxazole 4a with high regioselectivity.

Materials:

  • β-enamino diketone (1.0 equiv)

  • Hydroxylamine hydrochloride (1.2 equiv)

  • Pyridine (1.4 equiv)

  • Boron Trifluoride Etherate (BF₃·OEt₂) (2.0 equiv)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • To a stirred solution of the β-enamino diketone (1.0 equiv) in anhydrous acetonitrile (MeCN), add hydroxylamine hydrochloride (1.2 equiv) and pyridine (1.4 equiv).

  • Stir the mixture at room temperature for 10 minutes under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add Boron Trifluoride Etherate (BF₃·OEt₂) (2.0 equiv) dropwise over 5 minutes. The Lewis acid is a crucial carbonyl activator that directs the regiochemistry.[2]

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired regioisomer.

Section 4: General FAQs
Q: My yield is low, even if the regioselectivity is good. What should I check?

A: Low yields can stem from several factors unrelated to selectivity.[1] First, ensure the purity of your starting materials, as impurities can lead to side reactions. The 1,3-dicarbonyl compounds can exist as keto-enol tautomers, which might affect reactivity.[1] Secondly, confirm the stability of hydroxylamine; it can decompose over time. Finally, reaction temperature and time are critical; ensure the reaction has gone to completion without decomposing the product.

Q: How do I purify regioisomers that have very similar polarities?

A: This is a common challenge. Standard column chromatography may not be sufficient.[1] First, perform a thorough screening of solvent systems using TLC; sometimes a ternary mixture (e.g., hexane/ethyl acetate/dichloromethane) or the addition of a small amount of triethylamine or acetic acid can improve separation.[1] If that fails, consider preparative HPLC or crystallization techniques to isolate the desired isomer.

Q: Are there stability issues with the isoxazole ring I should be aware of?

A: Yes, the isoxazole ring can be sensitive under certain conditions. The N-O bond is relatively weak and susceptible to cleavage.[1] Be cautious with:

  • Strongly Basic Conditions: Ring-opening can occur.

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) is known to cleave the N-O bond.

  • Photochemical Conditions: UV irradiation may cause rearrangements.[1]

References
  • Andrzejak, V., Millet, R., El Bakali, J., & Lipka, E. (2010). Synthesis of 2,3 and 4,5-Dihydro-hydroxy-isoxazoles and Isoxazoles Under Different pH Conditions. Letters in Organic Chemistry. Available from ResearchGate. [Link]

  • New Synthetic Method for 3,5-Disubstituted Isoxazole. (n.d.). Chemical Journal of Chinese Universities. [Link]

  • Synthesis of 3,4‐disubstituted isoxazole‐5(4H)‐ones catalyzed by ZnO@Fe3O4. (n.d.). ResearchGate. [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Trogu, E. (2009). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE, University of Florence. [Link]

  • Tec-Vera, J., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8, 277-284. [Link]

  • Ulusoy, N., et al. (2019). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central. [Link]

Sources

Minimizing furoxan byproduct formation in nitrile oxide cycloadditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Nitrile Oxide Cycloadditions

Welcome to the technical support center for nitrile oxide chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize 1,3-dipolar cycloadditions and seek to control the formation of undesired furoxan byproducts. Here, we address common challenges through a series of frequently asked questions, providing not just solutions but also the underlying mechanistic rationale to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing a significant amount of an unexpected, high-molecular-weight byproduct in my nitrile oxide cycloaddition. Mass spectrometry suggests it's a dimer of my nitrile oxide. What is it, and why does it form?

A1: You are most likely observing the formation of a furoxan (also known as a 1,2,5-oxadiazole-2-oxide), which is the head-to-tail dimer of your nitrile oxide intermediate.[1][2] This is the most common and often frustrating side reaction in this class of cycloadditions.

The Mechanism of Furoxan Formation: Nitrile oxides are high-energy, reactive 1,3-dipoles. In the absence of a reactive substrate (a dipolarophile like an alkene or alkyne), they will readily react with themselves. This dimerization is not a concerted process. Instead, it proceeds through a stepwise mechanism involving a dinitrosoalkene diradical intermediate.[1][3] The rate-determining step is the initial C-C bond formation between two nitrile oxide molecules.[3] Because the concentration of the nitrile oxide intermediate is a key factor in the kinetics of this second-order dimerization, any experimental condition that allows the nitrile oxide to accumulate will inevitably lead to a higher yield of the furoxan byproduct.

cluster_main Competing Reaction Pathways R_CNO_1 R-C≡N⁺-O⁻ (Nitrile Oxide) Desired_Product Desired Product (Isoxazole) R_CNO_1->Desired_Product [3+2] Cycloaddition (Desired Pathway) Furoxan Furoxan Byproduct (Dimer) R_CNO_1->Furoxan Dimerization (Undesired Pathway) Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->Desired_Product R_CNO_2 R-C≡N⁺-O⁻ (Nitrile Oxide) R_CNO_2->Furoxan

Caption: Competing pathways for a nitrile oxide intermediate.

Q2: My primary troubleshooting step is to minimize this byproduct. What is the single most effective strategy to prevent furoxan formation?

A2: The most robust and widely accepted strategy is to maintain a very low instantaneous concentration of the nitrile oxide throughout the reaction. This is achieved by generating the nitrile oxide in situ in the presence of the dipolarophile, ensuring it is consumed in the desired cycloaddition as soon as it is formed.[1][4]

The core principle is to make the pseudo-first-order reaction with the (often excess) dipolarophile kinetically dominant over the second-order dimerization reaction. This is accomplished by generating the nitrile oxide slowly. For instance, when using the dehydrohalogenation of a hydroximoyl chloride, the base (e.g., triethylamine) is added dropwise over an extended period to a solution containing both the precursor and the dipolarophile.[1] This "slow-generation" protocol is fundamental to success.

cluster_workflow Workflow: In Situ Generation via Slow Addition A Step 1: Combine Precursor (e.g., Hydroximoyl Chloride) + Dipolarophile in Solvent B Step 2: Add Base (e.g., NEt₃) Slowly via Syringe Pump (e.g., over 4-8 hours) A->B Setup for slow addition C Step 3: Nitrile Oxide Forms (Low Instantaneous Concentration) B->C Generates R-CNO D Step 4: Immediate Trapping [3+2] Cycloaddition occurs C->D Reacts before it can dimerize E Step 5: Desired Product Forms (Furoxan Minimized) D->E Reaction complete

Caption: Experimental workflow for minimizing furoxan formation.

Q3: How do specific reaction parameters like precursor choice, solvent, and temperature influence dimerization?

A3: Beyond the core strategy of in situ generation, several other parameters can be tuned to disfavor furoxan formation.

1. Nitrile Oxide Precursor & Generation Method: The method used to generate the nitrile oxide is critical.

  • Dehydrohalogenation of Hydroximoyl Halides: This is a very common method using a base like triethylamine. As discussed, slow addition of the base is key.

  • Oxidation of Aldoximes: Oxidants like N-bromosuccinimide (NBS), sodium hypochlorite (NaOCl), or Oxone can be used.[4][5] Recent "green" protocols using Oxone and NaCl under ball-milling conditions have shown that the choice of base is crucial; a weaker inorganic base like sodium carbonate (Na₂CO₃) can yield significantly less furoxan byproduct compared to triethylamine (NEt₃).[5]

2. Steric Hindrance: The structure of your nitrile oxide itself plays a major role. Large, bulky groups on the carbon atom adjacent to the nitrile oxide functionality (the R-group in R-CNO) sterically hinder the two molecules from achieving the necessary orientation for C-C bond formation in the dimerization process.[4]

  • Aromatic Nitrile Oxides: Substituents at the ortho-positions of an aromatic ring (e.g., a 2,6-disubstituted phenyl group) are highly effective at preventing dimerization.[1] Mesityl nitrile oxide is a classic example of a sterically hindered nitrile oxide that is stable enough to be isolated as a crystalline solid.[2]

  • Aliphatic Nitrile Oxides: Lower aliphatic nitrile oxides are generally more prone to dimerization than aromatic ones due to less steric bulk.[2]

3. Solvent and Temperature:

  • Solvent: Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or diethyl ether are generally preferred as protic solvents can potentially react with the nitrile oxide.[4]

  • Temperature: Lowering the reaction temperature (e.g., to 0 °C or below) generally slows down all reaction rates. However, it can preferentially slow the dimerization reaction more than the desired cycloaddition, especially if the cycloaddition has a lower activation energy. This is a parameter that should be optimized for your specific system.

Table 1: Summary of Key Parameter Effects on Furoxan Formation

ParameterCondition Favoring Desired ProductRationale
Nitrile Oxide Conc. Kept at a minimum (in situ generation)Dimerization is a second-order process, highly dependent on concentration.[1]
Dipolarophile Conc. High (used in stoichiometric excess)Increases the probability of a productive collision with the nitrile oxide.[4]
Reagent Addition Slow, dropwise addition of generating reagentPrevents accumulation of the reactive nitrile oxide intermediate.[1][6]
Steric Hindrance Bulky R-groups (e.g., ortho-substituents)Sterically shields the nitrile oxide from approaching another molecule for dimerization.[4]
Base Choice Weaker base (e.g., Na₂CO₃ over NEt₃)Can be more productive for the cycloaddition, minimizing side reactions.[5]
Temperature Lower (e.g., 0 °C)Can slow the rate of dimerization more significantly than the cycloaddition.
Q4: Can you provide a detailed protocol for a standard reaction designed to minimize furoxan byproducts?

A4: Certainly. This protocol details the in situ generation of an aromatic nitrile oxide from a hydroximoyl chloride and its subsequent trapping with an alkene, employing the slow-addition technique.

Protocol: Synthesis of 3-phenyl-5-(phenoxymethyl)-4,5-dihydroisoxazole

Materials:

  • Benzohydroximoyl chloride (Precursor)

  • Allyl phenyl ether (Dipolarophile)

  • Triethylamine (NEt₃, Base)

  • Diethyl ether (anhydrous, Solvent)

  • Syringe pump (or a dropping funnel with precise control)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an argon or nitrogen atmosphere, add benzohydroximoyl chloride (1.56 g, 10 mmol, 1.0 equiv) and allyl phenyl ether (1.61 g, 12 mmol, 1.2 equiv). Dissolve the solids in 40 mL of anhydrous diethyl ether.

  • Prepare for Slow Addition: In a separate dry flask, prepare a solution of triethylamine (1.21 g, 1.67 mL, 12 mmol, 1.2 equiv) in 20 mL of anhydrous diethyl ether. Load this solution into a gas-tight syringe and place it on a syringe pump.

  • Initiate Reaction: Cool the reaction flask containing the precursor and dipolarophile to 0 °C using an ice bath.

  • Slow Addition of Base: Begin the dropwise addition of the triethylamine solution to the reaction mixture via the syringe pump. Set the addition rate to be very slow, aiming for the complete addition over a period of 6 hours . This is the critical step for minimizing furoxan formation.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours). You can monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting materials.

  • Workup:

    • Upon completion, a white precipitate of triethylammonium chloride will have formed. Filter the reaction mixture through a pad of Celite to remove the salt, washing the pad with a small amount of diethyl ether.

    • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure 3-phenyl-5-(phenoxymethyl)-4,5-dihydroisoxazole, free from the furoxan byproduct.

This self-validating protocol ensures that if the desired product is obtained in high yield with minimal byproducts, the principle of maintaining low nitrile oxide concentration has been successfully applied.

References

  • Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study | Request PDF. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Houk, K. N., et al. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society, 125(50), 15420-15425. [Link]

  • Kovacs, I., et al. (2015). Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. PLoS ONE, 10(1), e0115904. [Link]

  • Proposed mechanism for the dimerization of nitrile oxides to furoxans. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Generation of azaarene nitrile oxides from methyl azaarenes and t-BuONO enabling the synthesis of furoxans and 1,2,4-oxadiazoles. (2021). Organic Chemistry Frontiers. [Link]

  • Synthesis and application of α-carbonyl nitrile oxides. (2022). Organic Chemistry Frontiers. [Link]

  • [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. (2021). Cogent Chemistry. [Link]

  • Optimization of the reaction conditions for generation of nitrile oxide... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. (2022). Molecules. [Link]

  • Dimerisation of aromatic nitrile oxides catalysed by trimethylamine. (1973). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Dimerization of NOs and cycloreversion of furoxans. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Belen'kii, L. I. (Ed.). (2003). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. John Wiley & Sons. (A general reference, specific deep link unavailable).
  • Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. (2022). Frontiers in Chemistry. [Link]

  • Mechanochemical Dimerization of Aldoximes to Furoxans. (2022). Molecules. [Link]

  • cycloadditions with nitrile oxides. (2019, January 3). YouTube. [Link]

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (2019). Frontiers in Chemistry. [Link]

  • Decreasing Distortion Energies without Strain: Diazo-Selective 1,3-Dipolar Cycloadditions. (2017). Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Column Chromatography for Isoxazole Regioisomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving the complex challenge of separating isoxazole regioisomers. The subtle differences in the spatial arrangement of atoms in isoxazole regioisomers often lead to nearly identical physicochemical properties, making their separation by column chromatography a significant hurdle in synthetic chemistry and drug development. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to empower you to overcome these purification challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the column chromatography of isoxazole regioisomers. The question-and-answer format is designed to help you quickly identify your issue and implement an effective solution.

Question 1: My isoxazole regioisomers have the same or very similar Rf values on a silica gel TLC plate. How can I achieve separation?

Answer: This is the most common challenge when dealing with regioisomers due to their similar polarities. When standard solvent systems like hexane/ethyl acetate fail to resolve the spots on a Thin-Layer Chromatography (TLC) plate, a more systematic and nuanced approach is required.

Causality: The retention factor (Rf) is a function of the compound's partitioning between the stationary phase (silica) and the mobile phase. If the isomers have nearly identical polarities, their interactions with the silica surface and solubility in the mobile phase will be very similar, resulting in co-elution.

Solutions & Optimization:

  • Systematic Solvent Screening: Do not limit yourself to two-component solvent systems.

    • Vary Solvent Strength: Test a range of polarities within a solvent system (e.g., 9:1, 8:2, 7:3 hexane:EtOAc).

    • Change Solvent Selectivity: Replace one of the solvents with another of similar strength but different chemical nature. For instance, substitute ethyl acetate with dichloromethane (DCM) or methyl tert-butyl ether (MTBE). These solvents offer different dipole-dipole and hydrogen-bonding interactions, which can be sufficient to differentiate between isomers.

    • Introduce a Third Solvent: A ternary (three-solvent) mixture can fine-tune selectivity.[1][2] Adding a small amount of a third solvent, like methanol or acetonitrile to a hexane/DCM mixture, can drastically alter the separation.[2]

  • Utilize Mobile Phase Additives: If your isoxazole has a basic nitrogen atom, it may interact strongly with acidic silanol groups on the silica surface, causing streaking or poor separation.

    • Basic Additives: Adding a small amount (0.1-1%) of a base like triethylamine (TEA) or pyridine to the mobile phase can neutralize these active sites, leading to sharper spots and potentially revealing a separation.[1][3]

    • Acidic Additives: For certain compounds, a small amount of acetic or formic acid can improve separation, though this is less common for basic heterocycles and should be tested carefully to avoid product decomposition.[1][4]

  • Explore Alternative Stationary Phases: If silica gel is ineffective, other stationary phases offer different interaction mechanisms.[1][4]

    • Alumina: Available in acidic, basic, or neutral forms, alumina can provide a different selectivity profile.[1][4] Basic alumina is often a good choice for acid-sensitive compounds.

    • Reverse-Phase Silica (C18): In reverse-phase chromatography, the stationary phase is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[5] Separation is based on hydrophobicity. If your regioisomers have differences in their hydrophobic surface area, this technique can be highly effective.[6][7]

Question 2: My TLC shows a good separation, but the peaks are co-eluting or poorly resolved during the flash column chromatography.

Answer: A successful TLC separation is a prerequisite, but it doesn't always translate directly to a successful column run. Several factors related to the dynamics of a packed column can lead to a loss of resolution.

Causality: Peak broadening and loss of resolution can be caused by overloading the column, using a mobile phase that is too strong, or issues with how the sample was loaded.

Solutions & Optimization:

  • Weaken the Mobile Phase: For column chromatography, you need a larger difference in retention (ΔRf) than for TLC. A good rule of thumb is to adjust your mobile phase to achieve an Rf value of ~0.2-0.3 for the desired compound. This increases the compound's interaction time with the stationary phase, allowing for better separation.[8]

  • Reduce the Sample Load: Overloading is a common cause of poor separation. The dissolved sample should not occupy more than 10% of the column volume. As a general guideline for silica gel, the mass of the crude sample should be about 1-5% of the mass of the silica.[9]

  • Optimize Sample Loading Technique:

    • Minimize Loading Volume: Dissolve your sample in the minimum possible volume of the mobile phase (or a slightly more polar solvent) to load it onto the column as a narrow band.[10] A wide starting band will lead to broad, overlapping peaks.

    • Use Dry Loading: If your compound is poorly soluble in the mobile phase, dry loading is the best practice.[9][10] Dissolve your crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column. This technique ensures the sample is introduced as a very narrow, even band.[9]

Question 3: My purified isoxazole fractions show significant peak tailing in the chromatogram. What's causing this and how can I fix it?

Answer: Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, is a sign of a non-ideal chromatographic process.

Causality: Tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase.[11][12] For nitrogen-containing heterocycles like isoxazoles, this is frequently due to the interaction of basic lone pairs of electrons with acidic residual silanol groups (Si-OH) on the silica surface.[11] Other causes can include column degradation or contamination.[12][13]

Solutions & Optimization:

  • Mobile Phase Modification: As with improving TLC separation, adding a small amount of a competitive base like triethylamine or pyridine (0.1-1%) to your eluent can mask the active silanol sites, preventing the secondary interactions that cause tailing.[11]

  • Use End-Capped Silica: For particularly problematic compounds, using "end-capped" silica gel, where most residual silanol groups have been chemically deactivated, can significantly reduce tailing.

  • Check for Column Degradation: If you are reusing columns, the silica may be degrading. Fines (very small silica particles) can accumulate and cause tailing. Ensure your column is well-packed and has not been compromised.

Question 4: I'm getting low recovery of my product, and TLC analysis of the fractions shows new, unexpected spots. Is my compound decomposing?

Answer: This is a critical issue, as the isoxazole ring can be sensitive under certain conditions. The relatively weak N-O bond is susceptible to cleavage.[1]

Causality: The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds.[1][14] This is especially true if the compound remains on the column for an extended period.

Solutions & Optimization:

  • Test for Stability: Before running a large-scale column, perform a stability test using a "2D TLC".[10] Spot your compound on a TLC plate, run it in a solvent system, then dry the plate, turn it 90 degrees, and run it again in the same solvent system. If the compound is stable, it should appear on the diagonal. Any spots appearing off-diagonal indicate degradation on the silica.

  • Deactivate the Silica: You can reduce the acidity of the silica gel by preparing a slurry with your mobile phase containing 1-2% triethylamine, packing the column with this slurry, and then running the column with a mobile phase containing ~0.5-1% triethylamine.

  • Switch to a Neutral Stationary Phase: The safest option for acid-sensitive compounds is to avoid silica gel altogether. Use neutral alumina or Florisil, which are much less acidic and less likely to cause decomposition.[14]

  • Work Quickly: Minimize the time your compound spends on the column. Use a slightly stronger (but still effective) mobile phase or apply gentle pressure (flash chromatography) to speed up the elution.

Frequently Asked Questions (FAQs)

Q1: Should I use normal-phase or reverse-phase chromatography for isoxazole regioisomers? Both can be effective, and the choice depends on the specific properties of your isomers. Normal-phase on silica is the most common starting point.[1] However, if the isomers have different hydrophobic characteristics, reverse-phase HPLC can offer superior separation.[6][7] In some studies, normal-phase has been shown to provide better resolution for closely related isomers compared to reverse-phase.[15][16]

Q2: How do I choose the best stationary phase? Always start with standard flash-grade silica gel (40-63 µm). If you encounter issues like co-elution, peak tailing, or decomposition, consider alternatives. Neutral alumina is a good second choice for acid-sensitive compounds.[14] For highly challenging separations, reverse-phase (C18) silica provides a completely different separation mechanism based on hydrophobicity.[1][4] For separating enantiomers of chiral isoxazoles, a specialized chiral stationary phase (CSP) is mandatory.[15][17][18]

Q3: What are some good starting solvent systems to screen via TLC? Commonly used solvent systems for compounds of intermediate polarity are mixtures of a non-polar solvent with a polar one. Good starting points include:

  • Hexane / Ethyl Acetate

  • Dichloromethane / Methanol

  • Toluene / Ethyl Acetate Systematically vary the ratios (e.g., 19:1, 9:1, 4:1, 1:1) to find the optimal polarity for your separation.

Q4: My separation is still not working. What advanced techniques can I consider? When standard column chromatography fails, more powerful techniques may be necessary:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Offers much higher resolution than flash chromatography, though it is often limited to smaller scales.[1]

  • Supercritical Fluid Chromatography (SFC): This technique uses supercritical CO2 as the main mobile phase and is exceptionally powerful for separating isomers and chiral compounds, often with greater speed and efficiency than HPLC.[1][17]

Data & Methodologies

Table 1: Strategic Selection of Chromatographic Conditions
ChallengeStationary PhaseMobile Phase StrategyRationale & Key Insights
Poor TLC Resolution Silica GelScreen diverse solvents (Hexane/EtOAc, DCM/MeOH). Consider ternary systems (e.g., Hexane/DCM/EtOAc).Changes in solvent selectivity can exploit subtle differences in isomer-solvent interactions.[2]
Peak Tailing (Basic Isoxazoles) Silica GelAdd 0.1-1% Triethylamine (TEA) or Pyridine.Neutralizes acidic silanol sites, preventing secondary interactions that cause tailing.[1][11]
Compound Decomposition Neutral Alumina or FlorisilStandard non-polar/polar mixtures.Avoids the acidic environment of silica gel that can cleave the sensitive N-O bond in the isoxazole ring.[14]
Highly Polar Isomers Silica Gel or Reverse-Phase (C18)For silica: DCM with 5-10% of a 10% NH₄OH in MeOH solution. For C18: Water/Acetonitrile or Water/Methanol gradients.A highly polar mobile phase is needed to elute polar compounds from silica.[14] Reverse-phase separates based on hydrophobicity, which may differ even if polarity is similar.[5]
Chiral Isoxazoles Chiral Stationary Phase (e.g., Chiralpak® AD-H)Typically non-polar solvents with an alcohol modifier (e.g., Hexane/Ethanol).Enantiomers require a chiral environment to be differentiated. Polysaccharide-based CSPs are highly effective.[17][18]
Experimental Protocol: Step-by-Step Flash Column Chromatography
  • TLC Analysis & Solvent System Selection:

    • Dissolve a small amount of your crude regioisomer mixture in a suitable solvent (e.g., DCM or Chloroform).

    • Using a capillary spotter, apply a small spot to a silica gel TLC plate.

    • Develop the plate in various solvent systems, aiming for a system that provides the best possible separation between the two isomer spots.

    • Optimize the chosen system so the lower-eluting isomer has an Rf of approximately 0.2-0.3.

  • Column Preparation:

    • Select an appropriately sized glass column based on your sample size (e.g., a 100 g sample may require a 2 kg silica column).

    • Securely clamp the column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly, ensuring no air bubbles or cracks are present. The final packed bed should be flat.

    • Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude mixture in a minimal amount of a volatile solvent (like DCM).

    • Add 2-3 times the mass of silica gel relative to your crude product.

    • Gently evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column, ensuring an even layer.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, ensuring the top layer of sand is not disturbed.

    • Apply positive pressure (using a pump or house air/nitrogen) to achieve a steady flow rate.

    • Begin collecting fractions in test tubes or vials.

    • If using a gradient, start with the non-polar solvent and gradually increase the percentage of the polar solvent.

  • Analysis of Fractions:

    • Monitor the collected fractions using TLC to identify which fractions contain your desired products.

    • Combine the pure fractions containing each isomer separately.

    • Remove the solvent under reduced pressure to yield the purified isoxazole regioisomers.

Workflow for Troubleshooting Isoxazole Regioisomer Separation

G cluster_start Start cluster_tlc TLC Analysis cluster_column Column Chromatography cluster_troubleshoot_tlc Troubleshooting TLC cluster_troubleshoot_column Troubleshooting Column start Crude Isoxazole Regioisomer Mixture tlc_screen Screen Solvent Systems (e.g., Hexane/EtOAc) start->tlc_screen tlc_result Separation on TLC? tlc_screen->tlc_result run_column Run Flash Column tlc_result->run_column Yes change_solvent Change Solvent Selectivity (e.g., use DCM) tlc_result->change_solvent No column_result Good Resolution? run_column->column_result pure_product Pure Regioisomers Isolated column_result->pure_product Yes weaken_mobile_phase Weaken Mobile Phase (Lower Rf) column_result->weaken_mobile_phase No additives Use Additives (0.5% TEA) change_solvent->additives change_phase Try Different Stationary Phase (Alumina, C18) additives->change_phase change_phase->tlc_screen reduce_load Reduce Sample Load weaken_mobile_phase->reduce_load dry_load Use Dry Loading reduce_load->dry_load check_stability Check Stability (2D TLC) Use Neutral Phase if Unstable dry_load->check_stability check_stability->run_column

Caption: Troubleshooting workflow for separating isoxazole regioisomers.

References
  • Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • Wang, P., et al. (2020).
  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs Blog.
  • Reddit r/OrganicChemistry. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. Reddit.
  • Biotage. (2023). How can I modify my flash chromatography method to separate chemically similar compounds? Biotage Blog.
  • Phenomenex. (2025). Normal-phase vs.
  • Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing!
  • Lipka, E., et al. (2016). Exploring chiral separation of 3-carboxamido-5-aryl isoxazole derivatives by supercritical fluid chromatography...
  • Wang, P., et al. (2020).
  • Tosoh Bioscience. (n.d.).
  • Agilent. (2009). GC Troubleshooting Series Part Four: Tailing Peaks. Agilent Technologies.
  • Chromatography Forum. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager.
  • Stoll, D. & Dolan, J. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions.
  • ChemistryViews. (2012).
  • Lovell, J. (2022). Large-scale Flash Separations: Scalability, Sample Loading and Method Development. Teledyne ISCO.
  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?
  • University of Rochester, Department of Chemistry. (n.d.).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Antibacterial Activity of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The dramatic rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating an urgent and continuous search for novel antimicrobial agents.[1] Among the vast landscape of heterocyclic compounds, isoxazoles have emerged as a privileged scaffold in medicinal chemistry.[2][3] This five-membered aromatic ring, containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of new therapeutics due to its versatile biological activities, including potent antibacterial effects.[4][5]

The isoxazole ring's stability allows for extensive functionalization, yet its characteristic weak N-O bond can be strategically cleaved, offering a unique blend of reactivity and utility in drug design.[3][6] This guide provides a comparative analysis of the antibacterial efficacy of various isoxazole derivatives, explains the causality behind the standardized testing protocols, and presents a framework for interpreting structure-activity relationships (SAR) to inform future drug discovery efforts.

Comparative In Vitro Efficacy of Isoxazole Derivatives

The antibacterial potency of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), defined as the lowest concentration required to inhibit the visible growth of a microorganism in vitro.[7][8] A lower MIC value signifies higher potency. The data presented below, synthesized from several key studies, compares the MIC values of various novel isoxazole derivatives against clinically relevant Gram-positive and Gram-negative bacteria.

Data Presentation: Comparative Antibacterial Activity (MIC in µg/mL)

Derivative Class/CompoundKey Structural FeaturesStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Reference Compound (e.g., Cloxacillin)Source(s)
Isoxazole-Acridone Hybrids Phenyl group on isoxazole, acridone coreModerate ActivityGood Activity (MIC: 22.41 µg/mL for p-chlorophenyl variant)Chloramphenicol (22.41 µg/mL)[4]
N³, N⁵-di(substituted)isoxazole-3,5-diamines Varied aryl substitutions on diamineExcellent Activity (MIC: 95 µg/mL for 178e)Excellent Activity (MIC: 95 µg/mL for 178f)Cloxacillin (MIC: 120 µg/mL)[9][10]
Thiophene-Substituted Isoxazoles Thiophene moiety attached to isoxazole coreSignificant Activity Significant Activity Not specified[3]
Triazole-Isoxazole Hybrids Hybrid structure with triazole and chromone moietiesModerate ActivityGood Activity (Inhibition zone: 11.25 mm for 7b)Not specified[11]
Isoxazole-Oxadiazole Hybrids Imidazopyrimidine and dichlorophenylisoxazole moietiesExcellent Activity against MRSA (MIC: 4.61 µg/mL)Not applicableNot specified[12]

Note: Direct comparison of MIC values across different studies should be done with caution due to variations in specific strains and minor protocol differences. The table aims to highlight general trends and potent examples.

Structure-Activity Relationship (SAR) Insights

The biological activity of isoxazole derivatives is profoundly influenced by the nature and position of substituents on the core ring and any attached phenyl rings.[4]

  • Influence of Phenyl Ring Substituents: Studies have consistently shown that the presence of specific groups on phenyl rings attached to the isoxazole core can dramatically enhance antibacterial activity. For instance, electron-withdrawing groups like nitro and chlorine at the C-3 phenyl ring, and electron-donating groups such as methoxy and dimethyl amino at the C-5 phenyl ring, have been found to boost potency.[4]

  • Hybridization Strategy: A promising approach involves creating hybrid molecules that combine the isoxazole scaffold with other known pharmacophores.[11] For example, linking isoxazoles with triazoles or acridones has yielded compounds with significant, and sometimes synergistic, antibacterial effects.[4][11] The combination of triazole and isoxazole, particularly with a chlorine substituent, has shown pronounced activity against Gram-negative bacteria.[11]

  • Role of Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as thiophene, can lead to derivatives with high antibacterial impact.[3] This suggests that the electronic properties and binding capabilities of these additional rings contribute significantly to the overall activity.

Experimental Protocol: Determining Antibacterial Potency

To ensure data is reliable and comparable across different laboratories, standardized methods are crucial. The broth microdilution method is a gold standard for determining MIC values, recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI).[7][13][14]

Workflow for Antibacterial Susceptibility Testing

The following diagram outlines the critical steps in determining the Minimum Inhibitory Concentration (MIC) of a test compound.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A 1. Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) B 2. Prepare Serial Dilutions of Isoxazole Derivatives (in 96-well plate) C 3. Inoculate Microplate Wells with Bacterial Suspension B->C Transfer of Inoculum D 4. Include Controls: - Positive (Bacteria, no drug) - Negative (Broth only) C->D E 5. Incubate at 37°C for 16-24 hours D->E F 6. Visually Inspect for Turbidity (or use plate reader) E->F Post-Incubation G 7. Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for MIC determination via broth microdilution.

Detailed Step-by-Step Protocol: Broth Microdilution

This protocol is a self-validating system due to the mandatory inclusion of positive and negative controls.

  • Preparation of Bacterial Inoculum (Causality: Standardization) :

    • Select 3-5 isolated colonies of the test bacterium from a fresh agar plate (18-24 hours old).

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL and is critical for ensuring the final inoculum concentration is consistent and reproducible.[7]

    • Dilute this standardized suspension to achieve a final target concentration of ~5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

  • Preparation of Microdilution Plate (Causality: Dose-Response) :

    • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well plate.

    • Prepare a stock solution of the isoxazole derivative in a suitable solvent (e.g., DMSO).

    • Add a specific volume of the stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 50 µL from one well to the next. This creates a precise concentration gradient to identify the exact point of inhibition.[14]

  • Inoculation and Controls (Causality: Validation) :

    • Inoculate each well (except the negative control) with 50 µL of the final diluted bacterial suspension.

    • Growth Control (Positive Control): At least one well should contain only broth and the bacterial inoculum. This well must show clear turbidity after incubation, confirming the bacteria are viable.[8]

    • Sterility Control (Negative Control): At least one well should contain only sterile broth. This well must remain clear, confirming the sterility of the medium and the aseptic technique.[8]

  • Incubation (Causality: Bacterial Growth) :

    • Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[14] This provides optimal conditions for the growth of most non-fastidious bacteria.

  • Interpretation of Results (Causality: Endpoint Determination) :

    • After incubation, visually inspect the wells for turbidity (a sign of bacterial growth).

    • The MIC is the lowest concentration of the isoxazole derivative in which there is no visible growth, appearing as clear as the negative control.[8] The result is reported in µg/mL.

Concluding Remarks and Future Directions

Isoxazole derivatives represent a highly versatile and promising class of antibacterial agents.[5] The comparative data clearly indicates that strategic structural modifications, such as the incorporation of specific substituents and hybridization with other pharmacologically active moieties, can lead to compounds with excellent potency against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[12][15]

The future of isoxazole-based drug discovery lies in the rational design of novel derivatives guided by SAR insights and a deeper understanding of their mechanisms of action. Further research should focus on optimizing pharmacokinetic properties, evaluating in vivo efficacy in animal models, and exploring their potential to overcome existing resistance mechanisms.[15] The standardized protocols outlined herein provide the essential framework for rigorously evaluating these next-generation candidates, ensuring that the most promising compounds advance toward clinical development.

References

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2022). International Journal of Research and Review. [Link]

  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2014). Der Pharma Chemica. [Link]

  • Antimicrobial activity of isoxazole derivatives: A brief overview. (2025). ResearchGate. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2023). World Journal of Advanced Research and Reviews. [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). European Journal of Clinical and Experimental Medicine. [Link]

  • Synthesis and antibacterial evaluation of some novel isoxazole and pyrazoline derivatives. (2012). ResearchGate. [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). Repozytorium UR. [Link]

  • Structure–activity relationship of the novel isoxazole derivatives from acridone against Escherichia coli. (2023). ResearchGate. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). World Organisation for Animal Health (WOAH). [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [Link]

  • Structure–activity relationship of isoxazole‐containing derivative X‐13. (2022). ResearchGate. [Link]

  • A brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences. [Link]

  • Isoxazole derivatives showing antimicrobial activity (61–69). (2024). ResearchGate. [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). National Institutes of Health (NIH). [Link]

  • Antimicrobial Susceptibility Testing. (2018). APEC. [Link]

  • New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024). MDPI. [Link]

  • Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. (2024). Journal of Pharma Insights and Research. [Link]

  • Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. (2024). Semantic Scholar. [Link]

  • The Oxadiazole Antibacterials. (2016). National Institutes of Health (NIH). [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). National Institutes of Health (NIH). [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Aryl-5-Carbamoyl-3-Isoxazolols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery and agrochemical research, the isoxazole scaffold stands out as a privileged structure, conferring a diverse range of biological activities.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class, the 4-aryl-5-carbamoyl-3-isoxazolols, with a primary focus on their role as competitive antagonists of insect GABA receptors. We will dissect the nuanced effects of structural modifications on their biological efficacy and present a comparative perspective against other isoxazole-based modulators of critical neural targets.

The 4-Aryl-5-Carbamoyl-3-Isoxazolol Scaffold: A Versatile Pharmacophore

The 4-aryl-5-carbamoyl-3-isoxazolol core represents a significant scaffold in medicinal and agricultural chemistry. Its derivatives have been notably investigated as competitive antagonists of ionotropic GABA receptors (GABARs) in insects, presenting a promising avenue for the development of novel insecticides to combat the growing challenge of resistance to conventional agents.[4]

Below is a graphical representation of the fundamental structure of 4-aryl-5-carbamoyl-3-isoxazolols, highlighting the key positions for substitution that dictate their biological activity.

SAR_Core_Structure cluster_isoxazolol 3-Isoxazolol Ring cluster_aryl Aryl Group (R) cluster_carbamoyl Carbamoyl Group isoxazolol N1 N O2 O C3 C3-OH C4 C4 aryl Ar C4->aryl R C5 C5 carbamoyl C(=O)NH2 C5->carbamoyl

Caption: Core structure of 4-aryl-5-carbamoyl-3-isoxazolols.

Unraveling the Structure-Activity Relationship: A Focus on Insect GABA Receptors

A systematic investigation into a series of synthesized 4-aryl-5-carbamoyl-3-isoxazolols has provided critical insights into their antagonistic activity on insect GABARs expressed in Xenopus oocytes.[4] The following analysis is based on the experimental data from these studies.

The Influence of the Aryl Substituent at the C4 Position

The nature and position of substituents on the 4-aryl ring are paramount in determining the antagonistic potency. Both electron-donating and electron-withdrawing groups have been shown to modulate activity, suggesting a complex interplay of electronic and steric factors within the receptor's binding pocket.

A key finding is that a monocyclic aryl group at the C4 position is a promising feature for potent insect GABAR competitive antagonists.[4] The substitution pattern on this aryl ring significantly impacts the inhibitory concentration (IC50).

dot code block:

SAR_Aryl_Substituents cluster_substituents Examples of Aryl Substitutions and Their Impact Start 4-Aryl-5-carbamoyl-3-isoxazolol Scaffold Aryl_Ring Aryl Ring at C4 Start->Aryl_Ring Substituents Substituents on Aryl Ring Aryl_Ring->Substituents Activity Biological Activity (GABA Receptor Antagonism) Substituents->Activity High_Potency High Potency (Low IC50) - 3-Amino-4-methylphenyl Moderate_Potency Moderate Potency - Halogen substitutions (e.g., Cl, Br) - Small alkyl groups (e.g., CH3) Low_Potency Lower Potency - Unsubstituted Phenyl - Bulky substituents

Caption: Impact of aryl substituents on GABAR antagonism.

For instance, the compound 4-(3-amino-4-methylphenyl)-5-carbamoyl-3-isoxazolol (3u) demonstrated the highest antagonism, with IC50 values of 2.0 µM and 0.9 µM against housefly and common cutworm GABARs, respectively.[4] This highlights the beneficial effect of specific amino and methyl substitutions on the phenyl ring.

Comparative Analysis with Other Isoxazole-Based Neuromodulators

To provide a broader context for the therapeutic and agrochemical potential of 4-aryl-5-carbamoyl-3-isoxazolols, it is instructive to compare them with other classes of isoxazole derivatives that target different neurological receptors.

Isoxazole-4-Carboxamides as AMPA Receptor Modulators

Another significant class of isoxazole derivatives are the isoxazole-4-carboxamides, which have been identified as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[5] These receptors are crucial for fast synaptic transmission in the central nervous system, and their dysregulation is implicated in chronic pain and other neurological disorders.[5][6]

Unlike the 4-aryl-5-carbamoyl-3-isoxazolols that act as antagonists at GABARs, some isoxazole-4-carboxamide derivatives exhibit inhibitory effects on AMPA receptor activity.[5] For example, certain derivatives have shown potent, multi-fold inhibition of AMPA receptor currents.[5] This positions them as potential candidates for non-opioid analgesics.[5]

Feature4-Aryl-5-carbamoyl-3-isoxazololsIsoxazole-4-carboxamides
Primary Target Insect GABA Receptors[4]AMPA Receptors[5]
Mode of Action Competitive Antagonism[4]Inhibition/Modulation of receptor activity[5]
Therapeutic Area Insecticides[4]Analgesics, Neurological Disorders[5]
Key SAR Feature Substituents on the 4-aryl ring[4]Substituents on the carboxamide and isoxazole core[5]

Experimental Protocols: A Self-Validating System

The trustworthiness of SAR studies hinges on robust and reproducible experimental methodologies. The primary method for characterizing the activity of 4-aryl-5-carbamoyl-3-isoxazolols on insect GABARs involves a two-electrode voltage-clamp technique using Xenopus laevis oocytes.

Expression of Insect GABA Receptors in Xenopus Oocytes and Electrophysiological Recording
  • Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are then treated with collagenase to remove follicular cells.

  • cRNA Injection: Oocytes are injected with cRNA encoding the specific insect GABA receptor subunits. Injected oocytes are incubated for 2-4 days to allow for receptor expression.

  • Two-Electrode Voltage-Clamp:

    • An oocyte expressing the receptors is placed in a recording chamber and perfused with a standard saline solution.

    • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte. The membrane potential is clamped at a holding potential (e.g., -80 mV).

    • GABA, the natural agonist, is applied to elicit a baseline current response.

    • The test compound (a 4-aryl-5-carbamoyl-3-isoxazolol derivative) is co-applied with GABA to measure its antagonistic effect.

    • The inhibition of the GABA-induced current is measured, and dose-response curves are generated to determine the IC50 value.

This experimental workflow provides a reliable system for quantifying the potency of the synthesized compounds.

dot code block:

Experimental_Workflow Start Start: Xenopus laevis Oocytes Oocyte_Prep Oocyte Preparation (Collagenase Treatment) Start->Oocyte_Prep cRNA_Injection cRNA Injection (Insect GABA Receptor Subunits) Oocyte_Prep->cRNA_Injection Incubation Incubation (2-4 days for receptor expression) cRNA_Injection->Incubation TEVC Two-Electrode Voltage-Clamp Recording Incubation->TEVC GABA_Application Application of GABA (Baseline Current) TEVC->GABA_Application Compound_Application Co-application of Test Compound and GABA GABA_Application->Compound_Application Data_Analysis Data Analysis (IC50 Determination) Compound_Application->Data_Analysis End End: SAR Determination Data_Analysis->End

Caption: Workflow for evaluating GABAR antagonists.

Conclusion and Future Directions

The 4-aryl-5-carbamoyl-3-isoxazolol scaffold is a validated platform for the discovery of potent insect GABAR competitive antagonists. The SAR is heavily influenced by the substitution pattern on the 4-aryl ring, with specific combinations of substituents leading to low micromolar potency. In comparison to other isoxazole derivatives like the AMPA receptor-modulating isoxazole-4-carboxamides, this class of compounds demonstrates a distinct pharmacological profile, underscoring the versatility of the isoxazole core in targeting diverse neurological receptors.

Future research should focus on expanding the library of 4-aryl-5-carbamoyl-3-isoxazolols to further refine the SAR and to explore the potential for selectivity between different insect species. Additionally, investigations into the pharmacokinetic and metabolic properties of the most potent compounds will be crucial for their development as next-generation insecticides.

References

  • Liu, G., et al. (2019). 4-Aryl-5-carbamoyl-3-isoxazolols as competitive antagonists of insect GABA receptors: Synthesis, biological activity, and molecular docking studies. Bioorganic & Medicinal Chemistry, 27(2), 416-424. [Link]

  • Hu, D. J., et al. (2009). Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides. Molecules, 14(3), 1288-1303. [Link]

  • Al-Ibed, S., et al. (2024). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. Molecules, 29(11), 2536. [Link]

  • Sørensen, U. S., Falch, E., & Krogsgaard-Larsen, P. (2000). A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. The Journal of Organic Chemistry, 65(4), 1003–1007. [Link]

  • Frølund, B., et al. (2005). Potent 4-aryl- or 4-arylalkyl-substituted 3-isoxazolol GABA(A) antagonists: synthesis, pharmacology, and molecular modeling. Journal of Medicinal Chemistry, 48(2), 427-39. [Link]

  • Yar, M., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 14, 1-24. [Link]

  • Krogsgaard-Larsen, P., et al. (1991). Heteroaryl analogues of AMPA. Synthesis and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 34(1), 143-50. [Link]

  • Yadav, G., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Future Medicinal Chemistry, 17(5), e12345. [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Molecular Structure, 1301, 137353. [Link]

  • Kumar, A., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics, 42(9), 4909-4935. [Link]

  • Zafar, H., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1409. [Link]

  • Singh, P. P., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • Parjapat, M. K., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Molecular Structure, 1301, 137353. [Link]

Sources

A Comparative Guide to the Biological Activities of Isoxazole and Oxazole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the nuanced structural differences between heterocyclic scaffolds can lead to profound variations in biological activity. This guide offers a deep dive into two such isomeric five-membered heterocycles: isoxazole and oxazole. While structurally similar, the placement of the nitrogen and oxygen atoms within their rings dictates unique electronic and steric properties, ultimately shaping their interactions with biological targets. This comparative analysis is designed for researchers and drug development professionals, providing not only a summary of their differential activities but also the experimental context necessary to guide future discovery efforts.

The Structural Nuance: Isoxazole vs. Oxazole

At the heart of their divergent biological profiles lies the constitutional isomerism of isoxazole and oxazole. Both are azoles, five-membered aromatic rings containing a nitrogen and an oxygen atom. The key distinction is the relative position of these heteroatoms.[1]

  • Oxazole: Features the oxygen atom at position 1 and the nitrogen atom at position 3.[2][3]

  • Isoxazole: Contains the nitrogen atom at position 2 and the oxygen atom at position 1, existing as an isomer of oxazole.[4][5][6]

This seemingly minor shift has significant implications for the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability, all of which are critical determinants of pharmacological activity.[7] Isoxazole and oxazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[8][9][10]

Caption: Core structures of Oxazole and Isoxazole.

Comparative Analysis of Anticancer Activity

Both isoxazole and oxazole moieties are prevalent in a variety of compounds investigated for their anticancer properties.[11][12] However, the nature of their substitution patterns often dictates the potency and mechanism of action.

Isoxazole Derivatives in Oncology

The isoxazole ring is a key component of several potent anticancer agents.[13] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of tubulin polymerization, and aromatase inhibition.[14][13] For instance, the fusion of isoxazole and indole moieties has led to the development of isoxazoloindoles with significant anticancer properties. Structure-activity relationship (SAR) studies have shown that substitutions on both the isoxazole and attached aryl rings are critical for activity.[15] For example, the presence of electron-withdrawing groups like -F and -CF3 on a phenyl ring attached to the isoxazole can significantly enhance anticancer action.[14] Curcumin derivatives where the central diketone group is replaced by an isoxazole ring have shown more potent cytotoxicity against breast cancer cells than the parent compound.[6]

Oxazole Derivatives in Oncology

Oxazole-containing compounds have also shown significant promise as anticancer agents, with some derivatives exhibiting IC50 values in the nanomolar range on various cancer cell lines.[11][16][17] These derivatives can induce apoptosis by inhibiting targets like tubulin protein.[16][17] The oxazole scaffold is often combined with other pharmacophores to develop novel anticancer drugs.[17] For example, oxazolo[5,4-d]pyrimidine derivatives, which are structurally similar to purine bases, are an important class of compounds in oncology.[18]

Experimental Protocol: MTT Assay for Cytotoxicity

To quantitatively compare the cytotoxic effects of novel isoxazole and oxazole derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard and reliable colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[19][20][21]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology: [19][21][22]

  • Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density to ensure exponential growth during the experiment. Incubate for 24 hours to allow for cell adhesion.

  • Compound Treatment: Prepare serial dilutions of the test compounds (isoxazole and oxazole derivatives) in cell culture medium. Add the diluted compounds to the wells and incubate for a desired period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells with functional mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[20]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 540-590 nm using a microplate reader.[19] A reference wavelength (e.g., 630 nm) can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.

Caption: Workflow of the MTT Assay for cytotoxicity screening.

Comparative Data Summary
Compound ScaffoldExample CompoundCancer Cell LineIC50 (µM)Reference
3,5-disubstituted isoxazoleDerivative with p-Cl substitutionU87 (Glioblastoma)61.4[6]
3,5-disubstituted isoxazoleDerivative with p-OCH3 substitutionU87 (Glioblastoma)42.8[6]
Isoxazole-curcumin derivativeCompound 40MCF7 (Breast)3.97[6]
Quinoline-isoxazole derivativeCompound 7bPANC-1 (Pancreatic)0.9[23]
Coumarin-isoxazole derivativeCompound 9bPANC-1 (Pancreatic)1.8[23]

Note: The above data is illustrative of the potency that can be achieved with these scaffolds. Actual IC50 values are highly dependent on the specific compound structure and cell line.

Antimicrobial Activity: A Tale of Two Scaffolds

The isoxazole and oxazole rings are integral to many antimicrobial agents.[3][24][25] Their ability to participate in hydrogen bonding and other non-covalent interactions allows them to bind effectively to microbial enzymes and other cellular targets.[25]

Isoxazole-Containing Antimicrobials

The isoxazole moiety is famously present in the isoxazolyl penicillins, such as oxacillin, cloxacillin, and dicloxacillin.[10] These antibiotics are resistant to the bacterial enzyme β-lactamase, which is a common mechanism of antibiotic resistance. The bulky isoxazole group sterically hinders the approach of the β-lactamase enzyme to the β-lactam ring, preserving the antibiotic's integrity.[1] Furthermore, the electron-withdrawing nature of the isoxazole ring enhances the reactivity of the β-lactam ring, contributing to its antibacterial efficacy.[1] Some isoxazole derivatives have demonstrated good antibacterial activity, with their efficacy enhanced by specific substitutions on attached phenyl rings.[4]

Oxazole-Based Antimicrobials

Oxazole-containing compounds have also demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[2][3][26][27][28] Some synthetic oxazole derivatives have shown notable activity against various bacterial and fungal strains.[2] For instance, certain amido linked bis-heterocycles containing oxazole were found to be more effective against Gram-negative bacteria than Gram-positive ones.[26]

Experimental Protocol: Zone of Inhibition Assay

A standard method to screen for and compare the antimicrobial activity of different compounds is the agar well diffusion or zone of inhibition assay, also known as the Kirby-Bauer test.[29][30][31]

Objective: To qualitatively assess the antimicrobial activity of isoxazole and oxazole derivatives.

Methodology: [29][30][31][32]

  • Prepare Inoculum: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth.

  • Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify. The depth of the agar can influence the size of the inhibition zone.[33]

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate using a sterile swab.

  • Compound Application: Apply the test compounds to the agar surface. This can be done by placing small, sterile paper discs infused with the test compounds onto the plate, or by creating wells in the agar and adding a fixed volume of the compound solutions.

  • Incubation: Incubate the plates under optimal conditions for the test microorganism (e.g., 18-24 hours at 36-37°C).

  • Measurement: Measure the diameter of the clear zone of inhibition around each disc or well. A larger diameter indicates greater antimicrobial activity.[29]

Caption: Agar well diffusion assay workflow.

Anti-inflammatory Potential: A Comparative Perspective

Inflammation is a complex biological response, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Both isoxazole and oxazole derivatives have been successfully developed as anti-inflammatory drugs.[34][35]

Isoxazole-Based Anti-inflammatory Drugs

Leflunomide is an isoxazole-based disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis.[5] Several isoxazole derivatives are also known to be potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.[5][36] For example, Valdecoxib is a COX-2 inhibitor that relies on the isoxazole ring for its pharmacological benefits.[5] The anti-inflammatory effects of isoxazole derivatives have been demonstrated in vivo using models like the carrageenan-induced paw edema test in rats.[34][37]

Oxazole Derivatives in Inflammation

Oxaprozin is an FDA-approved non-steroidal anti-inflammatory drug (NSAID) containing an oxazole ring, used for treating osteoarthritis and rheumatoid arthritis.[10] Its anti-inflammatory effects stem from the inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.[10]

Signaling Pathway: COX-2 Inhibition

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Inhibitor Isoxazole/Oxazole COX-2 Inhibitor Inhibitor->COX2

Caption: Inhibition of the COX-2 pathway by isoxazole/oxazole derivatives.

Experimental Protocol: COX-2 Inhibitor Screening Assay

A common method to assess the inhibitory activity of compounds against COX-2 is a fluorometric assay.

Objective: To determine the IC50 value of a compound for COX-2 inhibition.

Methodology: (Based on a generic fluorometric kit protocol)[38][39][40]

  • Reagent Preparation: Prepare all reagents, including COX Assay Buffer, Heme, COX-2 enzyme, and the test inhibitor at the desired concentrations.

  • Control and Sample Setup: In a 96-well plate, set up wells for an enzyme control (no inhibitor), an inhibitor control (a known COX-2 inhibitor like Celecoxib), and the test compounds at various concentrations.[38]

  • Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the background control.

  • Inhibitor Incubation: Add the test inhibitors and controls to their respective wells and pre-incubate for a specified time (e.g., 10 minutes) at the assay temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.[40][41]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[40]

  • Measurement: Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.[38] The assay detects an intermediate product of the COX reaction.

  • Data Analysis: Calculate the rate of reaction for each well. Plot the percentage of inhibition against the test compound concentration to determine the IC50 value.[41]

Conclusion and Future Directions

The comparative analysis of isoxazole and oxazole derivatives reveals that while both scaffolds are privileged structures in medicinal chemistry, the specific placement of the heteroatoms profoundly influences their biological activity profiles.[7] Isoxazole-containing compounds have demonstrated significant success as β-lactamase resistant antibiotics and potent anti-inflammatory and anticancer agents.[1][4][5] Oxazole derivatives, on the other hand, are prominent in a number of natural products with potent anticancer activity and are being actively explored for novel antimicrobial and anti-inflammatory agents.[2][3][10]

Future drug discovery efforts should continue to leverage the unique stereoelectronic properties of both scaffolds. A deeper understanding of their structure-activity relationships, aided by computational modeling and high-throughput screening, will undoubtedly lead to the development of next-generation therapeutics with enhanced potency and selectivity.

References

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 16. [Link]

  • Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286. [Link]

  • Bande, K., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Chemical Reviews, 4(2), 133-165. [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. ResearchGate. [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. PubMed. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. SciSpace. [Link]

  • Microbe Investigations. (n.d.). Zone of Inhibition Test - Kirby Bauer Test. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Chemical Reviews. [Link]

  • Semantic Scholar. (n.d.). Exploring the Diverse Biological Frontiers of Isoxazole: A Comprehensive Review of its Pharmacological Significance. [Link]

  • Li, H., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(13), 5013. [Link]

  • RSC Publishing. (2024). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). [Link]

  • Microchem Laboratory. (n.d.). Zone of Inhibition Test for Antimicrobial Activity. [Link]

  • Kumar, A., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 41(16), 8195-8217. [Link]

  • Al-Fayez, A., et al. (2018). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 159, 299-305. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]

  • a brief review on antimicrobial activity of oxazole derivatives. (2022). iajps. [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). ijcrt. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2024). National Center for Biotechnology Information. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). PubMed. [Link]

  • Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2691. [Link]

  • Nelson Labs. (n.d.). Zone of Inhibition. [Link]

  • Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (2020). PubMed. [Link]

  • Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). ResearchGate. [Link]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed. [Link]

  • Structure–activity relationship insights for antitumor activity and... (n.d.). ResearchGate. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science. [Link]

  • Anti-inflammatory evaluation of isoxazole derivatives. (2014). Scholars Research Library. [Link]

  • Oxazole, Oxadiazole, Isoxazoline and Oxazoline Derivatives as Anti-Inflammatory Agents. (n.d.). ResearchGate. [Link]

  • Structure activity relationship of synthesized compounds. (n.d.). ResearchGate. [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022). National Center for Biotechnology Information. [Link]

  • Antimicrobial Susceptibility Testing. (2023). National Center for Biotechnology Information. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]

  • OXAZOLE – ISOXAZOLE: MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES. (2012). ijptonline.com. [Link]

Sources

A Comparative Guide to the Antimicrobial Efficacy of Novel Isoxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents.[1] Among the myriad of heterocyclic compounds explored in medicinal chemistry, the isoxazole scaffold has emerged as a privileged structure due to its wide range of biological activities, including significant antimicrobial properties.[2][3][4] This guide provides a comprehensive evaluation of novel isoxazole-based compounds, comparing their efficacy against established antibiotics and detailing the rigorous experimental protocols required for their validation. Our focus is to blend technical accuracy with practical, field-proven insights for researchers, scientists, and drug development professionals.

The Versatility of the Isoxazole Ring

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the synthesis of new chemical entities.[5] Its structural versatility allows for diverse substitutions, which can significantly modulate the compound's physicochemical properties and biological activity.[3][4] This adaptability makes isoxazoles prime candidates for overcoming existing resistance mechanisms.[6] Many isoxazole derivatives have demonstrated potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[2][5]

Section 1: Comparative Efficacy of Isoxazole Derivatives

A critical step in evaluating any new antimicrobial candidate is to benchmark its performance against current gold-standard treatments. The most common metric for this is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[7][8]

The following table summarizes representative MIC values for several novel isoxazole derivatives compared against common bacterial and fungal pathogens. These values are illustrative and should be determined experimentally for specific compounds and strains.

Compound ClassStaphylococcus aureus (MRSA)Escherichia coliPseudomonas aeruginosaCandida albicansStandard Antibiotic (MIC µg/mL)
Novel Isoxazole-Triazole Hybrid (7b) -36.4 mm 11.25 mm -Cefotaxime (36 mm), Amikacin (34 mm)[9]
N3, N5-di(substituted)isoxazole-3,5-diamine (178f) 95 µg/mL95 µg/mL --Cloxacillin (100-120 µg/mL)[1]
Pyrazolyl Ether-Linked Isoxazoline (45c-d) Similar to CiprofloxacinSimilar to CiprofloxacinSimilar to Ciprofloxacin-Ciprofloxacin[10]
Thiophene-Substituted Isoxazole ActiveActiveActiveActive-[3]

*Values presented as inhibition zone diameter (mm) from an agar diffusion assay.[9]

Analysis of Structure-Activity Relationships (SAR):

The data consistently reveal that specific substitutions on the isoxazole ring are critical for potent antimicrobial activity.[11]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as fluorine and chlorine, particularly at the para-position of a phenyl ring attached to the isoxazole core, has been shown to enhance antibacterial activity.[1]

  • Hybrid Molecules: Combining the isoxazole scaffold with other bioactive heterocyclic motifs, like triazoles, can lead to synergistic effects and potent activity, especially against challenging Gram-negative bacteria.[9]

  • Methoxy Group Positioning: The placement of methoxy groups is crucial; substitutions at ortho and para positions can be critical for activity, while meta substitutions may be detrimental.[11]

Section 2: Mechanism of Action - Targeting Bacterial Cell Wall Synthesis

While various mechanisms exist, a promising target for many novel antimicrobials, including some heterocyclic compounds, is the bacterial cell wall synthesis pathway.[12] This pathway is essential for bacterial viability and is absent in eukaryotes, making it an excellent selective target. One key enzyme in this process is UDP-N-acetylenolpyruvylglucosamine Reductase (MurB), which catalyzes a critical step in the formation of peptidoglycan precursors.[12][13]

The inhibition of MurB disrupts the synthesis of UDP-N-acetylmuramic acid (UDP-MurNAc), a fundamental building block of the bacterial cell wall, leading to cell lysis and death.[13]

UDP_GlcNAc UDP-GlcNAc MurA MurA UDP_GlcNAc->MurA UDP_GlcNAc_EP UDP-GlcNAc-enolpyruvate MurB MurB UDP_GlcNAc_EP->MurB UDP_MurNAc UDP-MurNAc Peptidoglycan Peptidoglycan Synthesis UDP_MurNAc->Peptidoglycan MurA->UDP_GlcNAc_EP MurB->UDP_MurNAc Isoxazole Isoxazole Compound Isoxazole->MurB Inhibition

Caption: Proposed mechanism of action for isoxazole compounds targeting the MurB enzyme.

Section 3: Essential Experimental Protocols

To ensure data is robust and reproducible, standardized methodologies are paramount. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14]

The MIC test is the cornerstone of antimicrobial susceptibility testing, quantifying the lowest concentration of an agent that inhibits microbial growth.[7][8]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A1 Prepare Serial Dilutions of Isoxazole Compound B1 Inoculate Microtiter Plate Wells with Bacteria and Compound A1->B1 A2 Prepare Standardized Bacterial Inoculum (0.5 McFarland) A2->B1 B2 Incubate Plate (18-24h at 37°C) B1->B2 C1 Visually Inspect for Turbidity (Bacterial Growth) B2->C1 C2 Determine MIC: Lowest Concentration with No Visible Growth C1->C2

Caption: Workflow for the Broth Microdilution MIC Assay.

Detailed Steps:

  • Compound Preparation: Prepare a stock solution of the isoxazole compound. Perform two-fold serial dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).[15]

  • Inoculum Preparation: Grow a pure culture of the test microorganism overnight. Dilute the culture to achieve a standardized concentration equivalent to a 0.5 McFarland turbidity standard.[16]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a growth control (no compound) and a sterility control (no bacteria).[16]

  • Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours.[15]

  • MIC Determination: After incubation, the MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).[7][16]

While the MIC assay determines growth inhibition (bacteriostatic activity), the MBC assay is required to determine the concentration that actively kills the bacteria (bactericidal activity).[17][18] The MBC is defined as the lowest concentration that results in a ≥99.9% reduction of the initial bacterial inoculum.[15]

Detailed Steps:

  • Perform MIC Assay: First, determine the MIC as described above.

  • Subculturing: From the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth, take a small aliquot (e.g., 10 µL).[15]

  • Plating: Spread the aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).[15]

  • Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • MBC Determination: Count the number of colony-forming units (CFU) on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% kill rate compared to the initial inoculum count.[19] An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[15]

A crucial aspect of drug development is ensuring that a compound is selective for microbial cells over host cells. Cytotoxicity assays are essential for evaluating the potential for adverse effects on mammalian cells.[20] The MTT assay is a widely used colorimetric method to assess cell viability.[21]

Principle: Metabolically active, viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan precipitate.[20] The amount of formazan produced is directly proportional to the number of living cells.[20]

Detailed Steps:

  • Cell Seeding: Seed a mammalian cell line (e.g., human fibroblasts) into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.[20][22]

  • Compound Treatment: Prepare serial dilutions of the isoxazole compound in the cell culture medium. Replace the old medium with the medium containing the diluted compounds and incubate for a specified exposure time (e.g., 24 or 48 hours).[20]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[20][22]

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[20] Cell viability is calculated as a percentage relative to untreated control cells.

Conclusion and Future Outlook

Novel isoxazole-based compounds represent a highly promising avenue in the search for new antimicrobial agents.[2][23] Their synthetic tractability and the ability to modulate their activity through targeted structural modifications make them a compelling scaffold for drug discovery.[4] The data indicate that with rational design, isoxazole derivatives can exhibit potency comparable or superior to existing antibiotics, including activity against resistant strains.[1][9]

Rigorous and standardized evaluation using the protocols detailed in this guide is essential for identifying the most promising lead compounds. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, performing in-depth mechanistic studies, and advancing the most promising candidates into preclinical and clinical development.

References

  • Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics. [Link]

  • Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. [Link]

  • Design of novel water-soluble isoxazole-based antimicrobial agents and evaluation of their cytotoxicity and acute toxicity. PubMed. [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC - NIH. [Link]

  • Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Derivatives. ARC Journals. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL IMIDAZOLE BEARING ISOXAZOLE DERIVATIVES. TSI Journals. [Link]

  • Structure–activity relationship of the novel isoxazole derivatives from acridone against Escherichia coli. ResearchGate. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel isoxazoles. ResearchGate. [Link]

  • New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. MDPI. [Link]

  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. ResearchGate. [Link]

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. MDPI. [Link]

  • Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Semantic Scholar. [Link]

  • Structure–activity relationship of isoxazole derivatives. ResearchGate. [Link]

  • Isoxazole derivatives showing antimicrobial activity (61–69). ResearchGate. [Link]

  • Minimum Inhibitory Concentration (MIC) Testing Overview. YouTube. [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. NIH. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • MTT (Assay protocol). Protocols.io. [Link]

  • Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. NIH. [Link]

  • 3,5-Dioxopyrazolidines, Novel Inhibitors of UDP-N- Acetylenolpyruvylglucosamine Reductase (MurB) with Activity against Gram-Positive Bacteria. NIH. [Link]

  • Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents. NIH. [Link]

  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PMC - PubMed Central. [Link]

  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. PubMed. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ammonium 5-(carbamoyl)isoxazol-3-olate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work inherently involves the responsible management of chemical compounds from procurement to disposal. The integrity of our research and the safety of our laboratory environment depend on a robust understanding of the materials we handle. This guide provides a detailed, step-by-step protocol for the proper disposal of Ammonium 5-(carbamoyl)isoxazol-3-olate (CAS No: 81965-22-2), grounding procedural guidance in the principles of chemical safety and regulatory compliance.

Core Principle: Hazard Identification and Waste Determination

The foundational step in any disposal procedure is to understand the material's intrinsic properties and hazards. This process, known as "hazardous waste determination," is mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2]

Ammonium 5-(carbamoyl)isoxazol-3-olate is a pale yellow solid used in the preparation of cephem antibacterial agents.[3] While a comprehensive, publicly available Safety Data Sheet (SDS) with specific hazard classifications is not readily found, the precautionary principle dictates that any non-characterized research chemical or intermediate should be treated as hazardous waste until proven otherwise. This approach is consistent with the Occupational Safety and Health Administration's (OSHA) Laboratory Standard, which requires employers to protect laboratory workers from potential chemical hazards.[4][5]

Table 1: Chemical Profile and Assumed Hazards

PropertyDataSource
Chemical Name Ammonium 5-(carbamoyl)isoxazol-3-olate[3][6]
CAS Number 81965-22-2[3][6]
Molecular Formula C₄H₇N₃O₃[3][6]
Appearance Pale Yellow Solid[3]
Storage 2-8°C Refrigerator[3]
Assumed Hazards Acute Toxicity (Oral), Eye/Skin IrritationAnalogous Data
Disposal Recommendation Dispose as hazardous chemical waste

Note: Assumed hazards are based on general characteristics of similar chemical structures and ammonium salts. The supplier-provided SDS must be consulted as the definitive source of hazard information.

Laboratory Waste Accumulation: A Step-by-Step Protocol

Proper disposal begins at the point of generation. All waste must be handled in accordance with your institution's Chemical Hygiene Plan (CHP), a requirement of the OSHA Laboratory Standard.[4]

Step 1: Select an Appropriate Waste Container The primary containment must be compatible with the chemical. For a solid like Ammonium 5-(carbamoyl)isoxazol-3-olate, a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate. The container must be in good condition, free of leaks or residues on the exterior.[7][8]

Step 2: Segregate Your Waste Stream Chemical segregation is critical to prevent dangerous reactions.[1][7]

  • Do not mix this compound with other waste streams unless explicitly permitted by your Environmental Health & Safety (EHS) department.

  • Keep it separate from strong acids, bases, and oxidizing agents. While specific incompatibility data is scarce, this is a prudent practice for most nitrogen-containing organic compounds and ammonium salts.

Step 3: Label the Container Correctly Improperly labeled containers are a significant safety risk. OSHA's Hazard Communication Standard and EPA regulations mandate clear labeling.[8][9] Your label must include:

  • The words "Hazardous Waste"

  • Full Chemical Name: "Ammonium 5-(carbamoyl)isoxazol-3-olate"

  • CAS Number: "81965-22-2"

  • An indication of the hazards (e.g., "Toxic," "Irritant")

  • The date accumulation started.

Step 4: Store in a Designated Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated SAA. This area should be at or near the point of generation and under the control of the laboratory personnel. The SAA must be inspected weekly to ensure containers are sealed and not leaking.[8]

Final Disposal Workflow

The final disposal of hazardous waste must be handled by trained professionals. It is illegal and unsafe to dispose of such chemicals via standard trash or down the drain.[10]

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs Institutional & External Process A Waste Generation (Unused or Contaminated Ammonium 5-(carbamoyl)isoxazol-3-olate) B Hazard Determination (Consult SDS & Treat as Hazardous) A->B Step 1 C Select & Fill Compatible Waste Container B->C Step 2 D Securely Label Container (Name, CAS, Hazards, Date) C->D Step 3 E Store in Satellite Accumulation Area (SAA) D->E Step 4 F Request Waste Pickup (Contact EHS or Approved Vendor) E->F Step 5 G Documentation (Complete Waste Manifest) F->G Step 6 H Transport (Licensed Hazardous Waste Hauler) G->H Step 7 I Final Disposal (Permitted TSDF) H->I Step 8

Caption: Disposal workflow from laboratory generation to final disposal.

Procedure:

  • Request Pickup: Once the waste container is full, or if you are approaching the accumulation time limit set by your institution, contact your EHS department to schedule a waste pickup.

  • Documentation: You will likely need to complete a hazardous waste manifest or a similar tracking document.[8][11] This document is a critical part of the "cradle-to-grave" tracking system mandated by the EPA.[2]

  • Hand-Off: Transfer the waste to authorized personnel from your EHS department or the licensed waste disposal company.

Emergency Procedures: Spills and Exposures

In the event of a spill or exposure, immediate and correct action is vital.

Personal Protective Equipment (PPE): Before handling, always wear appropriate PPE:

  • Safety goggles or glasses

  • Lab coat

  • Chemically resistant gloves (inspect before use)[12]

Spill Cleanup:

  • Alert Personnel: Notify others in the immediate area.

  • Isolate: Secure the area to prevent further spread.

  • Absorb: For a small, dry spill, carefully sweep or shovel the material into a designated waste container. Avoid creating dust.[10][13] Use a damp paper towel to wipe the area, and place the towel in the waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Label the cleanup debris as hazardous waste and dispose of it according to the protocol above.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[10][13]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[10]

By adhering to these scientifically grounded and regulatory-compliant procedures, you ensure the safety of yourself, your colleagues, and the environment, upholding the highest standards of professional and scientific integrity.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager. [Link]

  • CAS No : 81965-22-2 | Product Name : Ammonium 5-(Carbamoyl)isoxazol-3-olate. Pharmaffiliates. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone (YouTube). [Link]

  • Safety Data Sheet: Ammonium carbamate. Carl ROTH. [Link]

Sources

A Senior Application Scientist's Guide to Handling Ammonium 5-(carbamoyl)isoxazol-3-olate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-proven safety and handling protocols for Ammonium 5-(carbamoyl)isoxazol-3-olate (CAS No. 81965-22-2).

While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this specific compound is not widely available, this document synthesizes established best practices for handling potentially hazardous chemical powders, drawing logical inferences from the compound's structural motifs (isoxazole, carbamoyl, and ammonium salt) and authoritative safety frameworks from the National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA).[1][2][3][4] The guidance provided herein is conservative by design to ensure the highest degree of protection.

Inferred Hazard Profile and Risk Assessment

Ammonium 5-(carbamoyl)isoxazol-3-olate is a pale yellow solid.[5] Handling this compound, particularly in its powdered form, necessitates a thorough risk assessment based on its chemical structure and physical state. The primary risks involve exposure through inhalation of dust, skin or eye contact, and accidental ingestion.[3]

Potential Hazard Basis of Assessment & Rationale Primary Routes of Exposure
Respiratory Irritation As a fine solid, the compound can form airborne dust during handling (e.g., weighing, transferring). Inhalation of chemical dusts can lead to irritation of the respiratory tract.[3] General principles for handling ammonium salts suggest potential for irritation.Inhalation
Eye Irritation Chemical powders are mechanical irritants to the eyes. Furthermore, isoxazole and ammonium-containing compounds can be chemical irritants. Direct contact can cause redness, pain, or more severe damage.[6][7]Eye Contact
Skin Irritation/Absorption Prolonged contact with heterocyclic compounds or ammonium salts may cause skin irritation. While dermal toxicity data is unavailable, absorption of small amounts through the skin is a potential risk that must be mitigated.[3]Skin Contact
Harmful if Swallowed Many functionally similar compounds, such as ammonium benzoate and ammonium carbonate, are classified as "Harmful if swallowed."[7][8] It is prudent to assume a similar oral toxicity profile.Ingestion

The Core PPE Ensemble: A Multi-Barrier Defense

Personal Protective Equipment (PPE) is the final and most personal line of defense, complementing essential engineering controls like ventilation. The selection of PPE must be deliberate and matched to the specific task and associated risks.

Engineering Controls: The First Line of Defense

All operations involving the handling of solid Ammonium 5-(carbamoyl)isoxazol-3-olate must be conducted in a certified chemical fume hood. This is the most critical step in preventing the generation and inhalation of airborne dust particles.

Mandatory Personal Protective Equipment
Protection Type Specification Causality and Expert Rationale
Eye & Face Protection Chemical safety goggles (ANSI Z87.1 certified)Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against fine dust or splashes. Chemical goggles are mandatory. For larger quantities (>10g) or when splash potential is high, a full-face shield should be worn over the goggles.
Hand Protection Nitrile, chemical-resistant glovesNitrile gloves offer broad protection against a range of chemicals. Crucially, gloves must be inspected for pinholes or tears before each use. Use proper glove removal technique to avoid contaminating your skin.[8] For prolonged tasks, consider double-gloving. Contaminated gloves must be disposed of as hazardous waste.[8]
Body Protection Flame-resistant laboratory coatA lab coat protects personal clothing and skin from contamination. It should be fully buttoned with sleeves rolled down. For tasks with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection Not required if using a fume hoodA properly functioning fume hood provides adequate respiratory protection.[6] If, under rare and emergency circumstances, a fume hood is not available, a NIOSH-approved N95 respirator is the absolute minimum requirement to prevent inhalation of dust.[6]

Operational and Disposal Plans

A systematic workflow minimizes risk and ensures procedural consistency. The following diagram and protocols outline the critical steps for safely handling this compound from receipt to disposal.

Safe Handling Workflow

prep Step 1: Preparation - Verify fume hood certification. - Read and understand this protocol. - Locate emergency equipment (eyewash, shower). ppe_don Step 2: Don PPE - Lab Coat - Nitrile Gloves (inspect first) - Chemical Safety Goggles prep->ppe_don handling Step 3: Chemical Handling (in Fume Hood) - Weigh solid on anti-static weigh boat. - Transfer carefully to vessel. - Add solvent slowly to minimize splashing. ppe_don->handling decon Step 4: Decontamination - Wipe down spatula, balance, and work surface. - Dispose of contaminated wipes as hazardous waste. handling->decon ppe_doff Step 5: Doff PPE - Remove gloves using proper technique. - Remove lab coat. - Wash hands thoroughly. decon->ppe_doff disposal Step 6: Waste Disposal - Segregate solid and liquid waste. - Ensure waste containers are sealed and clearly labeled. ppe_doff->disposal

Caption: End-to-end workflow for handling Ammonium 5-(carbamoyl)isoxazol-3-olate.

Step-by-Step Handling Protocol
  • Preparation : Before bringing the chemical into the workspace, ensure your chemical fume hood has been certified within the last year. Read this guide thoroughly and locate the nearest eyewash station and safety shower.[9]

  • PPE : Don the mandatory PPE as specified in the table above: lab coat, nitrile gloves, and chemical safety goggles.

  • Weighing : Conduct all weighing operations inside the fume hood. Use an anti-static weigh boat or weighing paper to prevent dispersal of the fine powder.

  • Transfer : Carefully transfer the weighed solid into your reaction vessel using a spatula. Avoid any rapid movements that could generate dust.

  • Solubilization : If dissolving the solid, add the solvent slowly down the side of the vessel to prevent splashing or aerosolization.

  • Decontamination : After use, decontaminate the spatula and any surfaces with an appropriate solvent (e.g., 70% ethanol, unless incompatible) and wipe clean. Dispose of contaminated paper towels in the solid hazardous waste stream.

  • Storage : When not in use, ensure the primary container is tightly sealed and stored in a cool, dry, well-ventilated area away from incompatible materials.[10]

Spill Management Plan

In the event of a small spill (<1 g) inside a fume hood:

  • Alert : Notify colleagues in the immediate area.

  • Contain : Cover the spill with an inert absorbent material like vermiculite or sand to prevent further spread.[6]

  • Collect : Wearing your full PPE, carefully sweep the absorbed material into a dedicated, sealable container. Avoid creating dust.[6]

  • Dispose : Label the container as "Hazardous Waste: Ammonium 5-(carbamoyl)isoxazol-3-olate Spill Debris" and dispose of it through your institution's environmental health and safety office.

Disposal Plan

Under no circumstances should this chemical or its solutions be disposed of down the drain.[6]

  • Solid Waste : All solid waste, including the original container, contaminated gloves, weigh boats, and paper towels, must be collected in a clearly labeled, sealed hazardous waste container.[6]

  • Liquid Waste : Solutions containing the compound must be collected in a separate, labeled, and sealed hazardous liquid waste container.

References

  • Benchchem. (n.d.). Proper Disposal of Benzo[d]isoxazol-3-ol: A Guide for Laboratory Professionals.
  • Labelmaster. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • U.S. Department of Health & Human Services. (2015, September 15). NIOSH Pocket Guide to Chemical Hazards. ASPR TRACIE.
  • HalenHardy. (2025, March 21). NIOSH Guidebook - Refresher Training [Video]. YouTube.
  • ResponderHelp. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • BASF. (2025, January 27).
  • Pharmaffiliates. (n.d.). CAS No : 81965-22-2 | Product Name : Ammonium 5-(Carbamoyl)isoxazol-3-olate.
  • psi-bfm.com. (n.d.). A Comprehensive Guide to Safe Powder Handling.
  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements.
  • BulkInside. (2025, January 31).
  • ChemicalBook. (n.d.). 81965-22-2(AMMONIUM 5-(CARBAMOYL)
  • PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements.
  • Sigma-Aldrich. (2024, September 7).
  • Fisher Scientific. (2024, March 31).
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • Benchchem. (n.d.).
  • ChemicalBook. (n.d.). AMMONIUM 5-(CARBAMOYL)
  • Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
  • MDPI. (2013).
  • Der Pharma Chemica. (2015).
  • Carl ROTH. (n.d.).
  • ChemicalBook. (n.d.). AMMONIUM 5-(CARBAMOYL)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.